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1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Documentation Hub

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  • Product: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
  • CAS: 91817-59-3

Core Science & Biosynthesis

Foundational

Engineering Substituted Tetrahydroquinolines: A Technical Whitepaper on Scaffold Plasticity and Biological Activity

Introduction: Escaping Flatland with the THQ Scaffold In modern medicinal chemistry, the transition from planar aromatic systems to sp³-rich, three-dimensional frameworks—often termed "escaping flatland"—is a critical st...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Escaping Flatland with the THQ Scaffold

In modern medicinal chemistry, the transition from planar aromatic systems to sp³-rich, three-dimensional frameworks—often termed "escaping flatland"—is a critical strategy for improving target selectivity and reducing off-target toxicity. The 1,2,3,4-tetrahydroquinoline (THQ) core represents a privileged pharmacophore in this regard[1]. Unlike its fully aromatic quinoline counterpart, the THQ scaffold features sp³ hybridization at the C2, C3, and C4 positions. This structural plasticity allows for the precise, stereocontrolled spatial arrangement of substituents, enabling deep engagement with complex protein binding pockets such as kinase active sites and G-protein-coupled receptors[1][2].

As a Senior Application Scientist, I have observed that the biological fate of a THQ derivative is entirely dictated by its substitution pattern. Functionalization at the N1, C2, and C4 positions can rapidly pivot the molecule's activity from an antimicrobial agent to a highly selective anticancer therapeutic. This whitepaper deconstructs the mechanistic causality behind these substitutions, presents quantitative efficacy data, and outlines self-validating protocols for their synthesis and biological evaluation.

Mechanistic Causality: Scaffold Plasticity and Target Engagement

The rational design of substituted THQs relies on understanding the microenvironment of the intended biological target. Recent structure-activity relationship (SAR) studies have highlighted several critical functionalization strategies:

  • mTOR Inhibition via Morpholine Substitutions: The mammalian target of rapamycin (mTOR) is a master regulator of cell growth. Incorporating a morpholine moiety into the THQ framework dramatically enhances mTOR interaction. The electronegative oxygen of the morpholine ring acts as a crucial hydrogen bond acceptor within the mTOR kinase domain, while simultaneously improving the molecule's aqueous solubility and membrane permeability[3]. Furthermore, the addition of electron-withdrawing trifluoromethyl (-CF₃) groups on the benzamide molecule increases lipophilicity, driving potent cytotoxicity against triple-negative breast cancer and lung cancer cell lines[3].

  • GPER Targeting via Steric Tuning: The G Protein-coupled Estrogen Receptor (GPER) is implicated in breast cancer proliferation. By substituting the acetyl group (found in standard G1 ligands) with a carboxyl group, researchers can tune the steric hindrance and polar interactions of the THQ derivative. This allows the ligand to reach the GPER-binding site with high affinity, inducing a concentration-dependent inhibition of cell proliferation[4].

  • KDM Protein Regulation: Partially saturated 2-methyl-THQ derivatives have shown selective cytotoxicity by acting as regulators of Lysine Demethylase (KDM) proteins (e.g., KDM5A, KDM4B). The lipophilicity (cLogP) of these derivatives must be carefully balanced; while highly lipophilic aromatic quinolines show broad cytotoxicity, specifically tuned THQs exhibit remarkable selectivity indices, sparing non-tumor fibroblasts.

Quantitative Efficacy Data

To contextualize the biological activity of these derivatives, the following table synthesizes recent in vitro quantitative data across various cancer cell lines. The data highlights the profound impact of specific functional groups on the half-maximal inhibitory concentration (IC₅₀).

Compound ClassPrimary TargetCell LineIC₅₀ ValueKey Structural Feature
Morpholine-THQ (10e) mTORA549 (Lung)0.033 µMMorpholine + CF₃ groups[3]
Morpholine-THQ (10h) mTORMCF-7 (Breast)0.087 µMMorpholine + CF₃ groups[3]
THQ Carboxylic Acid (2) GPERMDA-MB-231 (Breast)25.0 µMCarboxyl group substitution[4]
2-Methyl-THQ (18) KDM ProteinsHeLa (Cervical)13.15 µM4-acetamido-2-methyl core
THQ-2-thione (5a) UndefinedHepG-2 (Liver)2.86 µg/mLBis-benzylidene substitution[5]

Visualizing Pathway Modulation

The most potent THQ derivatives currently in development act as competitive inhibitors of the mTOR pathway. By blocking the mTORC1/mTORC2 kinase complexes, these compounds prevent the downstream phosphorylation of S6K1 and 4E-BP1, ultimately halting protein translation and triggering apoptosis.

mTOR_Pathway THQ Morpholine-Substituted THQ (e.g., Compound 10e) mTOR mTORC1 / mTORC2 Kinase Complex THQ->mTOR Competitive Inhibition S6K1 S6K1 Pathway (Protein Synthesis) mTOR->S6K1 Blocked 4 4 mTOR->4 Apoptosis Apoptosis & Cell Cycle Arrest (A549, MCF-7) S6K1->Apoptosis Downregulation EBP1 Blocked EBP1->Apoptosis Downregulation

Mechanism of mTOR inhibition by morpholine-substituted THQs leading to apoptosis.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and internal controls to prevent false positives.

Protocol A: Stereoselective Synthesis of THQs via the Povarov Reaction

The multicomponent Povarov reaction is the gold standard for synthesizing heavily substituted THQs due to its high atom economy and excellent diastereoselectivity.

  • Reagent Assembly: Combine 1.0 equivalent of a substituted aniline with 1.0 equivalent of an aromatic aldehyde in anhydrous acetonitrile.

    • Causality: Anhydrous conditions prevent the hydrolysis of the transient imine intermediate.

  • Imine Activation: Add 10 mol% of a Lewis acid catalyst (e.g., BF₃·OEt₂ or InCl₃) under an inert argon atmosphere.

    • Causality: The Lewis acid coordinates with the imine nitrogen, lowering the LUMO energy and highly activating it for the subsequent cycloaddition.

  • Cycloaddition: Slowly add 1.2 equivalents of an electron-rich dienophile (e.g., an enol ether or cyclic olefin) dropwise at 0°C, then allow to warm to room temperature over 4 hours.

    • Causality: The low initial temperature ensures kinetic control, maximizing the yield of the cis-diastereomer.

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography. Structural confirmation must be performed via ¹H and ¹³C NMR to verify the sp³ coupling constants at C2, C3, and C4.

Protocol B: In Vitro Cytotoxicity and Selectivity Screening (MTT Assay)

A robust biological evaluation must not only prove efficacy but also demonstrate a favorable therapeutic index[3][6].

  • Cell Seeding: Seed target cancer cells (e.g., A549, MCF-7) and a non-tumorigenic control line (e.g., Vero cells) at a density of 5 × 10³ cells/well in 96-well plates. Incubate for 24 hours at 37°C in 5% CO₂.

    • Causality: Using Vero cells in parallel establishes a baseline for unspecific cytotoxicity, allowing for the calculation of a Selectivity Index (SI). Seeding density is kept low to prevent contact inhibition artifacts during the 72-hour assay.

  • Compound Treatment: Treat cells with the synthesized THQ derivatives at varying concentrations (0.01 µM to 100 µM). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Everolimus or 5-Fluorouracil).

    • Causality: The positive control validates the sensitivity of the specific cell passage, while the vehicle control ensures that the solvent itself is not inducing apoptosis.

  • MTT Incubation: After 72 hours, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondria will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization and Readout: Remove the media and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader. Calculate IC₅₀ values using non-linear regression analysis.

Visualizing the Screening Workflow

The integration of computational design, synthetic chemistry, and biological validation forms a closed-loop system for lead optimization.

Screening_Workflow Synthesis 1. THQ Synthesis (Povarov Reaction) InSilico 2. In Silico Docking (mTOR, GPER) Synthesis->InSilico InVitro 3. In Vitro MTT Assay (A549, MCF-7, HeLa) InSilico->InVitro FlowCyto 4. Flow Cytometry (Apoptosis/Cell Cycle) InVitro->FlowCyto Lead 5. Lead Optimization (SAR Analysis) FlowCyto->Lead

Self-validating experimental workflow for THQ derivative screening and lead optimization.

Conclusion

Substituted tetrahydroquinolines are far more than inert structural carriers; they are highly tunable biological effectors. By carefully engineering the steric and electronic properties of the N1, C2, and C4 positions, researchers can direct these molecules toward specific oncogenic pathways like mTOR and GPER with sub-micromolar potency. The future of THQ-based drug development relies on maintaining rigorous, self-validating screening workflows that prioritize not just raw cytotoxicity, but exceptional target selectivity.

References

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis Source: MDPI URL
  • Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER Source: Bentham Science Publishers URL
  • Source: RSC Publishing (New Journal of Chemistry)
  • Exploring Tetrahydroquinoline Derivatives: A New Frontier in Cancer Treatment Source: ResearchGate URL
  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents Source: Arabian Journal of Chemistry URL
  • Advances in the Chemistry of Tetrahydroquinolines Source: Chemical Reviews - ACS Publications URL
  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines Source: MDPI URL

Sources

Exploratory

An In-Depth Technical Guide to 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, its derivatives, and analogs. It covers synthetic met...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, its derivatives, and analogs. It covers synthetic methodologies, physicochemical characterization, pharmacological activities, and mechanisms of action, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Part 1: Foundational Chemistry and Synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This section details the synthesis of the core molecule, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine, and strategies for its derivatization.

The 1,2,3,4-Tetrahydroquinoline Scaffold: A Privileged Structure

The THQ framework is a common motif in a wide array of natural products and synthetic pharmaceuticals, exhibiting diverse biological activities.[2] Its conformational flexibility and the presence of a basic nitrogen atom allow for interactions with a variety of biological targets.

Synthesis of the Core Scaffold: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

The synthesis of the core scaffold can be approached through several routes, with a key strategy involving the preparation of a 6-nitro-1,2,3,4-tetrahydroquinoline intermediate.

1.2.1. Retrosynthetic Analysis

A logical retrosynthetic approach to 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine is outlined below. The primary disconnection is at the C-N bond of the 6-amino group, leading back to a 6-nitro precursor. The N-methyl group can be introduced either before or after the reduction of the nitro group.

Retrosynthesis Target 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Nitro_Reduction Reduction of Nitro Group Target->Nitro_Reduction C-N bond formation Precursor_1 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline Nitro_Reduction->Precursor_1 N_Methylation N-Methylation Precursor_1->N_Methylation Precursor_2 6-Nitro-1,2,3,4-tetrahydroquinoline N_Methylation->Precursor_2 Nitration Regioselective Nitration Precursor_2->Nitration Starting_Material 1,2,3,4-Tetrahydroquinoline Nitration->Starting_Material

Caption: Retrosynthetic analysis of the target molecule.

1.2.2. Key Synthetic Routes and Methodologies

Route A: Synthesis from 6-Nitro-1,2,3,4-tetrahydroquinoline

This route involves the initial regioselective nitration of an N-protected 1,2,3,4-tetrahydroquinoline, followed by deprotection, N-methylation, and finally, reduction of the nitro group. A thorough study on the nitration of N-protected tetrahydroquinolines has shown that total regioselectivity for the 6-position can be achieved.[3]

Route B: Synthesis from 1,2,3,4-tetrahydroquinolin-6-amine

An alternative approach starts with the commercially available or synthesized 1,2,3,4-tetrahydroquinolin-6-amine, which is then N-methylated.

1.2.3. Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline

This protocol is adapted from studies on the regioselective nitration of N-protected tetrahydroquinolines.[3]

  • N-Protection: To a solution of 1,2,3,4-tetrahydroquinoline in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., trifluoroacetic anhydride) at 0 °C. Stir for 1-2 hours.

  • Nitration: Cool the solution of the N-protected tetrahydroquinoline to -25 °C. Add a nitrating agent (e.g., nitric acid in sulfuric acid) dropwise, maintaining the low temperature. Stir for 30 minutes.

  • Work-up: Quench the reaction with ice-water and extract the product with an organic solvent. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Deprotection: The protecting group is removed under appropriate conditions (e.g., basic hydrolysis for the trifluoroacetyl group).

  • Purification: Purify the resulting 6-nitro-1,2,3,4-tetrahydroquinoline by column chromatography.

Protocol 2: N-Methylation of 1,2,3,4-Tetrahydroquinoline

This protocol utilizes reductive amination.

  • Combine 1,2,3,4-tetrahydroquinoline and formaldehyde (37% aqueous solution) in acetonitrile.

  • Add sodium cyanoborohydride (NaBH3CN) to the mixture.

  • Slowly add glacial acetic acid over 10 minutes and stir for 2-3 hours.

  • Pour the reaction mixture into ether and wash with 1N NaOH.

  • Dry the organic layer with potassium carbonate and concentrate in vacuo to yield 1-methyl-1,2,3,4-tetrahydroquinoline.

A similar procedure can be applied to 6-amino-1,2,3,4-tetrahydroquinoline to achieve N-methylation.

Derivatization Strategies

1.3.1. Modification of the 6-Amino Group

The 6-amino group serves as a key handle for introducing a wide range of functional groups to explore structure-activity relationships (SAR).

  • Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields amides.

  • Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) introduces alkyl substituents.[3]

1.3.2. Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to modulate the physicochemical and pharmacokinetic properties of a lead compound while retaining its biological activity. For the 6-amino group, potential bioisosteres include hydroxyl, thiol, or small alkyl groups.

Part 2: Physicochemical Properties and Analytical Characterization

The physicochemical properties and comprehensive analytical characterization are essential for understanding the drug-like properties and confirming the identity and purity of the synthesized compounds.

Structural and Physicochemical Properties
CompoundMolecular FormulaMolecular WeightCalculated LogPpKa (basic)
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amineC10H14N2162.231.859.5
Representative Amide DerivativeC17H18N2O266.343.20-
Representative Sulfonamide DerivativeC16H18N2O2S302.392.90-
Analytical and Spectroscopic Characterization

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the molecular structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) confirms the elemental composition.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compounds.

Part 3: Pharmacological Profile and Therapeutic Potential

Derivatives of the THQ scaffold have shown a broad range of biological activities. This section explores the key therapeutic areas and the structure-activity relationships of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives.

Overview of Biological Activities

The THQ nucleus is a versatile scaffold that has been incorporated into compounds with various pharmacological effects, including but not limited to:

  • Neuroprotective

  • Anticancer

  • Antimicrobial

  • Anti-inflammatory

Key Therapeutic Areas

3.2.1. Neurodegenerative Diseases

The structural similarity of tetrahydroisoquinolines to certain neurotoxins and their ability to interact with dopaminergic systems have made them interesting candidates for neurodegenerative disease research, particularly Parkinson's disease.[4][5] Some tetrahydroisoquinoline derivatives have shown neuroprotective effects.[4]

3.2.2. Oncology

The mTOR signaling pathway is a critical regulator of cell growth and proliferation and is often dysregulated in cancer.[6] The potential for THQ derivatives to inhibit this pathway is an active area of investigation.

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine scaffold is crucial for understanding the SAR and optimizing for potency, selectivity, and pharmacokinetic properties. Key areas for modification include the 6-amino group, the N-methyl group, and substitutions on the aromatic ring.

Tabulated Pharmacological Data
Compound IDTargetAssay TypeIC50 / Ki (nM)Reference
Analog 1 Dopamine D2 ReceptorRadioligand Binding115[7]
Analog 2 Dopamine D3 ReceptorRadioligand Binding3.4[8]
Analog 3 MAO-AEnzyme Inhibition2,000[9]
Analog 4 MAO-BEnzyme Inhibition1,000[9]

Note: Data presented are for representative tetrahydroquinoline or tetrahydroisoquinoline analogs to illustrate potential activities. Specific data for 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives would need to be generated experimentally.

Part 4: Mechanism of Action

Understanding the molecular mechanisms by which these compounds exert their biological effects is critical for their development as therapeutic agents.

Known and Putative Molecular Targets

Based on the activities of related THQ and THIQ scaffolds, potential molecular targets for 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives include:

  • Dopamine Receptors (D2, D3)

  • Monoamine Oxidases (MAO-A, MAO-B)

  • mTOR Kinase

Modulation of Signaling Pathways

4.2.1. Dopaminergic System Modulation

Dopamine receptors are G-protein coupled receptors that play a crucial role in motor control, motivation, and reward.[8] Tetrahydroquinoline derivatives can act as agonists or antagonists at these receptors, thereby modulating downstream signaling pathways.

Dopamine_Signaling Ligand THQ Derivative D2R Dopamine D2 Receptor Ligand->D2R Gi Gi Protein D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Effects PKA->Downstream

Caption: Simplified Dopamine D2 receptor signaling pathway.

4.2.2. Inhibition of Monoamine Oxidase (MAO)

MAO enzymes are responsible for the degradation of monoamine neurotransmitters.[10] Inhibition of MAO-A or MAO-B can increase the levels of these neurotransmitters in the brain, which is a therapeutic strategy for depression and Parkinson's disease.

MAO_Inhibition Ligand THQ Derivative MAO Monoamine Oxidase (A/B) Ligand->MAO Inhibition Metabolite Inactive Metabolite MAO->Metabolite Oxidation Neurotransmitter Dopamine / Serotonin Neurotransmitter->MAO Substrate

Caption: Mechanism of MAO inhibition.

4.2.3. mTOR Signaling Pathway Inhibition

The mTOR pathway is a central regulator of cell metabolism, growth, and survival.[11] It integrates signals from growth factors, nutrients, and cellular energy status.

mTOR_Signaling Ligand THQ Derivative mTORC1 mTORC1 Ligand->mTORC1 Inhibition PI3K PI3K Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis 4EBP1->Protein_Synthesis

Caption: Simplified mTOR signaling pathway.

Detailed Experimental Protocols for Mechanistic Studies

Protocol 3: MAO-A and MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published methodologies.[10]

  • Reagent Preparation: Prepare assay buffer, substrate solution (e.g., kynuramine), and a fluorescent probe that detects hydrogen peroxide.

  • Assay Setup: In a 96-well plate, add the test compound at various concentrations, a control inhibitor (clorgyline for MAO-A, selegiline for MAO-B), and the MAO-A or MAO-B enzyme. Pre-incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Detection: After a defined incubation period, add the fluorescent probe and measure the fluorescence, which is proportional to the amount of hydrogen peroxide produced.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Protocol 4: mTOR Kinase Activity Assay

This protocol is based on methods for identifying novel mTOR inhibitors.[12]

  • Cell Culture and Lysis: Culture a suitable cancer cell line (e.g., PC-3) and treat with the test compound. Lyse the cells to extract proteins.

  • Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of mTOR downstream targets (e.g., p-S6K, S6K, p-4E-BP1, 4E-BP1).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation of mTOR substrates.

Part 5: Future Directions and Perspectives

The 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine scaffold represents a promising starting point for the development of novel therapeutic agents. Future research should focus on:

  • Expansion of the chemical space: Synthesis of a broader range of derivatives to explore new SAR.

  • Target identification and validation: Elucidation of the specific molecular targets for the most active compounds.

  • In vivo efficacy studies: Evaluation of lead compounds in relevant animal models of disease.

  • Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of promising candidates.

By leveraging the synthetic versatility of the THQ scaffold and a comprehensive understanding of its pharmacological properties, new and effective treatments for a range of diseases may be developed.

References

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline. RSC Publishing.
  • New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC.
  • Synthesis and In Vitro Evaluation of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)
  • [Tetrahydroisoquinoline derivatives as possible Parkinson's disease-inducing substances].
  • Identification of two novel inhibitors of mTOR signaling pathway based on high content screening. PubMed. (2013-10-15)
  • Identification of two novel inhibitors of mTOR signaling pathway based on high content screening.
  • Assay of MAO Inhibition by Chrom
  • 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods. Benchchem.
  • Application Notes and Protocols for Measuring the MAO Inhibitory Activity of (-)-Salsoline Hydrochloride. Benchchem.
  • TETRAHYDROPROTOBERBERI...
  • Discovery of the Novel mTOR Inhibitor and Its Antitumor Activities In Vitro and In Vivo.
  • mTOR Pathway Inhibition, Anticancer Activity and In Silico Calculations of Novel Hydrazone Derivatives in Two- and Three-Dimensional Cultured Type 1 Endometrial Cancer Cells. MDPI. (2024-11-21)
  • [Tetrahydroisoquinolines in Connection With Parkinson's Disease]. PubMed.
  • Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. (2011-08-10)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Hrčak - Srce. (2025-06-30)
  • Tetrahydroquinoline synthesis. Organic Chemistry Portal.
  • Optimization of mTOR Inhibitors Using Property-Based Drug Design and Free–Wilson Analysis for Improved In Vivo Efficacy. ACS Medicinal Chemistry Letters. (2023-10-25)
  • Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. MDPI. (2023-05-17)
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • Inhibition of monoamine oxidases A and B by simple isoquinoline alkaloids: racemic and optically active 1,2,3,4-tetrahydro-, 3,4-dihydro-, and fully arom
  • Synthesis of substituted 1,2,3,4-tetrahydroquinolines. ePrints Soton. (2022-07-04)
  • (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist.
  • Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitr
  • Dopamine Receptor Ligand Selectivity - An In Silico / In Vitro Insight. Preprints.org. (2023-04-27)
  • Enantioselective Synthesis of 2-Functionalized Tetrahydroquinolines through Biomimetic Reduction. (2021-11-12)
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. (2013-12-24)
  • Design, synthesis and anti-Parkinson's disease bioactivity evaluation of isoquinoline derivatives as potent IDO1/TDO dual inhibitors. Ingentium Magazine. (2026-02-26)
  • Scheme 10 Asymmetric acylation of tetrahydroisoquinoline mediated by photoredox catalysis in the presence of a chiral carbene.
  • Monoamine Oxidase Assay Kit. Bio-Techne.
  • A facile one-pot synthesis of N-acyl-1-cyano-1,2,3,4-tetrahydroisoquinoline via a photoredox and Reissert-type reaction from 1,2,3,4-tetrahydroisoquinolines. New Journal of Chemistry (RSC Publishing).
  • In vivo and in vitro perspectives in Parkinson's disease: Mechanisms and the role of phytomedicine. Journal of Food and Drug Analysis. (2025-09-18)
  • (PDF) N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights.
  • Oxidation of N-methyl-1,2,3,4-tetrahydroisoquinoline into the N-methyl-isoquinolinium ion by monoamine oxidase. PubMed.
  • 108351-02-6 | 1,2,3,4-Tetrahydroquinoline-6-sulfonic acid. ChemScene.
  • Design, green synthesis and reactions of 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6 sulfonohydrazide derivatives.

Sources

Foundational

Structural and Synthetic Utility of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine in Targeted Therapeutics

Executive Summary In modern drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the selection of precise chemical building blocks dictates the pharmacokinetic and pharmacodynamic success of a therapeutic agent. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) has emerged as a privileged pharmacophore and synthetic intermediate. This technical guide explores the structural rationale, physicochemical properties, and field-proven experimental workflows associated with this compound, specifically focusing on its critical role in synthesizing advanced kinase inhibitors (e.g., WEE1 and SYK).

Chemical Identity and Structural Rationale

The IUPAC name of the compound is 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (alternatively recognized as 1-methyl-3,4-dihydro-2H-quinolin-6-amine). Its architecture is highly valued in medicinal chemistry for three mechanistic reasons:

  • Conformational Restriction : The tetrahydroquinoline core provides a rigid bicyclic framework. This restricts the spatial trajectory of the C6-amine, reducing the entropic penalty upon binding to target protein pockets (such as kinase hinge regions).

  • N-Methylation (Lipophilicity & Basicity) : The tertiary amine at position 1 is methylated. This intentional masking eliminates a hydrogen bond donor (HBD), which is a critical strategy for lowering the topological polar surface area (tPSA) to enhance cellular permeability and blood-brain barrier (BBB) penetrance. Furthermore, the electron-donating nature of the N-methyl group increases the electron density of the fused aromatic ring, enhancing the nucleophilicity of the C6-amine.

  • C6-Primary Amine Reactivity : Positioned para to the N-methyl group, this primary amine is highly reactive, serving as an ideal handle for Buchwald-Hartwig cross-couplings and amide bond formations.

Data Presentation: Physicochemical Profiling

Quantitative data derived from 1 validates the compound's utility as a low-molecular-weight intermediate that leaves ample room for downstream elaboration without violating Lipinski's Rule of 5.

Table 1: Physicochemical and Mass Spectrometry Profile

PropertyValueMechanistic Implication
Molecular Formula C10H14N2Defines the base atomic composition.
Monoisotopic Mass 162.11569 DaLow molecular weight prevents the final drug candidate from exceeding the 500 Da threshold.
XlogP (Predicted) 1.8Optimal baseline lipophilicity for favorable membrane partitioning.
CCS [M+H]+ 134.3 ŲCollision cross-section (CCS) provides a precise spatial footprint for ion-mobility mass spectrometry (IM-MS) validation.

Pharmacological Applications and Pathway Integration

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a cornerstone in the synthesis of inhibitors targeting critical biological pathways.

WEE1 Kinase Inhibition (Oncology)

WEE1 is a tyrosine kinase that regulates the G2/M cell cycle checkpoint by phosphorylating CDK1 at Tyrosine 15, keeping it inactive. In cancer cells with high DNA damage, WEE1 prevents premature entry into mitosis. Inhibitors derived from 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine abrogate this checkpoint, forcing damaged cells into mitosis and triggering synthetic lethality (mitotic catastrophe) 2.

WEE1_Pathway DNA_Damage DNA Damage WEE1 WEE1 Kinase (Active) DNA_Damage->WEE1 Activates CDK1_Inact CDK1-Cyclin B (Phosphorylated Tyr15) WEE1->CDK1_Inact Phosphorylates Mitosis Mitosis Entry (G2/M Transition) CDK1_Inact->Mitosis Halts Cell Cycle CDK1_Act CDK1-Cyclin B (Dephosphorylated) CDK1_Act->Mitosis Drives Mitotic Catastrophe Inhibitor WEE1 Inhibitor (Tetrahydroquinoline-derived) Inhibitor->WEE1 Inhibits Inhibitor->CDK1_Act Promotes Activation

Fig 1. WEE1 kinase signaling pathway and the mechanism of synthetic lethality via WEE1 inhibition.

Table 2: Biological Targets & Disease Contexts

Target / DiseaseRole of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amineAuthoritative Source
WEE1 Kinase (Oncology)Acts as a sterically tuned amine donor to bind the kinase hinge region.2
SYK Kinase (Autoimmune)Forms amide linkages with pyrazolo-pyrimidines to enhance target residence time.3
SMN Protein (SMA)Intermediate for isoindoline compounds increasing SMN expression.4

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocol details the Buchwald-Hartwig amination utilized to couple 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine to an aryl halide core (a standard procedure for synthesizing WEE1 inhibitors). Every step is grounded in mechanistic causality to create a self-validating system.

Protocol: Buchwald-Hartwig Cross-Coupling

1. Reagent Preparation & System Purging

  • Action : In an oven-dried sealed tube, combine the Aryl Halide (1.0 eq), 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.2 eq), Pd2(dba)3 (0.05 eq), DavePhos (0.1 eq), and Sodium tert-butoxide (NaOtBu) (1.5 eq) in anhydrous Toluene. Purge the system with N2 gas for 10 minutes.

  • Causality : Pd2(dba)3 serves as the stable Pd(0) source. DavePhos is selected because its steric bulk and electron-rich biaryl structure facilitate the oxidative addition of unactivated aryl chlorides and drastically accelerate the final reductive elimination step. Purging with N2 is non-negotiable; Pd(0) is highly susceptible to oxidation, which would permanently poison the catalyst and terminate the cycle.

2. Reaction Execution

  • Action : Seal the tube and heat the mixture to 100°C, stirring overnight.

  • Causality : Toluene is chosen as an apolar, high-boiling solvent. The 100°C temperature provides the necessary thermodynamic activation energy to overcome the sterically hindered transition state during reductive elimination. NaOtBu is a base strong enough to deprotonate the coordinated amine but bulky enough to avoid acting as a competing nucleophile.

3. Self-Validation & Quality Control

  • Action : Cool to room temperature. Monitor via TLC (UV 254 nm) and LC-MS. Filter through a Celite pad, concentrate, and purify via preparative HPLC.

  • Causality : The protocol is self-validating. The complete consumption of the highly UV-active 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine on TLC indicates reaction progression. LC-MS definitively validates success by identifying the exact [M+H]+ mass of the target pharmacophore, ensuring no debromination/dechlorination side-products dominate.

Synthesis_Workflow Start Aryl Halide + 1-Methyl-1,2,3,4- tetrahydroquinolin-6-amine OxAdd Oxidative Addition (Pd inserts into Ar-X) Start->OxAdd Cat Pd2(dba)3 + DavePhos (Catalyst Generation) Cat->OxAdd AmineCoord Amine Coordination & Base Deprotonation (NaOtBu) OxAdd->AmineCoord RedElim Reductive Elimination (C-N Bond Formation) AmineCoord->RedElim RedElim->Cat Pd(0) Regeneration Product Target Pharmacophore (Self-Validated via LC-MS) RedElim->Product

Fig 2. Catalytic cycle of the Buchwald-Hartwig cross-coupling using the tetrahydroquinoline amine.

References

  • European Patent Office (EP 3943496 A1). WEE1 INHIBITOR AND PREPARATION AND USE THEREOF. Shouyao Holdings (Beijing) Co., Ltd.
  • World Intellectual Property Organization (WO 2014/060112 A1). PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS (SYK, LRRK2, MYLK).
  • European Patent Office (EP 2573080 A1).
  • PubChemLite / Université du Luxembourg.

Sources

Exploratory

stability and storage conditions for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Introduction 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a substituted aromatic amine with a tetrahydroquinoline...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability and Storage of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Introduction

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a substituted aromatic amine with a tetrahydroquinoline scaffold. This structure is of interest to researchers in medicinal chemistry and drug development due to its potential as a building block for novel therapeutic agents. The presence of both a secondary aromatic amine and a tertiary aliphatic amine within the tetrahydroquinoline ring system imparts a unique reactivity profile that necessitates careful consideration of its stability and storage. The long-term integrity of this compound is paramount for the reproducibility of experimental results and the successful development of any downstream applications.

This guide provides a comprehensive overview of the factors influencing the stability of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, recommended storage and handling procedures, and methodologies for assessing its purity over time. As specific stability data for this exact molecule is not extensively published, the recommendations herein are based on the well-established chemistry of aromatic amines and tetrahydroquinoline derivatives.[1][2][3]

Chemical Profile and Inherent Stability Considerations

The structure of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine features two key functional groups that dictate its stability:

  • Aromatic Amine (-NH₂): This group is susceptible to oxidation, which can be catalyzed by light, air (oxygen), and metal ions. Oxidation often leads to the formation of colored impurities, causing the compound to darken over time.[4]

  • N-Methylated Tetrahydroquinoline Ring: The tertiary amine within the saturated portion of the ring system is generally more stable than the aromatic amine but can still undergo oxidation. The overall ring system can be sensitive to strong acids and oxidizing agents.[5][6][7]

Principal Factors Influencing Stability

Atmospheric Oxygen

Oxygen is a primary driver of degradation for aromatic amines. The lone pair of electrons on the nitrogen atom of the 6-amine group makes it susceptible to oxidation, leading to the formation of nitroso, nitro, and eventually polymeric byproducts. This process is often autocatalytic and results in a visible darkening of the material.[4]

Light Exposure

Aromatic amines can be photosensitive. Exposure to UV or even ambient light can provide the energy to initiate oxidation and other degradation reactions. It is common for such compounds to polymerize or discolor upon exposure to light and air.[5][6][7]

Temperature

Elevated temperatures accelerate the rate of all chemical reactions, including degradation. For 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, higher temperatures will increase the rate of oxidation and could potentially lead to polymerization, especially if heated above 320°F (160°C).[6] As a general guideline for amines, storage temperatures should be maintained below 30°C (86°F) to minimize volatility and maintain stability.[1]

Humidity and Moisture

Many amines are hygroscopic, meaning they can absorb moisture from the air.[1] While not leading to hydrolysis in this specific structure, the presence of moisture can facilitate certain degradation pathways and may impact the physical form of the compound if it is a solid.

Chemical Incompatibility

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is incompatible with strong oxidizing agents and strong acids.[5][7] Contact with these substances will lead to rapid and potentially hazardous reactions.

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, the following storage and handling procedures are recommended.

Quantitative Storage Recommendations
ParameterRecommendationRationale
Temperature 2-8°C[8]To minimize the rate of thermal degradation and oxidation.
Atmosphere Inert gas (Argon or Nitrogen)To prevent oxidation by atmospheric oxygen.
Container Amber glass vial with a tight-fitting capTo protect from light and prevent exposure to air and moisture.[1]
Environment Dry, well-ventilated area away from incompatible materialsTo prevent moisture absorption and accidental contact with reactive chemicals.[1][9][10]
Safe Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves. Aromatic amines can often be absorbed through the skin.[2]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any vapors or dust.[1][10][11]

  • Dispensing: When dispensing, use clean, dry spatulas and weigh the compound quickly to minimize exposure to air. After dispensing, promptly reseal the container and purge with an inert gas if possible.

  • Spill and Waste: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous waste.[10][11] All waste containing this compound should be disposed of according to local regulations for hazardous chemical waste.[9][12]

Methodology for Stability Assessment

A systematic stability study is crucial to determine the shelf-life of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine under defined storage conditions.

Experimental Protocol: Accelerated Stability Study
  • Sample Preparation: Aliquot the compound into several amber glass vials. Tightly seal the vials, and if possible, backfill with an inert gas.

  • Storage Conditions: Store the vials under a range of conditions:

    • Recommended: 2-8°C in the dark.

    • Ambient: 25°C / 60% Relative Humidity (RH) in the dark.

    • Accelerated: 40°C / 75% RH in the dark.

    • Photostability: 25°C under controlled UV/Vis light exposure.

  • Time Points: Pull samples for analysis at initial (T=0), 1, 3, and 6-month time points.

  • Analytical Method: Use a stability-indicating HPLC method with a UV detector to assess purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water with a suitable buffer (e.g., 0.1% formic acid) is a good starting point.

  • Analysis: At each time point, dissolve a known amount of the compound in a suitable solvent and analyze by HPLC.

  • Data Evaluation:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Identify and quantify any new peaks that appear, which represent degradation products.

    • Monitor for any changes in physical appearance (e.g., color).

Visualization of Stability Study Workflow

Stability_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis at T=0, 1, 3, 6 months start Start with fresh compound aliquot Aliquot into amber vials start->aliquot seal Seal and purge with N2/Ar aliquot->seal rec 2-8°C, Dark seal->rec amb 25°C/60% RH, Dark seal->amb acc 40°C/75% RH, Dark seal->acc photo 25°C, Light Exposure seal->photo pull_sample Pull samples rec->pull_sample amb->pull_sample acc->pull_sample photo->pull_sample dissolve Dissolve in solvent pull_sample->dissolve hplc HPLC-UV Analysis dissolve->hplc data Evaluate Purity & Degradants hplc->data end end data->end End of Study

Caption: Workflow for an accelerated stability study.

Potential Degradation Pathways

The primary degradation pathway is expected to be the oxidation of the aromatic amine.

Degradation_Pathway Parent 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Oxidized_Intermediates Nitroso & other oxidized intermediates Parent->Oxidized_Intermediates [O], light, heat Polymeric Polymeric Byproducts (colored) Oxidized_Intermediates->Polymeric Further oxidation/polymerization

Caption: Proposed oxidative degradation pathway.

Conclusion

While 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a valuable research chemical, its inherent structural features necessitate stringent storage and handling protocols to maintain its integrity. The principal degradation pathway is oxidation of the aromatic amine, which is exacerbated by exposure to air, light, and elevated temperatures. By adhering to the recommendations outlined in this guide—specifically, by storing the compound under an inert atmosphere at refrigerated temperatures and in the dark—researchers can significantly extend its shelf-life and ensure the validity of their scientific investigations.

References

  • ChemWhat. (n.d.). Ethoxyquin CAS#: 91-53-2. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Ethoxyquin. Retrieved from [Link]

  • Linqu. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ACS Publications. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Scribd. (n.d.). Aromatic Amines Hazcard Overview. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: De Novo Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine from Quinoline

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary & Strategic Rationale 1-Methyl-1,2,3,4-tetrahydroquinol...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary & Strategic Rationale

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a highly versatile building block frequently utilized in the development of central nervous system (CNS) therapeutics, kinase inhibitors, and advanced fluorophores (e.g., luciferin derivatives).

Synthesizing this target directly from quinoline requires a strategic circumvention of quinoline’s innate reactivity. Direct electrophilic nitration of quinoline inherently yields an inseparable mixture of 5-nitro and 8-nitro isomers due to the electron-withdrawing nature of the pyridine ring. To achieve strict regioselectivity at the 6-position, the synthetic strategy must invert the electronic properties of the heterocycle.

The Causality of the Route:

  • Reduction: We first reduce the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (THQ). This converts the deactivating imine into an activating secondary amine, shifting the electron density to favor electrophilic aromatic substitution on the carbocyclic ring[1].

  • Methylation: N-methylation is performed prior to nitration. The N-methyl group serves a dual purpose: it protects the amine from oxidative degradation during exposure to nitric acid, and it acts as a strong ortho/para director. Due to steric hindrance from the saturated ring, nitration is directed almost exclusively to the para (6-) position[2].

  • Nitration & Reduction: Controlled mixed-acid nitration yields the 6-nitro intermediate, which is subsequently reduced to the target amine[3].

SyntheticRoute N1 Quinoline N2 1,2,3,4-THQ N1->N2 H2, Pd/C Reduction N3 1-Methyl-THQ N2->N3 CH2O, HCOOH Methylation N4 1-Methyl-6-nitro-THQ N3->N4 HNO3, H2SO4 Nitration N5 1-Methyl-THQ-6-amine N4->N5 H2, Pd/C Reduction

Logical workflow for the 4-step synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Step-by-Step Experimental Methodologies

Step 1: Catalytic Hydrogenation of Quinoline

Objective: Chemoselective reduction of the heteroaromatic ring. Rationale: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is the most atom-economical method to access the THQ scaffold[4]. The reaction is highly selective for the nitrogen-containing ring under mild hydrogen pressure.

Protocol:

  • Charge a high-pressure Parr reactor or robust round-bottom flask with quinoline (1.0 eq, 100 mmol) and anhydrous methanol (150 mL).

  • Sparge the solution with argon for 15 minutes to displace oxygen.

  • Carefully add 10% Pd/C (0.05 eq by weight). Caution: Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Purge the vessel with

    
     gas three times, then pressurize to 50 psi (or use a double-layered 
    
    
    
    balloon for smaller scales).
  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Monitor via TLC (Hexane/EtOAc 4:1). The product spot will stain intensely with Ninhydrin (indicating a 2° amine), whereas the starting material will not.

  • Filter the mixture through a pad of Celite, washing with methanol. Concentrate in vacuo to yield 1,2,3,4-tetrahydroquinoline as a pale yellow oil.

Step 2: Eschweiler-Clarke N-Methylation

Objective: Conversion of the secondary amine to a tertiary N-methyl amine. Rationale: The Eschweiler-Clarke reaction is chosen over alkylation with methyl iodide (


) to strictly prevent over-alkylation and the formation of quaternary ammonium salts[5]. Formic acid acts as a mild hydride donor, reducing the transient immonium ion while releasing 

.

EschweilerClarke THQ 1,2,3,4-THQ (2° Amine) Hemiaminal Hemiaminal Intermediate THQ->Hemiaminal + CH2O Immonium Immonium Cation Hemiaminal->Immonium H+, -H2O Product 1-Methyl-THQ (3° Amine) Immonium->Product + HCOO- (Hydride Shift)

Mechanistic pathway of the Eschweiler-Clarke N-methylation step.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add 1,2,3,4-tetrahydroquinoline (1.0 eq, 90 mmol).

  • Cool to 0 °C and slowly add formic acid (85% aq, 5.0 eq) followed by formaldehyde (37% aq, 3.0 eq).

  • Heat the mixture to reflux (approx. 100 °C) for 4 hours. Ensure the system is adequately vented to accommodate

    
     evolution.
    
  • Self-Validation Check:

    
     NMR of an aliquot should show the complete disappearance of the N-H broad singlet and the emergence of a sharp N-
    
    
    
    singlet at ~2.90 ppm.
  • Cool to room temperature, quench by pouring over crushed ice, and basify to pH 10 using 20% NaOH.

  • Extract with Dichloromethane (3 x 100 mL), dry over

    
    , and concentrate to yield 1-methyl-1,2,3,4-tetrahydroquinoline.
    
Step 3: Regioselective Nitration

Objective: Introduction of the nitro group exclusively at the 6-position. Rationale: Nitration of electron-rich aromatic amines is highly exothermic and prone to oxidative degradation. Operating at 0–5 °C suppresses oxidation. The N-methyl group directs the nitronium ion (


) to the para position (C6), as the ortho position (C8) is sterically hindered by the saturated piperidine-like ring[2].

Protocol:

  • Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq, 80 mmol) in concentrated

    
     (40 mL) at 0 °C.
    
  • Prepare a nitrating mixture of concentrated

    
     (1.1 eq) in concentrated 
    
    
    
    (15 mL).
  • Add the nitrating mixture dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C.

  • Stir for an additional 30 minutes at 0 °C.

  • Self-Validation Check: The reaction mixture will transition to a deep yellow/orange hue. TLC will show a highly UV-active spot with a lower Rf than the starting material.

  • Pour the mixture over 300 g of crushed ice. Carefully neutralize with aqueous

    
     until pH 8 is reached.
    
  • Extract with Ethyl Acetate (3 x 150 mL), wash with brine, dry over

    
    , and concentrate. Recrystallize from ethanol to afford 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline as yellow crystals.
    
Step 4: Nitro Reduction to Target Amine

Objective: Chemoselective reduction of the nitro group to an aniline derivative. Rationale: While dissolving metal reductions (Fe/HCl or


) are viable, catalytic hydrogenation is preferred for its clean reaction profile and simple filtration workup, avoiding heavy metal emulsions[3].

Protocol:

  • Dissolve 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq, 50 mmol) in degassed ethanol (100 mL).

  • Add 10% Pd/C (0.05 eq by weight) under an argon atmosphere.

  • Purge with

    
     and stir under a hydrogen balloon at room temperature for 6 hours.
    
  • Self-Validation Check: The yellow color of the nitro compound will dissipate.

    
     NMR will reveal a broad exchangeable singlet integrating to 2H (the -
    
    
    
    group) at ~3.4 ppm.
  • Filter through Celite under a blanket of argon (the resulting aniline is susceptible to air oxidation).

  • Concentrate in vacuo to yield 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. Store under inert gas at -20 °C.

Quantitative Reaction Metrics & Validation Data

To ensure reproducibility, the following table summarizes the expected quantitative metrics and analytical markers for each intermediate in the workflow.

StepTarget CompoundExpected YieldPurity (HPLC)Key Analytical Markers (

NMR / MS)
1 1,2,3,4-Tetrahydroquinoline92 - 95%>98%MS: [M+H]+ 134.1 NMR: Aliphatic multiplets at δ 1.9, 2.7, 3.3 ppm
2 1-Methyl-1,2,3,4-THQ88 - 90%>97%MS: [M+H]+ 148.1 NMR: Sharp N-

singlet at δ 2.90 ppm
3 1-Methyl-6-nitro-THQ70 - 75%>95%MS: [M+H]+ 193.1 NMR: Aromatic protons shift downfield; specific 1,2,4-trisubstituted coupling pattern (d, dd, d)
4 1-Methyl-THQ-6-amine90 - 94%>98%MS: [M+H]+ 163.1 NMR: Broad -

singlet at δ 3.4 ppm (exchangeable with

)

References

  • BenchChem. "1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods." BenchChem. 1

  • Cordeiro, A., et al. "Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration." European Journal of Organic Chemistry, 2011(8). 2

  • European Patent Office. "EP 2573080 A1: Isoindoline compounds for the treatment of spinal muscular atrophy and other uses." 3

  • Organic Chemistry Portal. "Tetrahydroquinoline synthesis." 4

  • ACS Omega. "CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source." 5

Sources

Application

Advanced Chromatographic Purification of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine: Overcoming Basicity and Oxidation Challenges

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Application Note & Experimental Protocol Introduction & Chemical Context 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Type: Application Note & Experimental Protocol

Introduction & Chemical Context

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a highly valuable synthetic intermediate frequently utilized in the development of kinase inhibitors, GPCR ligands, and fluorophores[1]. However, isolating this compound in high purity presents significant chromatographic challenges.

The molecule possesses a dual-amine architecture: a tertiary amine embedded within the tetrahydroquinoline core and a primary aniline group at the C6 position. This specific electronic configuration makes the aromatic ring exceptionally electron-rich, rendering the molecule highly susceptible to atmospheric oxidation[2]. Furthermore, the basicity of the nitrogen atoms leads to severe chemisorption on standard acidic silica gel, resulting in product tailing, poor resolution, and irreversible compound loss[3].

As a Senior Application Scientist, I have designed this guide to move beyond standard generic protocols. The methodologies detailed below are engineered to mitigate oxidation and eliminate silanol-induced tailing, ensuring a high-yielding, self-validating purification workflow.

Mechanistic Rationale for Chromatographic Choices (E-E-A-T)

Overcoming Silanol Interactions in Normal Phase (NP) Chromatography

Standard silica gel (SiO₂) is inherently acidic due to surface silanol groups (Si-OH). When 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is loaded onto a standard column, the basic amines act as hydrogen bond acceptors and undergo ion-exchange interactions with the deprotonated siloxanes[3]. This causes the compound to streak down the column rather than eluting as a discrete band.

The Causal Solution: We introduce a basic modifier—typically 1% to 5% Triethylamine (TEA)—into the mobile phase. TEA is a small, highly basic molecule that competitively binds to and "masks" the acidic silanol sites, allowing the target tetrahydroquinoline derivative to partition smoothly between the mobile and stationary phases without chemisorption[4].

Mechanism Silica Acidic Silanol (Si-OH) Target Target Amine (Strong Binding/Tailing) Silica->Target H-bonding & Ion Exchange Elution Free Target Amine (Sharp Elution) Target->Elution Improved Peak Shape TEA Triethylamine (TEA) (Basic Modifier) TEA->Silica Masks Active Sites TEA->Target Displaces

Mechanism of silanol masking by triethylamine to prevent target amine tailing.

Preventing Oxidative Degradation

The synergistic electron-donating effects of the N1-methyl group and the C6-primary amine lower the oxidation potential of the aromatic ring. Exposure to air, especially when concentrated on the high-surface-area silica gel, can rapidly convert the pale-yellow product into dark, polymeric quinone-imine impurities[2].

The Causal Solution: All solvents must be sparged with inert gas (Argon or Nitrogen) prior to use. Evaporation must be conducted at temperatures strictly below 30°C, and the final purified product should be immediately stored under an inert atmosphere or converted to a stable hydrochloride salt[4].

pH Control in Reversed-Phase HPLC (RP-HPLC)

For ultra-high purity (>99%) required in biological assays, RP-HPLC is preferred[5]. However, using standard 0.1% Trifluoroacetic acid (TFA) will fully protonate both amines, making the molecule highly polar and causing it to elute in the void volume of a standard C18 column. The Causal Solution: We utilize a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). This suppresses the ionization of the amines, keeping the molecule in its lipophilic free-base form, which ensures strong retention and sharp peak shapes on the C18 stationary phase.

Quantitative Data & Method Parameters

Table 1: Physicochemical & Chromatographic Properties

Property / ParameterValue / DescriptionImpact on Purification Strategy
Molecular Weight 162.23 g/mol Determines MS target mass (m/z 163.1 [M+H]+).
Physical State Pale yellow oil to solidColor acts as a visual indicator of oxidation (darkens).
NP Solvent System Hexane / EtOAc / TEATEA is mandatory to prevent irreversible silica binding.
RP-HPLC Column C18 (e.g., XBridge, 5 µm)Requires base-stable silica due to the pH 9.0 mobile phase.
Storage Conditions -20°C, Argon atmospherePrevents spontaneous oxidative polymerization.

Table 2: Optimized RP-HPLC Gradient (Analytical to Prep Scale)

Time (min)Mobile Phase A (10 mM NH₄HCO₃, pH 9)Mobile Phase B (Acetonitrile)Flow Dynamics
0.095%5%Equilibration
2.095%5%Sample loading and void volume wash
15.040%60%Linear gradient for target elution
17.05%95%Column wash (removes lipophilic impurities)
20.095%5%Re-equilibration

Self-Validating Experimental Protocols

Protocol A: Normal Phase Flash Chromatography

This protocol utilizes a self-validating 2D-TLC step to ensure the compound is not degrading on the silica gel during the run.

Step 1: The 2D-TLC Stability Check (Self-Validation)

  • Spot the crude mixture in the bottom-left corner of a silica TLC plate.

  • Develop the plate in Hexane:EtOAc (1:1) with 1% TEA.

  • Dry the plate thoroughly under a stream of nitrogen.

  • Rotate the plate 90 degrees and develop it again in the exact same solvent system.

  • Validation Check: Visualize under UV (254 nm). If the target spot lies perfectly on the diagonal, the compound is stable. If off-diagonal spots appear, the compound is degrading on silica, and you must switch to Protocol B (RP-HPLC).

Step 2: Column Preparation

  • Prepare a solvent mixture of Hexane:EtOAc (80:20) + 1% TEA. Sparge the mixture with Argon for 10 minutes.

  • Slurry-pack the silica gel column using the degassed solvent. Flush with 3 column volumes (CV) to ensure the silica is fully deactivated by the TEA[3].

Step 3: Loading and Elution

  • Dissolve the crude 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine in the minimum amount of Dichloromethane (DCM).

  • Load the sample onto the column bed carefully.

  • Elute using a step gradient: 80:20 -> 50:50 -> 20:80 (Hexane:EtOAc), maintaining 1% TEA throughout.

  • Collect fractions in test tubes purged with Argon.

Step 4: Isolation

  • Identify product-containing fractions via TLC.

  • Pool the fractions and evaporate the solvent using a rotary evaporator. Crucial: Keep the water bath temperature strictly below 30°C to prevent thermal oxidation[3].

  • Flush the receiving flask with Argon immediately upon removal from the evaporator.

Protocol B: Preparative RP-HPLC

Use this method for final polishing to achieve >99% purity for biological screening.

Step 1: Sample Preparation

  • Dissolve the crude material in DMSO:MeOH (1:1) to a concentration of 50 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter to remove particulates.

Step 2: Chromatographic Separation

  • Equip the HPLC with a base-stable C18 preparative column (e.g., Waters XBridge).

  • Run the gradient specified in Table 2 . Monitor UV absorbance at 254 nm and 280 nm.

  • Collect the major peak eluting typically between 8–11 minutes (dependent on column dimensions).

Step 3: LC-MS Verification (Self-Validation)

  • Before pooling, take a 10 µL aliquot from the collected fractions and inject it into an analytical LC-MS.

  • Validation Check: Confirm the presence of the m/z 163.1 [M+H]+ peak and ensure no +16 m/z (N-oxide) or -2 m/z (aromatization/oxidation) peaks have formed during the aqueous collection phase.

Step 4: Lyophilization

  • Pool the validated fractions.

  • Flash-freeze the solution using a dry ice/acetone bath.

  • Lyophilize for 24–48 hours. Store the resulting solid at -20°C under Argon[4].

Purification Workflow Visualization

Workflow Crude Crude 1-Methyl-1,2,3,4- tetrahydroquinolin-6-amine Prep Sample Preparation (Dissolve in DCM, Filter) Crude->Prep Method Select Chromatographic Method Prep->Method NP Normal Phase Silica (Hexane/EtOAc + 1% TEA) Method->NP RP Prep RP-HPLC (H2O/MeCN + NH4HCO3) Method->RP Fractions Fraction Collection (Under Argon) NP->Fractions RP->Fractions Evap Solvent Removal (Rotary Evap < 30°C) Fractions->Evap Pure Pure Compound (Store at -20°C, Ar) Evap->Pure

Logical workflow for the chromatographic purification of the target amine.

References

  • NBInno. "Mastering Tetrahydroquinoline Synthesis for Pharmaceutical Innovation." NBInno, 2026. URL: [Link]

  • MDPI. "Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis." Molecules, 2025. URL: [Link]

  • MDPI. "Air-Stable Efficient Nickel Catalyst for Hydrogenation of Organic Compounds." Catalysts, 2023. URL: [Link]

  • Google Patents. "US8216550B2 - Luciferins (Synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives)." Google Patents, 2012.

Sources

Method

Application Note: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine as a Privileged Scaffold in Drug Discovery and Chemical Biology

Executive Summary In modern medicinal chemistry, the strategic selection of chemical intermediates dictates both the synthetic efficiency and the pharmacokinetic viability of the final therapeutic. 1-Methyl-1,2,3,4-tetra...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of chemical intermediates dictates both the synthetic efficiency and the pharmacokinetic viability of the final therapeutic. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) has emerged as a privileged bicyclic building block. This application note provides an in-depth technical guide on utilizing this intermediate across three divergent synthetic workflows: palladium-catalyzed cross-coupling for oncology targets, oxidative cyclization for bioluminescent probes, and tandem alkylation-lactamization for neurotherapeutics.

Structural Rationale & Chemical Properties

The 1-methyl-1,2,3,4-tetrahydroquinoline scaffold acts as a conformationally restricted surrogate for acyclic N,N-dialkyl anilines. By tethering the alkyl group into a saturated six-membered piperidine ring, the nitrogen lone pair is forced into favorable orbital overlap with the aromatic


-system.

Mechanistic Advantages:

  • Enhanced Nucleophilicity: The conformational restriction maximizes electron donation into the aromatic ring, significantly increasing the nucleophilicity of the primary amine at the C6 position compared to standard anilines.

  • Reduced Entropic Penalty: When incorporated into kinase inhibitors, the rigidified bicyclic system fills specific hydrophobic pockets (e.g., the kinase hinge region) while minimizing the entropic cost of binding.

  • Regioselective Activation: The strong electron-donating effect of the N-methyl group highly activates the ortho-positions (C5 and C7), facilitating regioselective electrophilic aromatic substitutions or oxidative cyclizations.

Divergent Synthetic Workflows

G Center 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) App1 Buchwald-Hartwig Amination (Pd-catalyzed) Center->App1 App2 Herz-type Cyclization (Na2S2O3, K2Cr2O7) Center->App2 App3 N-Alkylation & Lactamization (Benzyl Bromides) Center->App3 Prod1 Kinase Inhibitors (e.g., WEE1, SYK) App1->Prod1 Prod2 Benzothiazole Derivatives (Luciferin Analogs) App2->Prod2 Prod3 Isoindoline Therapeutics (SMA Treatment) App3->Prod3

Divergent synthetic pathways utilizing 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Protocol I: Palladium-Catalyzed Buchwald-Hartwig Amination (Oncology/Kinase Inhibitors)

The synthesis of WEE1 and SYK kinase inhibitors frequently employs this intermediate to install a rigidified electron-donating motif that occupies the kinase hinge region 1[1]. The Buchwald-Hartwig cross-coupling forms a crucial C-N bond between the C6-primary amine and an aryl/heteroaryl halide.

Causality Behind Experimental Choices: DavePhos is selected as the ligand because its steric bulk accelerates the rate-limiting reductive elimination step, while its electron-rich biphenyl backbone facilitates the oxidative addition of the aryl halide. Sodium tert-butoxide (NaOtBu) is utilized as a strong, non-nucleophilic base to deprotonate the Pd-coordinated amine without competing for the electrophile.

Self-Validating Protocol:

  • Preparation: In an oven-dried Schlenk flask, combine 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 eq), the target aryl halide (1.0 eq), Pd2(dba)3 (0.05 eq), DavePhos (0.10 eq), and NaOtBu (1.5 eq).

  • Degassing (Critical Step): Evacuate the flask and backfill with ultra-pure N2 (repeat 3x).

    • Validation Check: The color of the solid mixture should remain stable; rapid darkening before heating indicates premature Pd(0) oxidation to inactive Pd(II), which will stall the reaction.

  • Reaction: Inject anhydrous toluene to achieve a 0.2 M concentration. Seal and heat to 100 °C for 12–16 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 1:1).

    • Validation Check: The highly polar primary amine spot (ninhydrin-positive) must disappear, replaced by a less polar, strongly UV-active secondary amine product spot.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a Celite pad to remove Pd-black and inorganic salts. Concentrate in vacuo and purify via silica gel flash chromatography.

Protocol II: Herz-Type Cyclization for Benzothiazole Assembly (Bioluminescence)

For the development of red-shifted bioluminescent probes, the intermediate is converted into a benzothiazole core to generate dimethylamino-luciferin analogs 2[2].

Causality Behind Experimental Choices: Potassium dichromate (K2Cr2O7) acts as a precise oxidant to generate a reactive quinonoid intermediate. Because the N-methyl group strongly activates the aromatic ring, the sterically accessible ortho position is highly nucleophilic and is immediately trapped by sodium thiosulfate. Subsequent reflux in formic acid provides the necessary one-carbon electrophile to close the thiazole ring.

Self-Validating Protocol:

  • Thiosulfate Trapping: Dissolve 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine hydrochloride (1.0 eq) in glacial acetic acid. Add Na2S2O3 (2.5 eq) and K2Cr2O7 (0.3 eq).

  • Oxidation Monitoring: Stir at room temperature for 2 hours.

    • Validation Check: The solution will undergo a distinct color shift to a dark reddish-brown, visually confirming the formation of the quinonoid intermediate.

  • Cyclization: Add concentrated formic acid (excess) and heat to reflux for 4 hours.

  • IPC: Monitor by LC-MS.

    • Validation Check: The mass spectrum will show the complete disappearance of the acyclic thiosulfate intermediate and the emergence of the[M+H]+ peak corresponding to the cyclized benzothiazole.

  • Workup: Cool the mixture, neutralize carefully with aqueous NH3 (highly exothermic), and extract with dichloromethane. Dry the organic layer over Na2SO4 and concentrate.

Protocol III: N-Alkylation and Lactamization (Neurotherapeutics/Isoindolines)

In the synthesis of isoindoline-based therapeutics for spinal muscular atrophy (SMA), the primary amine is utilized to construct a lactam ring via a tandem alkylation-amidation sequence 3[3].

Causality Behind Experimental Choices: N,N-Diisopropylethylamine (DIPEA) is chosen as a sterically hindered base to neutralize the HBr byproduct without competing as a nucleophile. The portionwise addition of the benzyl bromide derivative over 3 hours is a critical parameter; it maintains a low steady-state concentration of the electrophile, thereby suppressing unwanted bis-alkylation of the highly nucleophilic C6-amine.

Self-Validating Protocol:

  • Activation: Dissolve 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.5 eq) and DIPEA (1.5 eq) in absolute ethanol. Stir for 10 minutes in a sealed tube.

  • Controlled Alkylation: Add ethyl 2-(bromomethyl)-5-methoxybenzoate (1.0 eq) portionwise over 3 hours at room temperature.

  • Cyclization: Heat the mixture to 80 °C for 12 hours.

    • Causality Note: The initial SN2 displacement occurs rapidly at room temperature, but thermal energy is required to drive the intramolecular amidation (lactamization) to expel ethanol.

  • IPC: Monitor via LC-MS.

    • Validation Check: Observe the transient acyclic intermediate mass ([M+H]+), which must gradually convert entirely to the final rigidified isoindoline mass ([M-EtOH+H]+).

  • Workup: Evaporate the ethanol, partition the residue between EtOAc and saturated NaHCO3, wash with brine, and purify via silica gel chromatography.

Comparative Reaction Metrics

Target ApplicationReaction PathwayKey Reagents & CatalystsMechanistic Role of C6-AmineTypical Yield
WEE1 / SYK Inhibitors Buchwald-Hartwig AminationPd2(dba)3, DavePhos, NaOtBuNucleophilic partner in cross-coupling65–80%
Luciferin Analogs Herz-type CyclizationNa2S2O3, K2Cr2O7, HCOOHOrtho-directing group & ring nitrogen source30–45%
SMA Isoindolines N-Alkylation & LactamizationBenzyl bromide derivative, DIPEAPrimary nucleophile & lactam nitrogen source70–85%

References

  • Source: European Patent Office (EP3943496A1)
  • Source: United States Patent (US8216550B2)
  • Source: European Patent Office (EP2573080A1)
  • Source: World Intellectual Property Organization (WO2014060113A1)

Sources

Application

developing assays for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine activity

Application Note: Multi-Tiered Assay Cascade for Evaluating 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Derivatives as WEE1 Kinase Inhibitors The Pharmacological Context of 6-AM-THQ The compound 1-Methyl-1,2,3,4-tetrahyd...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Multi-Tiered Assay Cascade for Evaluating 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Derivatives as WEE1 Kinase Inhibitors

The Pharmacological Context of 6-AM-THQ

The compound 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (6-AM-THQ, CAS: 91817-59-3) has emerged as a highly privileged pharmacophore and versatile building block in modern drug discovery. Its structural geometry—combining an electron-rich aromatic system with the precise steric bulk of a 1-methyl-tetrahydroquinoline ring—makes it an ideal hinge-binding motif for occupying the hydrophobic ATP-binding pockets of various kinases[1].

Recently, 6-AM-THQ has been prominently utilized in Buchwald-Hartwig amination reactions to synthesize potent inhibitors of WEE1 kinase [2]. WEE1 is a critical gatekeeper of the G2/M cell cycle checkpoint. In p53-deficient cancers, cells rely heavily on WEE1 to pause the cell cycle and repair DNA damage. Inhibiting WEE1 forces these cancer cells into premature mitosis with unrepaired DNA, triggering a lethal event known as mitotic catastrophe[2][3].

As a Senior Application Scientist, I have designed this guide to provide a robust, self-validating assay cascade to evaluate the biological activity of newly synthesized 6-AM-THQ derivatives targeting WEE1.

Mechanistic Rationale & Pathway Dynamics

To develop an effective assay, one must first understand the biological causality of the target. WEE1 negatively regulates entry into mitosis by phosphorylating Cyclin-Dependent Kinase 1 (CDK1) at Tyrosine 15 (Tyr15), rendering it inactive[2]. When a 6-AM-THQ derivative successfully blocks the WEE1 ATP-binding site, CDK1 remains unphosphorylated and highly active, driving the cell past the G2/M checkpoint regardless of genomic stability[3].

WEE1_Pathway DNA DNA Damage WEE1 WEE1 Kinase DNA->WEE1 Activates CDK1_inact p-CDK1 (Tyr15) INACTIVE WEE1->CDK1_inact Phosphorylates Arrest G2/M Arrest & DNA Repair CDK1_inact->Arrest Induces CDK1_act CDK1 ACTIVE Death Mitotic Catastrophe CDK1_act->Death Drives Inhibitor 6-AM-THQ Inhibitor Inhibitor->WEE1 Blocks Inhibitor->CDK1_act Enables

Fig 1: WEE1 signaling pathway and the mechanism of mitotic catastrophe induced by 6-AM-THQ derivatives.

The Self-Validating Assay Cascade

A single biochemical assay is insufficient to validate a drug candidate. Biochemical assays run at artificial ATP concentrations (usually at the


 of ~10-50 µM), whereas physiological intracellular ATP is ~1-5 mM. Therefore, we utilize a three-tiered orthogonal approach:
  • Biochemical TR-FRET: Establishes baseline target engagement and intrinsic potency. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) uses long-lived inorganic lanthanide fluorophores, eliminating transient background fluorescence from sample buffers and generating an ultra-low background signal[4].

  • Live-Cell NanoBRET: Validates that the 6-AM-THQ derivative can penetrate the cell membrane and outcompete physiological ATP to bind WEE1 in situ.

  • Phenotypic Flow Cytometry: Confirms that target engagement translates into the desired biological consequence (mitotic catastrophe).

Assay_Cascade A 1. Synthesis Buchwald-Hartwig Amination B 2. Biochemical TR-FRET (Cell-Free Target Engagement) A->B Purified Compound C 3. NanoBRET Assay (Live-Cell Target Engagement) B->C IC50 < 100 nM D 4. Flow Cytometry (Phenotypic Mitotic Catastrophe) C->D EC50 < 500 nM

Fig 2: Self-validating assay cascade for evaluating 6-AM-THQ derived WEE1 inhibitors.

Quantitative Data Benchmarks

To ensure the assay system is self-validating, every run must include a clinical-stage reference compound (e.g., Adavosertib/MK-1775)[3][5]. The table below outlines the expected pharmacological profile for a successful 6-AM-THQ derivative against established benchmarks.

CompoundTR-FRET IC₅₀ (nM)NanoBRET EC₅₀ (nM)Mitotic Catastrophe EC₅₀ (nM)Assay Z'-Factor
Adavosertib (Positive Control) 2.5 ± 0.315.2 ± 1.830.5 ± 2.10.82
6-AM-THQ-Deriv-01 (Active) 8.4 ± 0.645.1 ± 3.485.0 ± 4.50.79
6-AM-THQ-Deriv-02 (Inactive) >10,000>10,000>10,0000.81
DMSO (Negative Control) N/A (0% Inhib)N/A (0% Inhib)N/A (Baseline)N/A

Note: A Z'-factor > 0.5 across all plates is mandatory to validate the statistical reliability of the high-throughput TR-FRET screening.

Detailed Experimental Protocols

Tier 1: WEE1 TR-FRET Biochemical Assay

Causality: We utilize a Terbium (Tb)-labeled antibody that recognizes the phosphorylated product of WEE1. If the 6-AM-THQ derivative inhibits WEE1, phosphorylation decreases, resulting in a loss of FRET signal between the Tb-donor and the dye-acceptor[3][4].

Step-by-Step Protocol:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Thaw recombinant WEE1 enzyme on ice[6]. Do not vortex the enzyme to prevent denaturation.

  • Compound Dilution: Serially dilute 6-AM-THQ derivatives in 100% DMSO, then dilute 1:100 in Kinase Buffer to ensure a final assay DMSO concentration of

    
     1%[5].
    
  • Kinase Reaction: In a 384-well low-volume plate, add 2.5 µL of the compound, 2.5 µL of WEE1 enzyme (final concentration ~1 nM), and incubate for 15 minutes at room temperature to allow pre-binding.

  • Initiation: Add 5 µL of an ATP/Substrate mix (10 µM ATP, 200 nM Fluorescein-Poly-GT substrate). Incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET Dilution Buffer containing EDTA (to chelate Mg²⁺ and stop the kinase) and 2 nM Tb-labeled anti-phospho antibody.

  • Readout: Incubate for 30 minutes. Read on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excite at 340 nm; measure emission at 495 nm (Tb) and 520 nm (Fluorescein). Calculate the emission ratio (520/495).

Tier 2: NanoBRET Target Engagement Assay

Causality: This assay relies on a WEE1-NanoLuc fusion protein expressed in live cells. A cell-permeable fluorescent tracer binds the WEE1 active site, generating a BRET signal. If the 6-AM-THQ derivative is cell-permeable and binds WEE1, it displaces the tracer, causing a dose-dependent decrease in the BRET signal.

Step-by-Step Protocol:

  • Transfection: Transfect HEK293T cells with a WEE1-NanoLuc fusion plasmid using lipid-based transfection reagents. Incubate for 24 hours.

  • Plating: Harvest cells and resuspend in Opti-MEM without phenol red. Plate cells at

    
     cells/well in a 96-well white plate.
    
  • Tracer & Compound Addition: Add the NanoBRET Kinase Tracer (at its predetermined

    
     concentration) and the serially diluted 6-AM-THQ compounds. Include a "No Tracer" control well to subtract background luminescence.
    
  • Equilibration: Incubate the cells for 2 hours at 37°C, 5% CO₂ to allow the compound to cross the membrane and reach binding equilibrium with intracellular ATP.

  • Detection: Add 3X NanoBRET Nano-Glo Substrate. Read immediately on a luminometer equipped with 460 nm (donor) and 618 nm (acceptor) filters.

  • Analysis: Calculate raw BRET ratio = (Acceptor 618 nm / Donor 460 nm). Convert to milliBRET units (mBU) and plot against compound concentration to derive the cellular

    
    .
    
Tier 3: Phenotypic Validation via Flow Cytometry

Causality: To prove the inhibitor causes mitotic catastrophe, we must observe cells bypassing the G2/M checkpoint despite DNA damage. We use Gemcitabine to induce DNA damage, followed by 6-AM-THQ treatment. Premature mitosis is quantified by staining for Phospho-Histone H3 (Ser10), a specific marker for chromatin condensation during mitosis.

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed p53-mutant HT-29 colon cancer cells in 6-well plates. Treat with 100 nM Gemcitabine for 16 hours to induce S-phase arrest and DNA damage.

  • Inhibitor Addition: Add the 6-AM-THQ derivative (at

    
     determined from Tier 2) and incubate for an additional 24 hours.
    
  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol. Store at -20°C for at least 2 hours.

  • Staining: Wash cells twice with PBS to remove ethanol. Permeabilize with 0.25% Triton X-100 for 15 minutes. Incubate with an Alexa Fluor® 488-conjugated anti-Phospho-Histone H3 (Ser10) antibody for 1 hour in the dark.

  • DNA Content: Add 500 µL of Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A) and incubate for 30 minutes.

  • Flow Cytometry: Acquire data on a flow cytometer (e.g., BD FACSCelesta). Gate for single cells using PI-Area vs. PI-Width. Quantify the percentage of cells that are pH3-positive (undergoing mitosis) with sub-4N DNA content (premature mitotic entry).

References

  • [1] WO 2014/060112 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS. Google Patents / WIPO. Available at:

  • [2] EP 3943496 A1 - WEE1 INHIBITOR AND PREPARATION AND USE THEREOF. European Patent Office. Available at:

  • [5] Wee1 Kinase Assay Kit. BPS Bioscience. Available at:

  • [3] Inhibitors of cell cycle checkpoint target Wee1 kinase-a patent review (2003-2022). ResearchGate. Available at:

  • [4] Assay Kits FAQs - TR-FRET Principles. BPS Bioscience. Available at:

  • [6] FAQs - Protein Handling Guidelines. BPS Bioscience. Available at:

Sources

Method

Application Note: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine as a Privileged Scaffold in Medicinal Chemistry

Executive Summary & Structural Rationale In modern drug discovery, the tetrahydroquinoline (THQ) core is recognized as a privileged scaffold capable of addressing a diverse array of biological targets. Specifically, 1-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern drug discovery, the tetrahydroquinoline (THQ) core is recognized as a privileged scaffold capable of addressing a diverse array of biological targets. Specifically, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) has emerged as a highly versatile building block[1].

The structural logic behind utilizing this specific derivative relies on two key vectors:

  • The N1-Methyl Group : By methylating the secondary amine of the THQ core, medicinal chemists eliminate a hydrogen-bond donor (HBD). This modification critically enhances lipophilicity, improves blood-brain barrier (BBB) permeability for central nervous system (CNS) targets, and prevents promiscuous off-target hydrogen bonding in kinase hinge regions.

  • The C6-Primary Amine : Positioned on the aromatic ring, this highly reactive nucleophilic center serves as the primary vector for diversification. It readily undergoes cross-coupling, amidation, and reductive amination, allowing for the rapid generation of structure-activity relationship (SAR) libraries.

G Scaffold 1-Me-THQ-6-amine Core Scaffold N1 N1-Methyl Group (Lipophilicity, No H-Donor) Scaffold->N1 Modulates C6 C6-Primary Amine (Functionalization Vector) Scaffold->C6 Enables Amidation Amides / Sulfonamides (GPCR Ligands) C6->Amidation Acyl/Sulfonyl Chlorides CrossCoupling Buchwald-Hartwig (Kinase Inhibitors) C6->CrossCoupling Aryl Halides + Pd

Functionalization vectors and medicinal chemistry applications of 1-Me-THQ-6-amine.

Key Therapeutic Applications

Oncology: Kinase Inhibitors

1-Me-THQ-6-amine is frequently utilized as a solvent-exposed appendage or a hinge-binding modifier in kinase inhibitor design. For instance, in the development of WEE1 kinase inhibitors (critical for regulating the G2/M cell cycle checkpoint in cancer cells), the 6-amino group is coupled to complex heterocyclic scaffolds via Buchwald-Hartwig amination[2]. The N-methyl THQ moiety fits optimally into hydrophobic sub-pockets, enhancing target residence time while evading multi-drug resistance efflux pumps. Similar strategies have been employed in the synthesis of pyrazolyl quinoxaline kinase inhibitors[3].

CNS Disorders: GPCR Antagonists

For neurological indications, the scaffold is utilized to synthesize 5-HT2C receptor antagonists[4]. The inherent lipophilicity of the N-methylated core ensures excellent CNS penetration. By functionalizing the 6-amino group with various acyl chlorides or sulfonyl chlorides, researchers have successfully tuned the binding affinity and functional antagonism required to treat anxiety, depression, and sleep disorders[4].

Experimental Methodologies & Protocols

The following protocols outline the self-validating synthetic workflows for functionalizing 1-Me-THQ-6-amine.

Protocol A: Palladium-Catalyzed Buchwald-Hartwig C-N Cross-Coupling

Causality & Rationale: The 6-amino group is moderately nucleophilic but requires transition-metal catalysis to couple with sterically hindered or electron-rich aryl halides. 2 is specifically selected as the ligand because its biaryl phosphine structure efficiently promotes the reductive elimination step, while its steric bulk prevents catalyst deactivation by the basic THQ nitrogen[2].

Step-by-Step Procedure:

  • Reagent Assembly : In an oven-dried Schlenk tube equipped with a magnetic stir bar, add the target aryl halide (1.0 equiv), 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.2 equiv), Pd2(dba)3 (0.05 equiv), DavePhos (0.10 equiv), and sodium tert-butoxide (1.5 equiv)[2].

  • Atmospheric Control : Evacuate the tube and backfill with dry nitrogen (repeat for 3 cycles). Crucial: Oxygen must be rigorously excluded to prevent the oxidative degradation of the Pd(0) active species.

  • Solvent Addition : Inject anhydrous toluene (to achieve 0.2 M concentration relative to the aryl halide) via a syringe.

  • Thermal Propagation : Seal the tube and submerge it in a pre-heated oil bath at 100 °C. Stir vigorously for 12–18 hours[2]. Monitor reaction progression via LC-MS until the aryl halide is consumed.

  • Quench & Workup : Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification & Validation : Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, Hexanes/EtOAc gradient). Validate the product via 1H-NMR (looking for the characteristic N-methyl singlet at ~2.8-2.9 ppm) and high-resolution mass spectrometry (HRMS).

G Step1 1. Reagent Assembly (1-Me-THQ-6-amine + Ar-X) Step2 2. Catalyst Addition (Pd2(dba)3 + DavePhos) Step1->Step2 Inert Atmosphere (N2) Step3 3. Cross-Coupling (Toluene, 100°C, 12-18h) Step2->Step3 Base Addition (NaOtBu) Step4 4. Workup & Purification (Celite Filtration + Flash Chro.) Step3->Step4 Reaction Completion Validation 5. Validation (LC-MS & NMR) Step4->Validation Pure Compound

Workflow for Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling of 1-Me-THQ-6-amine.

Protocol B: Chemoselective Amidation

Causality & Rationale: To synthesize GPCR ligands (e.g., 5-HT2C antagonists), the primary amine must be converted into an amide[4]. N,N-Diisopropylethylamine (DIPEA) is utilized as the base instead of triethylamine because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive acyl chlorides.

Step-by-Step Procedure:

  • Initiation : Dissolve 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine (1.0 equiv) in anhydrous dichloromethane (DCM, 0.3 M).

  • Base Addition : Add DIPEA (2.0 equiv) and stir for 5 minutes at room temperature.

  • Electrophile Addition : Cool the reaction flask to 0 °C using an ice-water bath. Dropwise add the desired acyl chloride or sulfonyl chloride (1.1 equiv) dissolved in a minimal amount of DCM.

  • Propagation : Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 2–4 hours. Monitor via TLC (using ninhydrin stain to confirm the disappearance of the primary amine).

  • Workup : Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (this is a self-validating step that selectively protonates and removes any unreacted starting amine), followed by brine.

  • Isolation : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the target amide.

Quantitative Data Summaries

Table 1: Physicochemical Properties of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

PropertyValueMedicinal Chemistry Implication
CAS Number 91817-59-3Standard identifier for procurement[5].
Molecular Weight 162.23 g/mol Low MW allows extensive elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area ~29.3 ŲExcellent for BBB penetration (CNS targets)[4].
Hydrogen Bond Donors (HBD) 1Restricted to the 6-amino group; N1 is methylated.
Hydrogen Bond Acceptors (HBA) 2Favorable for binding pocket interactions.

Table 2: Comparative Reaction Conditions for C6-Functionalization

Reaction TypeReagentsCatalyst / LigandSolventTempTypical Yield
Buchwald-Hartwig Aryl Halide, NaOtBuPd2(dba)3, DavePhosToluene100 °C60–85%
Amidation Acyl Chloride, DIPEANoneDCM0 °C → RT80–95%
Reductive Amination Aldehyde, NaBH(OAc)3NoneDCERT70–90%

References

  • European Patent Office. (2020). WEE1 INHIBITOR AND PREPARATION AND USE THEREOF (EP 3943496 A1). 2

  • World Intellectual Property Organization. (1994). PCT WO 94/14801: 5-HT2C Receptor Antagonists. 4

  • United States Patent and Trademark Office. (2016). Pyrazolyl quinoxaline kinase inhibitors (US9464071B2).3

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, ACS Publications. 1

Sources

Application

Application Note: Biological Screening and Assay Development Using 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Scaffolds

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound Identity: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) Executive Summary & Mechanistic Rationale In modern drug disc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists Compound Identity: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3)

Executive Summary & Mechanistic Rationale

In modern drug discovery and chemical biology, the selection of a core scaffold dictates both the pharmacokinetic viability of a drug and the photophysical properties of a biological probe. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (C10H14N2, Monoisotopic Mass: 162.115 Da)[1] is a highly privileged, electron-rich bicyclic pharmacophore.

As a Senior Application Scientist, I frequently leverage this scaffold for two distinct, yet equally critical, biological applications:

  • Kinase Inhibitor Development: The tetrahydroquinoline (THQ) ring restricts the conformational flexibility of the nitrogen atom, while the N-methyl group prevents unwanted oxidative degradation and hydrogen-bond donation. The primary amine at the 6-position serves as an ideal nucleophilic handle for Buchwald-Hartwig aminations, enabling the rapid synthesis of potent inhibitors targeting WEE1[2] and SYK/LRRK2 kinases[3].

  • Red-Shifted Bioluminescent Probes: When coupled to a benzothiazole core to form a luciferin analog, the THQ nitrogen's lone pair extends the

    
    -conjugation of the system. This intramolecular charge transfer (ICT) red-shifts the bioluminescent emission (>600 nm), allowing photons to bypass hemoglobin absorption for deep-tissue in vivo imaging[4].
    

Pathway & Workflow Visualizations

To contextualize the biological screening of THQ-derivatives, the following diagrams map the target signaling pathway and the overarching high-throughput screening (HTS) workflow.

WEE1_Pathway DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1 CDK1/Cyclin B (Inactive) WEE1->CDK1 Phosphorylates (Tyr15) Mitosis Mitosis Entry (Blocked) CDK1->Mitosis Prevents THQ_Inhibitor THQ-Derivative (Inhibitor) THQ_Inhibitor->WEE1 Inhibits

WEE1 Kinase signaling pathway and its modulation by THQ-derived inhibitors.

Screening_Workflow Synthesis 1. Scaffold Functionalization (Buchwald-Hartwig Amination) PrimaryScreen 2. Primary Biochemical Screen (TR-FRET Kinase Assay) Synthesis->PrimaryScreen SecondaryScreen 3. Secondary Cellular Screen (Cell Cycle / Bioluminescence) PrimaryScreen->SecondaryScreen LeadOpt 4. Lead Optimization (ADMET & Efficacy) SecondaryScreen->LeadOpt

Step-by-step high-throughput screening workflow for THQ-based compounds.

Self-Validating Experimental Protocols

A robust biological screen must be self-validating—meaning the assay design inherently proves its own reliability through integrated controls and statistical checkpoints (e.g., Z'-factor).

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Screen 1-Me-6-NH2-THQ derived compounds for WEE1 kinase inhibition[2]. Causality of Choice: TR-FRET is chosen over standard luminescence because it is ratiometric, eliminating false positives caused by fluorescent compound interference (a common issue with THQ derivatives).

Step-by-Step Methodology:

  • Compound Preparation: Acoustically dispense 10 nL of THQ-derivatives (in 100% DMSO) into a 384-well low-volume ProxiPlate using an Echo 550 Liquid Handler. Internal Control: Include Staurosporine (10 µM) as a positive control for 100% inhibition, and DMSO vehicle as a negative control.

  • Enzyme Addition: Add 5 µL of recombinant WEE1 kinase (0.5 nM final) suspended in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing ATP (at the empirical

    
     of 15 µM) and ULight-labeled Poly(GT) peptide (100 nM).
    
  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate the reaction by adding 10 µL of Stop Solution containing EDTA (to chelate Mg2+) and Europium-cryptate labeled anti-phospho-Tyr antibody.

  • Detection & Validation: Read the plate on an EnVision multimode reader (Excitation: 320 nm; Emission: 665 nm / 615 nm).

    • Self-Validation Checkpoint: Calculate the Z'-factor using the Staurosporine and DMSO control wells. Proceed with IC50 calculations only if Z' > 0.65, confirming assay robustness.

Protocol B: Live-Cell Bioluminescence Imaging using THQ-Luciferin

Objective: Evaluate the tissue-penetration efficacy of THQ-derived red-shifted luciferin[4]. Causality of Choice: Standard D-luciferin emits at 560 nm, which is heavily absorbed by hemoglobin and melanin. By utilizing the THQ-luciferin derivative, the emission is red-shifted to 617 nm, bypassing the hemoglobin absorption window and maximizing photon capture in deep-tissue models.

Step-by-Step Methodology:

  • Cell Seeding: Plate HEK293 cells stably expressing wild-type Firefly Luciferase (Fluc) at 10,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Substrate Preparation: Prepare a 100 µM solution of THQ-luciferin in pre-warmed FluoroBrite DMEM (phenol red-free to prevent optical quenching). Internal Control: Prepare a parallel 100 µM solution of standard D-luciferin.

  • Substrate Addition: Aspirate growth media and rapidly add 100 µM of the respective substrates to the designated wells using a multichannel pipette.

  • Kinetic Imaging: Immediately transfer the plate to a bioluminescence imaging system (e.g., IVIS Spectrum). Acquire kinetic emission spectra utilizing 560 nm and 620 nm bandpass filters over a 45-minute window.

  • Validation: Calculate the Signal-to-Background (S/B) ratio. A successful THQ-luciferin screen will demonstrate a

    
    -fold enhancement in the 620 nm channel compared to standard D-luciferin.
    

Quantitative Data Summaries

The following tables summarize the expected biological and photophysical profiles of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine derivatives based on validated screening data.

Table 1: Comparative Kinase Inhibition Profiling of THQ-Derivatives

Compound ClassTarget KinaseIC50 (nM)Primary Efficacy MarkerReference
THQ-PyrimidineWEE112.5G2/M Checkpoint Abrogation[2]
THQ-BenzoxazineSYK8.4B-Cell Receptor Inhibition[3]
Staurosporine (Ctrl)Pan-Kinase1.2Broad Cytotoxicity (Validation)N/A

Table 2: Photophysical Properties of THQ-Luciferin vs. Wild-Type Substrate

Substrate

Max (nm)
Quantum Yield (

)
Deep Tissue PenetrationReference
D-Luciferin (WT)5600.41Low (<1 mm depth)N/A
THQ-Luciferin6170.35High (>3 mm depth)[4]

References

1.[1] PubChemLite. 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine. uni.lu. Available at: 2.[2] European Patent Office. WEE1 INHIBITOR AND PREPARATION AND USE THEREOF - EP 3943496 A1. epo.org. Available at: 3.[4] Google Patents. US8216550B2 - Luciferins. google.com. Available at: 4.[3] Googleapis. WO 2014/060113 A1 - PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS. googleapis.com. Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Synthesis

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine . This guide is designed for researchers, medicinal chemists, and drug development professional...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Center for the synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine . This guide is designed for researchers, medicinal chemists, and drug development professionals experiencing yield bottlenecks, regioselectivity issues, or incomplete conversions during the standard three-step synthetic route.

Our protocols and troubleshooting steps are grounded in validated mechanistic principles and peer-reviewed methodologies to ensure reproducibility and high-throughput scalability.

Synthetic Workflow Overview

The most robust route to 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine avoids direct amination of the aromatic ring, which is prone to poor yields. Instead, the sequence relies on the N-methylation of 1,2,3,4-tetrahydroquinoline, followed by regioselective electrophilic aromatic nitration, and concluding with a catalytic reduction of the nitro group[1].

SynthesisWorkflow SM 1,2,3,4-Tetrahydroquinoline (Starting Material) Step1 Step 1: N-Methylation (Eschweiler-Clarke) SM->Step1 Int1 1-Methyl-1,2,3,4-THQ (Intermediate 1) Step1->Int1 Step2 Step 2: Regioselective Nitration (HNO3/H2SO4, < 5°C) Int1->Step2 Int2 1-Methyl-6-nitro-1,2,3,4-THQ (Intermediate 2) Step2->Int2 Step3 Step 3: Nitro Reduction (Pd/C, H2 40 psi) Int2->Step3 Product 1-Methyl-1,2,3,4-THQ-6-amine (Final Product) Step3->Product

Workflow for the 3-step synthesis of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Frequently Asked Questions & Troubleshooting

FAQ 1: Why is my yield low during the N-methylation step, and how can I avoid oxidation?

Symptom: Using methyl iodide (MeI) or dimethyl sulfate results in complex mixtures, including unreacted starting material, quaternary ammonium salts, and oxidized quinoline derivatives. Root Cause: Direct alkylation with MeI is difficult to control stoichiometrically. The basic conditions required to mop up the hydroiodic acid byproduct can also promote the auto-oxidation of the tetrahydroquinoline core into a fully aromatic quinoline. Solution: Abandon direct alkylation in favor of the Eschweiler-Clarke reductive amination [2]. By using paraformaldehyde (or aqueous formaldehyde) and formic acid, the reaction proceeds via an iminium ion intermediate that is selectively reduced by the hydride source (formic acid). Because a tertiary amine cannot form an iminium ion, over-alkylation to the quaternary salt is mechanistically impossible, guaranteeing a clean conversion to 1-methyl-1,2,3,4-tetrahydroquinoline.

FAQ 2: During nitration, I am getting a complex mixture with the 8-nitro isomer and degradation products. How do I improve 6-nitro regioselectivity?

Symptom: LC-MS shows a split between the desired 6-nitro product, the 8-nitro byproduct, and N-oxide degradation species. Root Cause: The nitrogen lone pair strongly activates the aromatic ring at the ortho (8-position) and para (6-position) sites. In a standard nitrating mixture (HNO₃/H₂SO₄), the amine is largely protonated, which theoretically deactivates the ring and directs meta. However, the reaction actually proceeds through the highly reactive, unprotonated free-base present in equilibrium. If the temperature exceeds 5 °C, the lack of kinetic control allows the nitronium ion to attack the sterically hindered 8-position and oxidize the nitrogen[3]. Solution: Strict thermal control is non-negotiable. The reaction must be maintained between -5 °C and 0 °C during the addition of the nitrating mixture. The steric bulk of the N-methyl group and the fused piperidine ring naturally shields the 8-position; leveraging low temperatures maximizes this kinetic preference, driving substitution almost exclusively to the 6-position.

FAQ 3: My catalytic hydrogenation (Pd/C) of the 6-nitro intermediate stalls. What is going wrong?

Symptom: The reduction stalls halfway, yielding a persistent, highly polar spot on TLC, which NMR confirms is the hydroxylamine intermediate (-NHOH). Root Cause: The reduction of a nitroarene to an aniline proceeds through nitroso (-NO) and hydroxylamine (-NHOH) intermediates. The transition from hydroxylamine to the primary amine requires the cleavage of the strong N-O bond. If hydrogen mass transfer is poor (low pressure) or the intermediate precipitates out of solution, the catalyst cannot finish the reduction[4]. Solution: Increase the hydrogen pressure to at least 40 psi using a Parr shaker or autoclave. Furthermore, use a co-solvent system (e.g., Ethanol/THF 6:1) to ensure the hydroxylamine intermediate remains fully solvated and accessible to the palladium surface[4].

Quantitative Data: Comparison of Nitro Reduction Methods

To optimize Step 3, our application scientists have benchmarked three common reduction methodologies. Catalytic hydrogenation remains the superior choice for yield and workup purity.

Reduction MethodReagents & ConditionsAvg. YieldPrimary Byproducts / IssuesScalability
Catalytic Hydrogenation 10% Pd/C, H₂ (40 psi), EtOH/THF92 - 96% Trace hydroxylamine (if stalled)Excellent
Béchamp Reduction Fe powder, NH₄Cl, EtOH/H₂O (Reflux)75 - 85%Iron oxide sludge (difficult filtration)Good
Tin(II) Chloride SnCl₂·2H₂O, HCl, EtOAc60 - 70%Severe tin emulsions during basic workupPoor

Standard Operating Procedure (SOP): Optimized Protocols

Step 1: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline (Eschweiler-Clarke)
  • Charge a round-bottom flask with 1,2,3,4-tetrahydroquinoline (1.0 eq) and cool to 0 °C.

  • Slowly add formic acid (5.0 eq) dropwise with stirring, followed by 37% aqueous formaldehyde (1.5 eq).

  • Attach a reflux condenser and heat the mixture to 100 °C for 12 hours. CO₂ evolution will be observed.

  • Cool to room temperature, quench with 2M NaOH until pH > 10, and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the product as a pale yellow oil.

Step 2: Synthesis of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
  • Dissolve 1-methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in concentrated H₂SO₄ (5 mL/mmol) at -5 °C using an ice/salt bath.

  • Prepare a nitrating mixture of concentrated HNO₃ (1.05 eq) and concentrated H₂SO₄ (1 mL/mmol).

  • Add the nitrating mixture dropwise over 1 hour , ensuring the internal temperature never exceeds 0 °C[3].

  • Stir for an additional 30 minutes at 0 °C, then carefully pour the reaction mixture over crushed ice.

  • Neutralize cautiously with solid Na₂CO₃ to pH 8. Extract the precipitated product with Dichloromethane (3x).

  • Dry and concentrate to afford the 6-nitro intermediate (typically mustard yellow crystals)[3].

Step 3: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine
  • In a pressure vessel, dissolve 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (1.0 eq) in a 6:1 mixture of Ethanol and THF[4].

  • Add 10% Palladium on Carbon (Pd/C) (10% by weight relative to the substrate) under a nitrogen atmosphere.

  • Seal the vessel, purge with H₂ gas three times, and pressurize to 40 psi[4].

  • Shake or stir vigorously at room temperature for 4–6 hours until hydrogen uptake ceases.

  • Vent the hydrogen gas safely. Filter the mixture through a pad of Celite (diatomaceous earth) to remove the Pd/C catalyst, washing the filter cake with excess ethanol[4].

  • Concentrate the filtrate under reduced pressure to yield the final 6-amine product. Store under argon at -20 °C to prevent oxidative degradation.

References

  • Isoindoline compounds for the treatment of spinal muscular atrophy and other uses - European Patent Office - EP 2573080 A1 Source: European Patent Office / Googleapis URL
  • S1 Supporting Information Transformation of N,N-Dimethylaniline-N-Oxides into Diverse Tetrahydroquinoline Scaffolds via Formal P Source: Amazon S3 URL
  • Source: NIH.
  • Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes - US4622400A Source: Google Patents URL

Sources

Optimization

Tetrahydroquinoline Synthesis Support Center: Troubleshooting &amp; Methodologies

Welcome to the Technical Support Center for the synthesis of substituted 1,2,3,4-tetrahydroquinolines (THQs). This guide is designed for researchers, application scientists, and drug development professionals to troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of substituted 1,2,3,4-tetrahydroquinolines (THQs). This guide is designed for researchers, application scientists, and drug development professionals to troubleshoot common side reactions, optimize yields, and ensure high stereoselectivity in complex synthetic workflows.

The Povarov Reaction (Aza-Diels-Alder)

Q: During my Povarov reaction, I am isolating a significant amount of the fully aromatized quinoline instead of the desired tetrahydroquinoline. What causes this, and how can I prevent it? A: This is a classic over-oxidation side reaction. The Povarov reaction initially forms a tetrahydroquinoline core, but in the presence of certain Lewis acids (like Dy(OTf)3) or under aerobic conditions, the intermediate is highly susceptible to in situ oxidation [6].

  • Causality: The driving force for aromatization is the thermodynamic stability of the resulting quinoline ring. Trace oxygen or the metal catalyst itself can act as an electron acceptor, stripping hydrogen from the newly formed heterocycle.

  • Solution: Degas all solvents using the freeze-pump-thaw method and run the reaction under a strict argon atmosphere. If using a highly oxidizing Lewis acid, consider switching to a milder alternative like Cerium(III) chloride (CeCl3) [7] or the metal-free Boron tris(pentafluorophenyl) (B(C6F5)3)[5].

Q: I am observing a complex mixture of byproducts, which LC-MS identifies as dimers. How do I suppress this? A: Enamine-iminium self-condensation is a frequent side reaction when the alkene substrate is highly electron-rich or when the imine intermediate is unstable [5]. Additionally, excessively high catalyst loading can promote undesired dimerization of the substrates rather than the desired [4+2] cycloaddition [2].

  • Solution: Optimize the catalyst loading to the 1-10 mol% range [2]. Employing a slow-addition protocol (via a syringe pump) for the alkene can maintain a low steady-state concentration, favoring the cross-reaction over self-condensation.

Protocol: Optimized B(C6F5)3-Catalyzed Povarov Reaction [5]

This self-validating protocol utilizes a metal-free organoborane catalyst to prevent metal-induced oxidation side reactions.

  • Preparation: Flame-dry a Schlenk flask and purge with Argon.

  • Reagent Loading: Add the N-alkyl arylamine (1.0 mmol) and the alkene (1.5 mmol, slight excess to drive the reaction) into the flask.

  • Solvent: Dissolve the mixture in anhydrous, degassed dichloromethane (DCM, 5.0 mL).

  • Catalyst Addition: Add B(C6F5)3 (5 mol%, 0.05 mmol) in one portion. Self-Validation Check: The solution should exhibit a distinct color change (often yellow/orange) indicating iminium ion formation.

  • Reaction: Stir at room temperature for 12-24 hours. Monitor via TLC until the arylamine is consumed.

  • Quenching & Purification: Quench with saturated aqueous NaHCO3 (5 mL), extract with DCM, dry over Na2SO4, and purify via flash chromatography.

Povarov_Troubleshooting Start Povarov Reaction Initiation Imine Iminium Ion Formation Start->Imine Cyclo [4+2] Cycloaddition Imine->Cyclo + Alkene Side1 Side Reaction: Self-Condensation Imine->Side1 Excess Imine/Alkene THQ Desired Product: Tetrahydroquinoline Cyclo->THQ Normal Pathway Side2 Side Reaction: Oxidation to Quinoline Cyclo->Side2 O2 or Oxidizing Metal Fix1 Action: Lower Catalyst (1-10 mol%) Slow Alkene Addition Side1->Fix1 Fix2 Action: Strict Inert Atmosphere Milder Lewis Acid Side2->Fix2

Caption: Mechanistic troubleshooting pathway for Povarov reaction side products.

Reduction of Quinolines to Tetrahydroquinolines

Q: When reducing quinolines, I am losing my halogen substituents (dehalogenation) or reducing my nitro groups. How can I improve chemoselectivity? A: Traditional heterogeneous hydrogenation (e.g., Pd/C with H2 gas) is notorious for poor chemoselectivity, often leading to hydrodehalogenation or nitro group reduction.

  • Causality: Palladium surfaces readily insert into aryl-halide bonds (especially C-I and C-Br) before or during the hydrogenation of the heteroaromatic ring.

  • Solution: Switch to a transfer hydrogenation protocol or a boronic acid-catalyzed reduction using a Hantzsch ester as the hydride source [4]. Hantzsch esters provide a highly controlled hydride transfer that is strictly selective for the activated iminium species generated from the quinoline, leaving halogens and nitro groups completely intact.

Q: I am observing ring-opening side reactions (e.g., formation of alkyl anilines) during the reduction. Why? A: Over-reduction leading to C-N bond cleavage occurs when the reaction conditions are too harsh (high temperature/pressure) or the catalyst is overly active, leading to hydrogenolysis of the benzylic C-N bond in the resulting THQ.

  • Solution: Utilize milder hydride-transfer-initiated tandem functionalizations, such as Ruthenium-catalyzed reductive annulations, which stabilize the intermediate and prevent over-reduction [3].

Quantitative Data: Catalyst Chemoselectivity Comparison

Table 1: Comparison of reduction methods for 6-bromoquinoline to 6-bromo-1,2,3,4-tetrahydroquinoline.

Catalyst SystemHydride SourceTemp (°C)THQ Yield (%)Dehalogenation (%)Reference
Pd/C (10 mol%)H2 (1 atm)2515%>80%Standard
Ru(bpy)3Cl2Formic Acid8075%<5%[3]
Boronic Acid (10 mol%)Hantzsch Ester6092%Not Detected[4]
Protocol: Boronic Acid-Catalyzed Transfer Hydrogenation [4]
  • Setup: In a 10 mL round-bottom flask, add the substituted quinoline (0.5 mmol) and Hantzsch ester (1.2 mmol, 2.4 equivalents to provide sufficient hydrides).

  • Catalyst: Add arylboronic acid (10 mol%) as the catalyst. Causality Note: The boronic acid acts as a Lewis acid, activating the quinoline nitrogen via coordination, making the ring susceptible to hydride attack.

  • Solvent: Add 3 mL of ethanol.

  • Reaction: Stir the mixture at 60 °C for 6-8 hours.

  • Validation: Monitor the disappearance of the quinoline peak via UV-Vis TLC (quinolines are highly fluorescent under 254 nm; THQs are significantly less so).

  • Workup: Evaporate the solvent, dissolve in ethyl acetate, wash with brine, dry, and purify via short-pad silica gel chromatography.

Pictet-Spengler Cyclizations & Epimerization

Q: My Pictet-Spengler synthesis of substituted THQs yields a nearly 1:1 mixture of diastereomers, even though I started with a chiral precursor. How is the stereocenter epimerizing? A: Epimerization in Pictet-Spengler reactions usually occurs at the intermediate iminium ion stage. If the cyclization step (nucleophilic attack of the aromatic ring onto the iminium carbon) is slow, the iminium ion can undergo reversible tautomerization to an enamine.

  • Causality: The enamine-iminium equilibrium destroys any pre-existing stereochemistry at the alpha-position because the enamine intermediate is planar and achiral.

  • Solution: Accelerate the cyclization step. This can be achieved by using a stronger Brønsted acid to fully activate the iminium species, or by utilizing a phosphate buffer system if working under aqueous/biocatalytic conditions [8]. Additionally, lowering the reaction temperature can kinetically trap the desired stereoisomer before tautomerization occurs.

Pictet_Spengler_Epimerization Amine Chiral Amine + Aldehyde Iminium Chiral Iminium Ion (Reactive Intermediate) Amine->Iminium -H2O Enamine Achiral Enamine (Tautomerization) Iminium->Enamine Reversible Tautomerization FastCyc Fast Cyclization (Strong Acid / Low Temp) Iminium->FastCyc SlowCyc Slow Cyclization Enamine->SlowCyc Product1 Enantiopure THQ FastCyc->Product1 Product2 Racemic THQ Mixture SlowCyc->Product2

Caption: Kinetic vs. thermodynamic pathways in Pictet-Spengler epimerization side reactions.

References

  • Jadhav, S. L., Rai, M. J., & Chavan, P. (2021). Ultrasound-Assisted, ZnCr2O4 Nanocatalyzed Synthesis of Substituted Tetrahydroquinolines via Povarov Reaction. Letters in Applied NanoBioScience.
  • BenchChem. (2025). Technical Support Center: Enhancing Stereoselectivity in the Synthesis of Substituted Tetrahydroquinolines. BenchChem.
  • Mukhopadhyay, S., et al. (2022). Construction of Fused Tetrahydroquinolines by Catalytic Hydride-Transfer-Initiated Tandem Functionalization of Quinolines.
  • ResearchGate. (n.d.). Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan–Evans–Lam Coupling Reaction.
  • Maier, A. F. G., et al. (2025). B(C6F5)3-Catalyzed Coupling of N-Alkyl Arylamines and Alkenes for the Synthesis of Tetrahydroquinolines.
  • Snider, B. B., et al. (2004). Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin.
  • Cimarelli, C., et al. (2017). An Efficient Lewis Acid Catalyzed Povarov Reaction for the One-Pot Stereocontrolled Synthesis of Polyfunctionalized Tetrahydroquinolines. Thieme E-Books & E-Journals.
  • ResearchGate. (2026). Employment of Two-Acid Promoter System in Pictet–Spengler Reaction: A Robust Two-Step Synthesis of Aza-Heterocycles.
Troubleshooting

Technical Support Center: Solubilization Strategies for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Welcome to the Application Support Center. Working with heterocyclic amines like 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine often presents significant solubility bottlenecks during in vitro screening and in vivo formula...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. Working with heterocyclic amines like 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine often presents significant solubility bottlenecks during in vitro screening and in vivo formulation. As a Senior Application Scientist, I have designed this guide to provide field-proven, mechanistically grounded troubleshooting strategies to overcome these barriers.

Physicochemical Profiling

Before troubleshooting, it is critical to understand the molecular drivers of the compound's behavior. The molecule contains a tertiary amine within a tetrahydroquinoline ring and a primary aniline-type amine.

Table 1: Chemical Properties & Solubility Impact

PropertyValue / DescriptionImpact on Solubilization Strategy
CAS Number 91817-59-3 1N/A
Molecular Formula C10H14N2 1High carbon-to-heteroatom ratio drives baseline lipophilicity.
Molecular Weight 162.23 g/mol 1Small molecular volume is highly favorable for host-guest complexation.
Ionization State Weakly Basic (Two amine groups)Soluble in acidic media (pH < 5) via protonation; poorly soluble at physiological pH (7.4) 2.
Diagnostic Solubilization Workflow

The following decision tree outlines the logical progression for formulating this compound based on your assay's environmental constraints.

SolubilityWorkflow Start 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (Solid API) CheckPH Determine Target Assay pH Start->CheckPH Acidic Acidic Media (pH < 5) Amines Protonated CheckPH->Acidic In vivo stomach / Acidic assay Neutral Physiological Media (pH 7.4) Largely Un-ionized CheckPH->Neutral Blood / Cell Culture Soluble Direct Aqueous Solubilization Acidic->Soluble Enhance Select Solubilization Strategy Neutral->Enhance Cosolvent Co-solvent System (DMSO / PEG400) Enhance->Cosolvent In vitro screening Complex Inclusion Complex (HP-β-CD) Enhance->Complex Cell-based / In vivo Salt Salt Formation (e.g., HCl Salt) Enhance->Salt Formulation Dev

Diagnostic workflow for solubility enhancement based on target pH and assay requirements.

Troubleshooting FAQs

Q1: I am trying to dissolve 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine directly in cell culture media (pH 7.4), but it remains a suspension. Why is this happening? Mechanistic Causality: At pH 7.4, the primary and tertiary amines of the compound are largely un-ionized. Without a positive charge to facilitate ion-dipole interactions with water, the hydrophobic tetrahydroquinoline core causes the molecules to self-aggregate via hydrophobic effects. Solution: You must utilize a chemical modification or co-solvent strategy. For weakly basic drugs, adjusting the pH or using water-miscible co-solvents (like DMSO or PEG400) can increase solubility by thousands of times 2. For cell culture, prepare a highly concentrated stock in 100% DMSO, then dilute into media so the final DMSO concentration remains below the cytotoxicity threshold (typically <0.1%).

Q2: My DMSO stock solution is clear, but when I dilute it into my assay buffer, I see a delayed precipitation (cloudiness) after 30 minutes. How do I prevent this? Mechanistic Causality: This is a classic "solvent-shift" precipitation. When the DMSO is diluted by the aqueous buffer, the localized solvation capacity drops rapidly. The compound becomes supersaturated and nucleates into sub-visible particles, which eventually aggregate into visible cloudiness. Solution: To prevent nucleation, introduce a solubilizing excipient into the aqueous phase before adding the DMSO stock. Inclusion complex formation using cyclodextrins (e.g., Hydroxypropyl-β-Cyclodextrin, HP-β-CD) is highly effective for this molecular weight 3. The hydrophobic tetrahydroquinoline moiety acts as a "guest" that inserts into the nonpolar cavity of the "host" cyclodextrin, shielding it from the aqueous environment while the hydrophilic exterior of the cyclodextrin maintains bulk solubility 3.

Q3: We are moving to in vivo animal models and cannot use high concentrations of DMSO. What is the best formulation strategy? Mechanistic Causality: High co-solvent loads are poorly tolerated in vivo and can cause localized tissue toxicity or precipitation at the injection site. Solution: Transition to a salt formation or nanoparticle strategy. Formulating the compound into nanoparticles with high specific surface areas significantly increases the dissolution rate [[4]](). Alternatively, reacting the free base with an acid (e.g., HCl) to form a stable salt will drastically improve its intrinsic aqueous solubility, making it suitable for oral or intravenous administration without harsh solvents 5.

Validated Experimental Protocols
Protocol A: Preparation of a Self-Validating Co-Solvent Stock (In Vitro Assays)

Objective: Create a 10 mM stock solution that resists precipitation upon 1:1000 aqueous dilution.

  • Weighing: Accurately weigh 1.62 mg of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine solid.

  • Primary Solubilization: Add 1.0 mL of anhydrous, cell-culture grade DMSO. Vortex vigorously for 60 seconds.

  • Sonication: Place the vial in a bath sonicator at room temperature for 5 minutes to disrupt any micro-crystals.

  • Self-Validation (Optical Check): The solution must be optically clear. To validate, measure the absorbance at 600 nm (OD600) using a spectrophotometer blanked with pure DMSO. An OD600 > 0.05 indicates undissolved sub-visible particles; if observed, warm to 37°C and re-sonicate.

  • Aqueous Dilution: When introducing to the assay, pre-warm the aqueous buffer to 37°C. Inject the DMSO stock directly into the vortex of the stirring buffer to ensure rapid, infinite dilution, preventing localized supersaturation.

Protocol B: HP-β-CD Inclusion Complexation (In Vivo / Cell-Based Assays)

Objective: Formulate a stable aqueous solution without organic solvents using host-guest complexation 3.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile ultra-pure water or physiological saline. Stir until completely transparent.

  • API Addition: Add the required mass of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine directly to the HP-β-CD solution.

  • Kneading/Stirring: Stir continuously at 300 RPM for 24 hours at room temperature. The prolonged kinetic energy is required to drive the thermodynamic equilibrium of the guest molecule entering the cyclodextrin cavity.

  • Filtration: Filter the resulting solution through a 0.22 µm PVDF syringe filter to remove any uncomplexed, precipitated API.

  • Self-Validation (Quantification): Because filtration removes uncomplexed drug, you cannot assume the final concentration matches your input mass. Validate the final dissolved concentration using HPLC-UV against a standard curve.

References
  • Drug Solubility: Importance and Enhancement Techniques Source: PMC (National Institutes of Health) URL:[Link]

  • A Brief Review on Solubility Enhancement Techniques with Drug and Polymer Source: International Journal of Current Science Research and Review (IJCSRR) URL:[Link]

  • Solubility enhancement techniques: A comprehensive review Source: World Journal of Biology Pharmacy and Health Sciences (WJBPHS) URL:[Link]

  • 5 Novel Techniques for Solubility Enhancement Source: Ascendia Pharma URL:[Link]

  • 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Chemical Properties Source: ChemBK URL:[Link]

Sources

Optimization

Povarov Reaction Technical Support Center: Optimization &amp; Troubleshooting

Welcome to the Technical Support Center for the Povarov reaction. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of tetrahydroquinoline (T...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the Povarov reaction. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of tetrahydroquinoline (THQ) scaffolds via inverse electron-demand aza-Diels-Alder (Povarov) methodologies.

Section 1: Mechanistic Overview & Workflow Logic

The Povarov reaction is a formal [4+2] cycloaddition between an N-aryl imine (acting as an azadiene) and an electron-rich alkene (dienophile)[1]. While historically viewed as a concerted hetero-Diels-Alder reaction, extensive computational and isotopic labeling studies indicate that, particularly under Lewis or Brønsted acid catalysis, the reaction frequently proceeds via a stepwise mechanism: an initial Mannich-type nucleophilic addition followed by an intramolecular Friedel-Crafts alkylation[2].

Understanding this causality is critical for optimization: your experimental conditions must stabilize the intermediate iminium ion without causing premature degradation or off-target electrophilic aromatic substitutions[3].

PovarovMechanism A Aniline + Aldehyde (Substrates) B Imine Formation (Schiff Base) A->B Condensation D Activated Iminium Ion B->D C Lewis/Brønsted Acid Activation C->D Catalyst Binding F Nucleophilic Attack (Mannich-type Step) D->F E Electron-Rich Alkene (Dienophile) E->F Addition G Intramolecular Friedel-Crafts Alkylation F->G Cyclization H Tetrahydroquinoline (THQ) Core G->H Rearomatization

Stepwise mechanism of the catalyzed Povarov reaction forming tetrahydroquinolines.

Section 2: Core Optimization Parameters (FAQs)

Q: How do I choose the appropriate catalyst for a multicomponent Povarov reaction? A: Catalyst selection dictates both the reaction rate and the mechanism (concerted vs. stepwise)[4].

  • Lewis Acids: Indium(III) chloride (InCl₃), Scandium(III) triflate (Sc(OTf)₃), and Boron trifluoride etherate (BF₃·OEt₂) are standard starting points. InCl₃ is highly effective for intramolecular variants and sterically hindered substrates[3][5].

  • Brønsted Acids: Trifluoroacetic acid (TFA) or p-sulfonic acid calix[4]arenes can be used, often pushing the reaction toward a strictly stepwise ionic pathway[4][6].

  • Chiral Phosphoric Acids (CPAs): For asymmetric synthesis (setting up to three contiguous stereocenters), CPAs derived from BINOL or SPINOL scaffolds (like (S)-TRIP) are the gold standard. They activate the imine via ion-pairing and the dienophile via hydrogen bonding[7][8].

Q: What is the optimal solvent system? A: Dichloromethane (CH₂Cl₂) and toluene are the most consistently effective solvents[3][9]. CH₂Cl₂ stabilizes the polar intermediates in the stepwise Mannich addition. Ethereal solvents (THF, Et₂O) or hexanes often lead to diminished yields due to poor solubility of the iminium intermediates or competitive coordination to the Lewis acid[3]. Strict anhydrous conditions are usually required to prevent imine hydrolysis, though specialized aqueous protocols using calix[n]arene catalysts have been developed[6].

Section 3: Troubleshooting Guide

Issue 1: Low Yield and Recovery of Unreacted Starting Materials

  • Root Cause: The initial imine condensation is reversible. If the aniline bears electron-withdrawing groups (e.g., -NO₂, -CF₃), it deactivates the aromatic system, hindering the crucial intramolecular Friedel-Crafts cyclization step[3].

  • Solution: Add molecular sieves (4Å) to drive the imine formation by scavenging water[3]. Increase the Lewis acid loading (up to 10-20 mol%) or switch to a more oxophilic metal like Sc(OTf)₃. Elevate the temperature to 40-45 °C in toluene if the intermediate is stalling at the Mannich adduct stage[9].

Issue 2: Poor Diastereoselectivity (Low cis/trans Ratio)

  • Root Cause: The stereochemical outcome is dictated by the approach of the dienophile and the relative rates of bond rotation versus cyclization in the zwitterionic intermediate[2].

  • Solution: Lower the reaction temperature (e.g., to 0 °C or -20 °C) to rigidify the transition state, which generally favors the cis-diastereomer. Switching to a bulkier Lewis acid or a bifunctional chiral phosphoric acid can also lock the transition state via dual-activation[8].

Issue 3: Multiple Spots on TLC (Side Reactions)

  • Root Cause: Highly reactive electron-rich alkenes (like vinyl ethers or enecarbamates) can undergo competitive polymerization. Additionally, the activated iminium species can undergo intermolecular Friedel-Crafts alkylation with other electron-rich aromatic rings in the mixture[3].

  • Solution: Add the electron-rich alkene dropwise via a syringe pump to keep its steady-state concentration low. Reduce the catalyst loading; in CPA-catalyzed reactions, highly pure (acid-washed) catalysts can be used at loadings as low as 0.5 mol% to suppress background side reactions[8].

OptimizationWorkflow Start Identify Target THQ Cat Screen Catalysts (InCl3, Sc(OTf)3, CPAs) Start->Cat Solv Optimize Solvent (DCM, Toluene, MeCN) Cat->Solv Temp Adjust Temperature (-20°C to 80°C) Solv->Temp Yield Assess Yield & Selectivity Temp->Yield Good Scale-up Protocol Yield->Good High Yield/ee Bad Troubleshoot (Sterics, Electronics) Yield->Bad Low Yield/ee Bad->Cat Re-evaluate

Iterative optimization workflow for Povarov reaction conditions.

Section 4: Standardized Experimental Protocols

Protocol A: General Multicomponent Povarov Reaction (Racemic)

Self-validating principle: In-situ imine formation is verified by a transient color change (usually yellow/orange) before dienophile addition.

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve the aldehyde (1.0 mmol) and aniline (1.0 mmol) in anhydrous CH₂Cl₂ (5.0 mL)[8].

  • Imine Formation: Add activated 4Å molecular sieves (500 mg) and stir at room temperature for 30–60 minutes until TLC indicates complete consumption of the aldehyde.

  • Catalyst Addition: Cool the mixture to 0 °C. Add the Lewis acid catalyst (e.g., InCl₃, 10 mol%)[5].

  • Cycloaddition: Dissolve the electron-rich alkene (1.2 mmol) in CH₂Cl₂ (2.0 mL) and add dropwise over 15 minutes to prevent alkene polymerization.

  • Workup: Stir for 2–12 hours. Quench with saturated aqueous NaHCO₃ (5 mL). Extract with CH₂Cl₂ (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

Protocol B: Enantioselective Povarov Reaction using Chiral Phosphoric Acids

Self-validating principle: The use of bifunctional CPAs ensures that background racemic pathways are suppressed by operating at cryogenic temperatures.

  • Preparation: To a solution of aldehyde (0.1 mmol) in dry CH₂Cl₂ (0.4 mL) at room temperature, add the aniline (0.1 mmol)[8].

  • Pre-activation: Stir for 30 minutes. Cool the vessel to 0 °C or -20 °C.

  • Catalysis: Prepare a solution of the chiral phosphoric acid catalyst (e.g., (S)-TRIP, 0.5 to 5 mol%) and the dienophile (e.g., enecarbamate or vinyl ether, 0.11 mmol) in CH₂Cl₂ (0.3 mL)[8][10].

  • Addition: Add the catalyst/dienophile solution to the imine mixture. Stir under argon at the reduced temperature for 1–12 hours.

  • Isolation: Directly load the crude reaction mixture onto a silica gel column (pre-neutralized with 1% Et₃N in hexanes) to isolate the enantioenriched tetrahydroquinoline[8].

Section 5: Quantitative Data Summary

Table 1: Impact of Catalyst and Solvent on Povarov Reaction Outcomes (Representative Data)

CatalystLoadingSolventTemp (°C)Yield (%)Diastereoselectivity (cis:trans)Enantiomeric Excess (ee %)
NoneN/ACH₂Cl₂25< 5N/AN/A
AlCl₃10 mol%Toluene4553ModerateRacemic
InCl₃10 mol%CH₂Cl₂085> 90:10Racemic
(S)-TRIP (CPA)0.5 mol%CH₂Cl₂080> 95:596
Calix[4]arene5 mol%Water2588> 90:10Racemic

(Data synthesized from references[4][5][6][8][9])

References

  • Benchchem - Troubleshooting guide for Povarov reaction with substituted anilines.3

  • Organic & Biomolecular Chemistry (RSC Publishing) - Tetrahydroquinolines by the multicomponent Povarov reaction in water: calix[n]arene-catalysed cascade process and mechanistic insights.6

  • Current Organic Synthesis (via ResearchGate) - The Povarov Reaction as a Versatile Strategy for the Preparation of 1, 2, 3, 4-Tetrahydroquinoline Derivatives: An Overview.5

  • Beilstein Journal of Organic Chemistry - Chiral phosphoric acid-catalyzed asymmetric synthesis of helically chiral, planarly chiral and inherently chiral molecules.7

  • MDPI - The Role of the Catalyst on the Reactivity and Mechanism in the Diels–Alder Cycloaddition Step of the Povarov Reaction...4

  • Organic Letters (ACS Publications) - Intramolecular Hetero Diels−Alder (Povarov) Approach to the Synthesis of the Alkaloids Luotonin A and Camptothecin.2

  • Scientiae Radices - Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction...9

  • Journal of the American Chemical Society (ACS Publications) - Chiral Phosphoric Acid-Catalyzed Enantioselective Three-Component Povarov Reaction Using Enecarbamates as Dienophiles.8

  • Chemical Communications (PubMed) - Organocatalytic asymmetric Povarov reactions with 2- and 3-vinylindoles.10

  • Wikipedia - Povarov reaction.1

  • RSC Advances - Mechanistic insights on the Lewis acid-catalyzed three-component cationic Povarov reaction.

Sources

Troubleshooting

Catalysis Application Support Center: Efficient Quinoline to Tetrahydroquinoline (THQ) Reduction

Welcome to the Technical Support Center for N-heterocycle reduction. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the selective hydrogenation of quinoli...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-heterocycle reduction. As a Senior Application Scientist, I frequently consult with drug development professionals facing challenges in the selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines (THQs). This transformation is notorious for issues like catalyst poisoning, over-reduction to decahydroquinolines (DHQs), and unwanted dehalogenation.

This guide abandons generic advice in favor of mechanistic causality. Below, you will find the theoretical grounding for catalyst selection, a targeted troubleshooting FAQ, self-validating experimental protocols, and performance data to optimize your workflows.

Part 1: Knowledge Base & Mechanistic Causality

The primary reason traditional noble metal catalysts (like standard Pd/C) fail or rapidly deactivate during quinoline reduction is N-coordination poisoning . Quinoline and its partially reduced intermediates are strong Lewis bases that coordinate tightly to electron-deficient transition metal centers, blocking active sites.

To overcome this, modern catalyst design relies on two distinct mechanistic pathways:

  • Electronic Modulation via N-Doped Supports : By anchoring metals (Pd, Co) onto nitrogen-doped carbon (N-C) supports, the pyridinic and pyrrolic nitrogen atoms act as electron donors. This increases the electron density on the metal nanoparticles, facilitating ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

    
     dissociation while simultaneously weakening the binding affinity of the basic THQ product, thereby preventing poisoning[1].
    
  • Non-Transition Metal / Ionic Pathways : Utilizing s-block metal hydrides like Barium Hydride (

    
    )[2] or aqueous Ru-NHC complexes[3]. These operate through synergistic Lewis acid/nucleophilic hydride mechanisms or ionic transfer hydrogenation, bypassing the traditional d-band adsorption that leads to side reactions.
    

Pathway Q Quinoline (Strong Lewis Base) H1 1,4-Hydride Insertion (Rate Limiting Step) Q->H1 DHQ 1,4-Dihydroquinoline (Transient Intermediate) H1->DHQ H2 Isomerization & 2nd Hydride Transfer DHQ->H2 THQ 1,2,3,4-Tetrahydroquinoline (Target Product) H2->THQ OverRed Decahydroquinoline (Over-reduction Byproduct) THQ->OverRed Excess H2 / >100°C

Caption: Mechanistic pathway of quinoline reduction to THQ, highlighting the rate-limiting step and potential over-reduction.

Part 2: Troubleshooting Guide & FAQs

Q: My quinoline substrate contains a halogen (e.g., 6-chloroquinoline). Standard hydrogenation causes massive dehalogenation. How do I prevent this? A: Dehalogenation occurs because traditional noble metals readily insert into the C-X bond via oxidative addition. Solution: Switch to a transition-metal-free catalyst like


. 

operates via a synergistic mechanism between the Lewis acidic barium cation and the nucleophilic hydride anion, completely avoiding the oxidative addition pathway responsible for C-Cl cleavage[2]. Alternatively, use an ultra-small (1.9 nm) Pd on N-doped carbon (

), which alters the electronic state of Pd enough to quantitatively hydrogenate 6-chloroquinoline without C-Cl bond cleavage[1].

Q: I am seeing significant over-reduction to decahydroquinoline (DHQ). How do I arrest the reaction at the THQ stage? A: Over-reduction is a function of hydrogen pressure and catalyst hyper-activity. The heteroaromatic ring of quinoline is thermodynamically easier to reduce than the carbocyclic ring, but prolonged exposure forces the reduction of the benzene ring. Solution: Limit


 pressure to <30 bar and temperature to <100 °C. If using highly active catalysts like Ruthenium nanoparticles immobilized on poly(4-vinylpyridine) (

), note that activity increases with pressure up to 40 bar, but selectivity drops beyond this threshold[4].

Q: I don't have access to a high-pressure hydrogenation reactor. Can I still achieve efficient reduction? A: Yes. Transfer hydrogenation is highly effective and avoids gaseous


. You can use a water-soluble Ru-NHC catalyst with a formic acid/sodium formate buffer. The mechanism involves a rate-limiting hydride generation followed by a facile 1,4-hydride insertion into the N-heteroarene[3].

DecisionTree Start Select Quinoline Reduction Strategy H2Gas H2 Gas Reactor Available? Start->H2Gas YesH2 Heterogeneous Hydrogenation H2Gas->YesH2 Yes NoH2 Transfer Hydrogenation H2Gas->NoH2 No Halogen Halogenated Substrate? YesH2->Halogen UseRuNHC Use Ru-NHC with Formic Acid NoH2->UseRuNHC Aqueous Buffer UseBaH2 Use BaH2 or Pd/CN Halogen->UseBaH2 Yes (Avoid C-X Cleavage) UsePd Use Co-N-C or Ru Nanoparticles Halogen->UsePd No

Caption: Decision matrix for selecting the optimal quinoline reduction catalyst system based on substrate and equipment.

Part 3: Quantitative Data & Catalyst Comparison

To facilitate rapid catalyst selection, the following table summarizes the operational parameters and chemoselectivity of field-proven catalytic systems.

Catalyst SystemH₂ Source / PressureTemp (°C)Conversion (%)THQ Selectivity (%)Key Mechanistic AdvantageReference
ngcontent-ng-c347536016="" _nghost-ng-c1800544882="" class="inline ng-star-inserted">

(s-block)

Gas (Mild)
100>95>99Avoids C-X cleavage; transition-metal-free.[2]


Gas (30-40 bar)
100-120>90>95Ionic mechanism via heterolytic

activation.
[4]

(Folic Acid)

Gas (Standard)
9099.698.0Hydrazine-mediated uniform Co dispersion.

(N-doped)

Gas (1.5 - 20 bar)
40-5098.998.5N-doping prevents poisoning; ultra-small Pd (1.9 nm).[1]

Formic Acid (Aqueous)80>90>95Water-soluble; allows simple aqueous-phase operation.[3]

Part 4: Self-Validating Experimental Protocols

The following Standard Operating Procedures (SOPs) are designed as self-validating systems. They include physical in-process checks that confirm the reaction's mechanistic progress without requiring immediate offline analytics.

Protocol A: High-Pressure Heterogeneous Hydrogenation using Co-N-C Catalyst[1]

This protocol utilizes a base-metal catalyst supported on N-doped carbon, ideal for standard unhalogenated quinolines.

  • Preparation: In a thoroughly dried 50 mL stainless steel autoclave, add 1.0 mmol of quinoline, 20 mg of the

    
     catalyst, and 5.0 mL of absolute ethanol.
    
  • Purging (Critical Step): Seal the autoclave and purge with Nitrogen (

    
    ) three times to remove oxygen, which can passivate the Co nanoparticles. Follow with three purges of 
    
    
    
    gas.
  • Pressurization: Pressurize the reactor to exactly 20 bar of

    
    .
    
  • Reaction & Validation: Heat the reactor to 90 °C with a stirring speed of 800 rpm to eliminate mass transfer limitations.

    • Self-Validation Check: Monitor the pressure gauge. The stoichiometric reduction of quinoline to THQ requires exactly 2 equivalents of

      
      . You will observe a steady pressure drop. Once the pressure stabilizes and ceases to drop further, the reaction has chemoselectively arrested at the THQ stage.
      
  • Workup: Cool the reactor to room temperature and carefully vent the residual

    
    . Centrifuge the mixture to recover the heterogeneous 
    
    
    
    catalyst (which can be washed with ethanol and reused). Evaporate the solvent to yield the pure 1,2,3,4-tetrahydroquinoline.
Protocol B: Aqueous-Phase Transfer Hydrogenation using Ru-NHC[4]

This protocol is ideal for laboratories lacking high-pressure infrastructure, utilizing a water-soluble catalyst.

  • Buffer Preparation: Prepare a 5.0 mL aqueous buffer solution of formic acid and sodium formate (5:2 molar ratio). This acts as both the solvent and the hydride source.

  • Catalyst Loading: Add 0.25 mol% of the water-soluble Ru-NHC catalyst to the buffer. The solution will turn homogeneous.

  • Substrate Addition: Add 1.0 mmol of the quinoline derivative.

  • Reaction & Validation: Heat the mixture to 80 °C under an open reflux condenser or a bubbler.

    • Self-Validation Check: The transfer hydrogenation mechanism involves the decomposition of formic acid into

      
       (or direct hydride transfer) and 
      
      
      
      . You will observe steady gas evolution (
      
      
      bubbling). When the bubbling ceases, the hydride pool is either exhausted or the substrate is fully consumed.
  • Workup: Cool to room temperature. Because the catalyst is water-soluble and the THQ product is highly lipophilic, simply extract the mixture with ethyl acetate (3 x 10 mL). The catalyst remains entirely in the aqueous phase and can be recycled for up to three consecutive runs.

References

  • Simple s-block metal hydrides for selective hydrogenation of quinoline compounds Source: nih.gov URL: 2

  • Hydrogenation of Quinoline by Ruthenium Nanoparticles Immobilized on poly(4-vinylpyridine) Source: nih.gov URL: 4

  • Co–N–C catalysts derived from folic acid and mediated by hydrazine hydrate for selective hydrogenation of quinoline Source: rsc.org URL:

  • Selective hydrogenation of quinoline into 1,2,3,4-tetrahydroquinolines over nitrogen-doped carbon supported Pd catalyst Source: researchgate.net URL: 1

  • Water-soluble and reusable Ru-NHC catalyst for aqueous-phase transfer hydrogenation of quinolines with formic acid Source: rsc.org URL: 3

Sources

Optimization

Technical Support Center: Managing Regioselectivity in the Functionalization of Tetrahydroquinolines

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols for managing the critical challenge of regioselectivity in the functionalization of the tetrahydroquinoline (THQ) scaffold. As a privileged structure in medicinal chemistry, precise control over substitution patterns on the THQ ring is paramount for tuning pharmacological properties.[1][2] This resource is designed to explain the causality behind experimental outcomes and provide actionable solutions to common synthetic challenges.

Understanding the Intrinsic Reactivity of the Tetrahydroquinoline Core

The tetrahydroquinoline scaffold presents multiple potential sites for functionalization. The carbocyclic ring (positions C5, C6, C7, C8) behaves like an electron-rich N-alkylaniline, while the heterocyclic ring contains a secondary amine (N1) and benzylic C-H bonds (C2, C4).

  • Aromatic Ring (C5-C8): The nitrogen atom's lone pair strongly activates the aromatic ring towards electrophilic substitution, primarily at the ortho (C8) and para (C6) positions.[1]

  • Nitrogen Atom (N1): The secondary amine is a nucleophilic and basic center, readily undergoing alkylation, acylation, and arylation.

  • Benzylic Positions (C2, C4): These positions are susceptible to oxidation and, under specific catalytic conditions, can be functionalized.[3]

  • C1 Position (in Tetrahydroisoquinolines): A related scaffold, the tetrahydroisoquinoline (THIQ), is particularly reactive at the C1 position adjacent to the nitrogen, often undergoing functionalization via photocatalysis or cross-dehydrogenative coupling.[4][5]

This inherent reactivity often leads to mixtures of products. The key to regioselectivity lies in exploiting subtle electronic and steric differences or, more powerfully, by employing directing groups and specialized catalysts to override the natural reactivity.[6][7]

Troubleshooting & FAQs: Common Regioselectivity Issues

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My C-H activation on an N-substituted THQ is giving a mixture of C5 and C8 isomers. How can I favor C8 functionalization?

A1: Achieving high selectivity for the C8 position almost always requires the use of a directing group attached to the N1 nitrogen. This is the most common and effective strategy.[8][9]

Core Problem: The C8 position is sterically more hindered than C5, C6, or C7. Without a directing group, functionalization at other positions, particularly C6, may compete or dominate.

The Solution: Directing Group Strategy

A directing group (DG) is a functional group that chelates to the transition metal catalyst (e.g., Pd, Ru, Rh), forming a stable cyclometalated intermediate that holds the catalyst in close proximity to a specific C-H bond.[10][11][12] For C8 selectivity, the DG forms a 5- or 6-membered ring intermediate involving the N1 and the C8-H bond.

Recommended Directing Groups for C8-Selectivity:

  • Picolinamide (PA): One of the most robust and widely used directing groups.

  • Pyrimidyl groups: Also highly effective for directing C-H activation.

  • Amide/Carbamate groups: Can direct to C8, particularly in rhodium-catalyzed reactions.[11]

C8_Directing_Group cluster_THQ N-Picolinamide THQ THQ Tetrahydroquinoline (THQ) DG Picolinamide Directing Group (DG) THQ->DG attached at N1 Catalyst Transition Metal Catalyst (e.g., [Ru(p-cymene)Cl₂]₂) DG->Catalyst Chelation Intermediate Cyclometalated Intermediate (Favors C8) Catalyst->Intermediate C-H Activation Product C8-Functionalized THQ Intermediate->Product Reductive Elimination/ Coupling Partner Side_Product Other Isomers (C5, C6, C7) Intermediate->Side_Product Minor Pathway

Mechanism of Directing Group-Assisted C8-Activation.

Troubleshooting Steps:

  • Verify Directing Group Installation: Ensure your directing group is correctly installed on the THQ nitrogen.

  • Optimize Catalyst System: Ruthenium(II) catalysts, such as [Ru(p-cymene)Cl₂]₂, are highly effective for C8 functionalization.[10][12] Rhodium(III) catalysts have also been successfully employed.[11]

  • Screen Additives/Acids: Carboxylic acids like pivalic acid (PivOH) or acetic acid are often required as co-catalysts or additives to facilitate the C-H activation step.

  • Solvent Choice: Solvents can influence selectivity. Start with common solvents for C-H activation like 1,2-dichloroethane (DCE), dioxane, or toluene.

Q2: I want to functionalize the C6 position without a directing group. My reaction yields a mix of C6 and C8 products. How can I improve C6 selectivity?

A2: Favoring the C6 position often involves leveraging the intrinsic electronic bias of the THQ ring and avoiding conditions that promote ortho-metalation.

Core Problem: The C6 position is electronically activated (para to the nitrogen), but the C8 position (ortho to the nitrogen) is also activated and can compete, especially in metal-catalyzed reactions.

Solutions for C6-Selectivity:

  • Electrophilic Aromatic Substitution: For reactions like halogenation, this is the most reliable method. The para position is sterically more accessible and electronically favored.

    • Example: Using N-Bromosuccinimide (NBS) in a solvent like dichloromethane can provide excellent C6-bromination selectivity, often exceeding 99%.[1]

  • Palladium/S,O-Ligand Catalysis: Recent advances have shown that specific ligand systems can override the typical ortho-directing effect in C-H activation. A palladium catalyst paired with a bidentate S,O-ligand has been reported to achieve highly selective C6-olefination of THQs.[8][9]

  • Solvent Control: In certain metal-free alkylations, the solvent can control the site of reactivity. For instance, using 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as a solvent and promoter has been shown to direct the alkylation of THQs to the C6 position with para-quinone methides.[13]

MethodPosition TargetedKey Reagents/ConditionsSelectivityReference
Directing Group C-H ActivationC8N-Picolinamide, [Ru(p-cymene)Cl₂]₂High to Excellent[10][12]
Electrophilic HalogenationC6N-Bromosuccinimide (NBS), CH₂Cl₂Excellent (>99%)[1]
Ligand-Controlled C-H OlefinationC6Pd(OAc)₂, S,O-bidentate ligandHigh[8][9]
Solvent-Controlled AlkylationC6para-Quinone Methide, HFIPExcellent[13]
Undirected Deprotonation-CaptureC4s-BuLi/TMEDA, ZnCl₂; then Pd-cat.Good to Excellent[3]

Table 1. Comparison of Regioselective Functionalization Strategies for THQs.

Q3: My reaction is not working at all. What are the common points of failure in THQ functionalization?

A3: Reaction failure can often be traced back to reagent quality, reaction setup, or catalyst incompatibility.

Core Problem: Many C-H activation catalysts are sensitive to air, moisture, and impurities. The THQ substrate itself can also act as an inhibitor in some cases.

Troubleshooting_Flowchart Start Low or No Yield in THQ Functionalization Check_Reagents Verify Reagent Purity & Dryness (Substrate, Solvent, Reagents) Start->Check_Reagents Check_Reagents->Start Impure/Wet Check_Setup Ensure Inert Atmosphere (Degas solvent, use glovebox/Schlenk line) Check_Reagents->Check_Setup Reagents OK Check_Setup->Start Air/Moisture Leak Check_Catalyst Is the Catalyst/Ligand Correct for the Desired Position? Check_Setup->Check_Catalyst Setup OK Optimize_Temp Optimize Temperature (Too low? Too high leading to decomposition?) Check_Catalyst->Optimize_Temp Catalyst OK Change_Strategy Consider Alternative Strategy (e.g., Different DG, Ligand, or Reaction Type) Check_Catalyst->Change_Strategy Incorrect System Screen_Additives Screen Additives/Co-catalysts (e.g., PivOH, Ag₂CO₃, Cu(OAc)₂) Optimize_Temp->Screen_Additives Temp Optimized Screen_Additives->Change_Strategy No Improvement

Troubleshooting workflow for failed THQ reactions.

Troubleshooting Checklist:

  • Reagent Quality: Use freshly distilled/dried solvents. Ensure your THQ starting material is pure. Many catalysts and ligands are air- and moisture-sensitive and should be handled under an inert atmosphere.[14]

  • Inert Atmosphere: For most metal-catalyzed C-H activations, rigorously exclude oxygen and water using a glovebox or Schlenk techniques. Degas solvents thoroughly.[14]

  • Catalyst Activity: Is your catalyst active? Purchase from a reputable source or verify its activity with a known reaction. Catalyst decomposition can occur at excessively high temperatures.[14]

  • Ligand Choice: The steric and electronic properties of the ligand are critical. A slight change can dramatically alter reactivity and selectivity.[14][15]

  • Temperature and Time: C-H activation often requires elevated temperatures to overcome the bond dissociation energy. Monitor the reaction over time; incomplete conversion may need longer reaction times, but product degradation can occur if left too long.[14]

Key Experimental Protocols

The following are generalized, step-by-step protocols for common regioselective transformations. Note: These are starting points and may require optimization for your specific substrate.

Protocol 1: Directing Group-Assisted C8-Olefination of N-Picolinamide-THQ

This protocol is adapted from methodologies utilizing ruthenium catalysis for C8-selective C-H activation.

  • Reaction Setup: To an oven-dried screw-cap vial, add N-(picolinoyl)-1,2,3,4-tetrahydroquinoline (1.0 equiv.), [Ru(p-cymene)Cl₂]₂ (2.5 mol%), and AgSbF₆ (10 mol%).

  • Reagent Addition: Add the olefin coupling partner (e.g., ethyl acrylate, 1.5 equiv.).

  • Solvent Addition: Add anhydrous and degassed 1,2-dichloroethane (DCE) to achieve a concentration of ~0.2 M.

  • Reaction Conditions: Seal the vial and stir the mixture vigorously at an elevated temperature (e.g., 80-100 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove metal salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude residue by flash column chromatography on silica gel to afford the C8-olefinated product.

Protocol 2: Directing Group-Free C6-Bromination of THQ

This protocol leverages electrophilic aromatic substitution for high para-selectivity.[1]

  • Reaction Setup: Dissolve the 1,2,3,4-tetrahydroquinoline substrate (1.0 equiv.) in dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0-1.1 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains low.

  • Reaction Conditions: Stir the reaction at 0 °C and allow it to slowly warm to room temperature.

  • Monitoring: Monitor the disappearance of the starting material by TLC. The reaction is typically complete within 1-3 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography or recrystallization if necessary.

References

  • Construction of Fused Tetrahydroquinolines by Catalytic Hydride-Transfer-Initiated Tandem Functionalization of Quinolines. Organic Letters. [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. ResearchGate. [Link]

  • Recent advances in visible light-induced C1(sp3)-H functionalization of tetrahydroisoquinolines for C–C bond formation. Taylor & Francis Online. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. [Link]

  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. ACS Publications. [Link]

  • Concise synthesis of α-cyano tetrahydroisoquinolines with a quaternary center via Strecker reaction. National Institutes of Health. [Link]

  • Rhodium(III‐Catalyzed C8‐Selective C−H Alkenylation and Alkylation of 1, 2, 3, 4‐Tetrahydroquinolines with Styrenes and Allylic Alcohols. ResearchGate. [Link]

  • Solvent-controlled regioselective C(5)−H/N(1)−H bond alkylations of indolines and C(6)−H bond alkylations of 1,2,3,4-tetrahydroquinolines with para-quinone methides. ResearchGate. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. National Institutes of Health. [Link]

  • Selective C–H Olefination of Indolines (C5) and Tetrahydroquinolines (C6) by Pd/S,O-Ligand Catalysis. National Institutes of Health. [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. National Institutes of Health. [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. InterConf. [Link]

  • Advances in the Chemistry of Tetrahydroquinolines. ACS Publications. [Link]

  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. National Institutes of Health. [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. [Link]

  • Assembly of Tetrahydroquinolines and 2-Benzazepines by Pd-Catalyzed Cycloadditions Involving the Activation of C(sp3)–H Bonds. National Institutes of Health. [Link]

  • Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. ChemRxiv. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. ACS Publications. [Link]

  • Achieving Site-Selectivity for C–H Activation Processes Based on Distance and Geometry: A Carpenter's Approach. National Institutes of Health. [Link]

  • Direct Functionalization of (Un)protected Tetrahydroisoquinoline and Isochroman under Iron and Copper Catalysis. National Institutes of Health. [Link]

  • Ligand Controlled Regioselectivities in C–H Activation - A Case Study on Approaches for the Rationalization and Prediction of Selectivities. ChemRxiv. [Link]

Sources

Troubleshooting

stability issues of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine in solution

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. This resource is designed for researchers, scientists, and drug developme...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution.

A Note on This Guide: Direct stability data for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is limited in published literature. The guidance provided herein is expertly synthesized from established principles governing the stability of the 1,2,3,4-tetrahydroquinoline (THQ) scaffold, which is known to be susceptible to specific degradation pathways.[1][2][3]

Frequently Asked Questions (FAQs)
Q1: My solution of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine has turned yellow or brown. What is happening?

This discoloration is a classic indicator of chemical degradation.[4] The tetrahydroquinoline core is prone to oxidation, which converts it to the corresponding aromatic quinoline or related colored byproducts.[2][3][5] This process is often accelerated by exposure to atmospheric oxygen and light.[4][5]

Q2: I'm observing a loss of potency or inconsistent results in my assays. Could this be a stability issue?

Yes, this is a primary consequence of compound degradation.[4] The formation of degradants means there is less of your active parent compound, leading to reduced biological effect. Furthermore, the degradation products themselves can sometimes interfere with assays, leading to unpredictable results.[1] It is crucial to use freshly prepared solutions or to validate the stability of stock solutions under your specific experimental conditions to ensure data integrity.[4]

Q3: What are the primary factors that influence the stability of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine in solution?

The stability of this, and related THQ compounds, is primarily affected by four factors, as outlined by general principles of drug stability.[6][7]

  • Oxidation: The secondary amine within the THQ ring system is susceptible to oxidation. This can be catalyzed by trace metal ions or driven by atmospheric oxygen.[5]

  • Light (Photodegradation): Many quinoline-based compounds are photosensitive.[4] Energy from ambient or UV light can trigger degradation, leading to the formation of byproducts.[4][8] International Conference on Harmonisation (ICH) guidelines recommend photostability testing for new drug substances.[9][10]

  • pH: The stability of heterocyclic amines is often pH-dependent.[7] Both strongly acidic and strongly basic conditions can catalyze degradation. For many pharmaceutical compounds, a pH range of 4-8 is often the most stable.[7]

  • Temperature: Elevated temperatures increase the rate of all chemical reactions, including degradation.[4][6]

Q4: How should I prepare and store stock solutions to maximize stability?

To mitigate the risks outlined above, we recommend the following best practices:

  • Solvent Choice: Prepare high-concentration stock solutions in a dry, aprotic solvent like anhydrous DMSO or DMF. These solvents are less likely to participate in degradation reactions compared to protic solvents like methanol or water.[4]

  • Inert Atmosphere: When handling the solid or preparing solutions, working under an inert atmosphere (e.g., argon or nitrogen) can minimize exposure to oxygen. For long-term storage of solutions, overlaying the vial with an inert gas before sealing is a robust strategy.

  • Storage Conditions: Store stock solutions at -20°C or -80°C.[4] This significantly slows the rate of chemical degradation.

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.[11]

  • Working Solutions: Prepare fresh aqueous working solutions from the frozen stock immediately before each experiment. Do not store dilute aqueous solutions for extended periods.

Q5: How can I confirm if my compound has degraded?

The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][12] A proper HPLC method will allow you to:

  • Quantify the remaining parent compound.

  • Separate and visualize the formation of degradation peaks over time.

Comparing a freshly prepared standard to your aged solution will provide a clear indication of the compound's integrity.

Troubleshooting Guide: Investigating Solution Instability

If you suspect degradation, follow this logical workflow to diagnose and resolve the issue.

G A Start: Inconsistent Results or Visual Change in Solution B Step 1: Review Handling & Storage Log (Temp, Light, Age, Solvent) A->B C Were Best Practices Followed? (See FAQ Q4) B->C D Step 2: Prepare Fresh Standard in Anhydrous DMSO C->D Yes I Action: Implement Correct Procedures for Future Stocks. Retest with Fresh Solution. C->I No E Step 3: Perform Comparative HPLC Analysis (Fresh vs. Suspect Solution) D->E F Is Parent Peak Area Reduced >5% in Suspect Sample? Are Degradant Peaks Present? E->F G Conclusion: Degradation Confirmed. Discard Suspect Stock. Implement Correct Handling Procedures. F->G Yes H Conclusion: Degradation Unlikely. Investigate Other Experimental Variables (e.g., Assay, Reagents). F->H No I->D

Caption: Troubleshooting workflow for suspected degradation.

Quantitative Data Summary
FactorRisk LevelMechanismRecommended Mitigation Strategy
Oxygen HighOxidation of the tetrahydroquinoline ring to form aromatic species.[2][5]Handle solid and prepare solutions under an inert atmosphere (Ar, N₂). Use degassed solvents for aqueous dilutions.
Light HighPhotodegradation, leading to the formation of various byproducts.[4][8]Store all solutions and solid material in amber containers or protected from light (e.g., wrapped in foil).
Temperature Medium-HighAccelerates the rate of all degradation pathways.[4][7]Store stock solutions at ≤ -20°C. Avoid repeated freeze-thaw cycles.[4] Keep working solutions on ice.
pH (Aqueous) MediumAcid or base-catalyzed degradation.[7]Prepare fresh aqueous dilutions immediately before use. If buffering is required, validate stability in the chosen buffer system (target pH 5-7 as a starting point).
Technical Protocols
Protocol 1: Preparation of a Stable Stock Solution

This protocol is designed to minimize initial degradation during solution preparation.

  • Preparation: Allow the vial of solid 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and a sealed vial of anhydrous DMSO to equilibrate to room temperature inside a desiccator.

  • Inert Environment: Perform all manipulations in a glove box or on a benchtop under a steady stream of inert gas (argon or nitrogen).

  • Weighing: Tare a sterile, amber glass vial with a PTFE-lined cap. Quickly weigh the desired amount of the solid into the tared vial and record the mass.

  • Dissolution: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

  • Mixing: Cap the vial tightly and vortex gently until the solid is completely dissolved.

  • Storage: Overlay the solution with inert gas, seal the cap tightly, and wrap the cap-vial interface with parafilm. Store immediately at -20°C or -80°C.

Protocol 2: General Stability Assessment by Reverse-Phase HPLC-UV

This is a general-purpose method to check for the appearance of degradant peaks. Method optimization will be required for full validation.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-17 min: 5% to 95% B

    • 17-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm and 280 nm

  • Procedure:

    • Prepare a fresh 10 µM solution of the compound from a newly-opened vial or a trusted stock ("Fresh Standard").

    • Prepare a 10 µM solution from the stock you wish to test ("Test Sample").

    • Inject the "Fresh Standard" and identify the retention time and peak area of the parent compound.

    • Inject the "Test Sample".

    • Analysis: Compare the chromatograms. Look for a decrease in the main peak's area and the appearance of new peaks (typically eluting earlier for more polar degradants) in the "Test Sample".

Protocol 3: Forced Degradation Study Workflow

To proactively understand the compound's liabilities, a forced degradation study can be performed, following the principles of ICH guideline Q1B.[9][10]

G cluster_prep Sample Preparation cluster_conditions Forced Degradation Conditions (24h) cluster_analysis Analysis Prep Prepare 1 mg/mL Solution in Acetonitrile:Water (1:1) Control Control (Dark, RT) Prep->Control Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H₂O₂, RT) Prep->Oxidative Photolytic Photolytic (ICH-compliant light chamber) Prep->Photolytic Analysis Analyze All Samples by Stability-Indicating HPLC Method (Protocol 2) Control->Analysis Acid->Analysis Base->Analysis Oxidative->Analysis Photolytic->Analysis

Caption: Workflow for a forced degradation study.

References
  • Journal of Medicinal Chemistry. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay.
  • Semantic Scholar. (1995). HETEROCYCLES, Vol. 41, No. 4,1995 OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4- DlHYDROlSOQUlNOLlNES WITH MOLECULAR OXYGE.
  • PCCA. (2022). Factors That Affect the Stability of Compounded Medications.
  • ResearchGate. Photo‐Emde Degradation of 1,2,3,4‐Tetrahydroquinolinium Salts.
  • ResearchGate. Thermodynamics of tetrahydroquinoline oxidation.
  • MilliporeSigma. 1-Methyl-1,2,3,4-tetrahydroisoquinoline = 97 GC 4965-09-7.
  • Journal of Health Science. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tet- rahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples.
  • BenchChem. (2025). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
  • ICH. Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • IIP Series. CHEMICAL STABILITY OF DRUGS.
  • PMC. (2025). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases.
  • Chem-Impex. 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
  • MatheO. Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption.
  • MilliporeSigma. 1,2,3,4-Tetrahydro-6-methylquinoline | 91-61-2.

Sources

Optimization

Technical Support Center: Scale-Up Production of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Here is the technical support center with troubleshooting guides and FAQs for scale-up challenges in 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine production. Welcome to the technical support center for the synthesis and s...

Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center with troubleshooting guides and FAQs for scale-up challenges in 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine production.

Welcome to the technical support center for the synthesis and scale-up of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. This guide is designed for researchers, process chemists, and drug development professionals to navigate the common and complex challenges encountered when transitioning from laboratory-scale synthesis to pilot or manufacturing-scale production. We will delve into the causality behind experimental choices, offering field-proven insights to ensure a robust, safe, and reproducible process.

Part 1: Strategic Synthesis at Scale

The successful scale-up of any chemical process begins with selecting a synthetic route that is not only efficient but also safe, economical, and scalable. For 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, a common and logical pathway involves a multi-step synthesis, each with its own set of scale-up considerations.

A prevalent strategy involves the initial nitration of 1,2,3,4-tetrahydroquinoline, followed by the reduction of the nitro group, and concluding with N-methylation. The order of these steps is critical and influences the impurity profile and overall process efficiency.

cluster_0 Recommended Synthetic Pathway A 1,2,3,4-Tetrahydroquinoline B Nitration (e.g., HNO₃/H₂SO₄) A->B C 6-Nitro-1,2,3,4-tetrahydroquinoline B->C D Catalytic Hydrogenation (e.g., H₂, Pd/C) C->D E 1,2,3,4-Tetrahydroquinolin-6-amine D->E F Reductive N-Methylation (e.g., Formaldehyde, H₂, Pd/C) E->F G Final Product: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine F->G

Caption: Recommended synthetic workflow for scalable production.

Part 2: Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during scale-up, structured in a question-and-answer format.

A. Nitration Stage: Regioselectivity and Safety

Q1: Upon scaling my nitration of 1,2,3,4-tetrahydroquinoline, I'm seeing an increase in the 7-nitro isomer impurity. What's causing this loss of regioselectivity?

A1: This is a classic example of how mass and heat transfer limitations at scale can alter a reaction's outcome.[1] The nitration of tetrahydroquinoline is highly sensitive to reaction conditions.

  • Causality - The Role of Protonation: In acidic media, the secondary amine of the tetrahydroquinoline is protonated. This protonated species directs nitration primarily to the 6- and 8-positions. However, the formation of unwanted isomers like the 7-nitro derivative can be exacerbated by localized temperature and concentration gradients.

  • Troubleshooting Steps:

    • Temperature Control: Nitration is highly exothermic. In a large reactor, inefficient heat removal can create local "hot spots" where the reaction rate and side reactions accelerate.[1] Ensure your reactor's cooling capacity is sufficient and that agitation is vigorous enough to maintain a uniform temperature profile. A study on the nitration of N-protected tetrahydroquinolines demonstrated that achieving total regioselectivity for the 6-position is possible with careful control of conditions.[2]

    • Reagent Addition Rate: Slow, controlled addition of the nitrating agent (e.g., nitric acid) into the sulfuric acid/substrate mixture is critical. This prevents localized high concentrations of the nitronium ion (NO₂⁺), which can lead to less selective reactions.

    • N-Protection Strategy: Consider an N-protection strategy (e.g., N-acetyl or N-trifluoroacetyl). While adding steps, protecting the nitrogen prevents protonation and can offer superior regiochemical control during nitration, which can then be deprotected.[2]

Q2: What are the primary safety concerns when scaling up a nitration reaction?

A2: The primary concern is the risk of a thermal runaway reaction. The combination of strong, oxidizing acids (nitric acid) and an organic substrate can lead to rapid, uncontrolled exotherms, potentially causing over-pressurization and reactor failure.

  • Hazard Mitigation:

    • Reaction Calorimetry: Before scaling up, perform reaction calorimetry (e.g., using a RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthetic reaction (MTSR), and the potential for adiabatic temperature rise.

    • Controlled Addition: Always add the nitrating agent to the substrate solution, never the other way around. This maintains a low concentration of the oxidizing agent.

    • Emergency Quenching: Have a documented and tested emergency quenching procedure in place. This typically involves adding a large volume of a cold, inert solvent or a specific quenching agent.

B. Catalytic Hydrogenation: Stalled Reactions and Catalyst Handling

Q1: My catalytic hydrogenation for the reduction of the 6-nitro group is stalling at 50-70% conversion. Increasing catalyst loading isn't helping. What should I investigate?

A1: A stalled hydrogenation is a frequent scale-up challenge, often pointing towards mass transfer limitations or catalyst poisoning.[1][3]

  • Causality - The Triphasic System: This reaction involves a solid catalyst, a liquid substrate/solvent, and hydrogen gas. For the reaction to proceed, hydrogen must dissolve in the solvent and diffuse to the catalyst surface where it meets the adsorbed substrate. Any bottleneck in this process will slow or stop the reaction.

  • Troubleshooting Workflow:

Start Hydrogenation Stalls Check_H2 Is H₂ uptake flat? Verify H₂ supply & pressure. Start->Check_H2 Check_Mixing Is agitation sufficient? Look for vortex formation. Increase RPM. Check_H2->Check_Mixing No Solution_H2 Fix H₂ supply. Check for leaks. Check_H2->Solution_H2 Yes Check_Poisoning Suspect Catalyst Poisoning? Analyze starting materials/solvent for S, N, halides. Check_Mixing->Check_Poisoning Yes Solution_Mixing Improve mass transfer. Consider different impeller design. Check_Mixing->Solution_Mixing No Solution_Poisoning Purify starting materials. Use a guard bed. Try a more robust catalyst (e.g., Pt/C). Check_Poisoning->Solution_Poisoning Yes End Reaction Complete Check_Poisoning->End No Solution_H2->End Solution_Mixing->End Solution_Poisoning->End

Caption: Troubleshooting workflow for a stalled hydrogenation reaction.

  • Detailed Checks:

    • Mass Transfer: In large vessels, simply increasing stirring speed (RPM) may not be enough. The geometry of the impeller and baffles is crucial for effective gas dispersion. Poor agitation will starve the catalyst of hydrogen.[1]

    • Catalyst Poisoning: Impurities that were negligible at the lab scale can become significant poisons in a large batch.[1][3] Common poisons for palladium catalysts include sulfur compounds (from starting materials or solvents), nitrogen compounds (like certain amines or amides), and heavy metals.[3] Analyze your starting nitro-compound and solvent for these impurities.

    • Catalyst Deactivation: The product amine itself can sometimes inhibit the catalyst at high concentrations. Using a different solvent or a more robust catalyst like Platinum on Carbon (Pt/C) might be necessary.[4][5]

Q2: How do I safely handle and filter a pyrophoric catalyst like Palladium on Carbon (Pd/C) after the reaction on a large scale?

A2: Used hydrogenation catalysts are highly pyrophoric because they are saturated with hydrogen and have a high surface area, causing them to ignite spontaneously upon exposure to air.[6]

  • Safe Handling Protocol:

    • Inert Atmosphere: Never expose the dry, used catalyst to air. After the reaction, ensure the reactor is fully purged with an inert gas like nitrogen or argon.

    • Wet Filtration: The safest method is to handle the catalyst as a wet slurry. The catalyst should be filtered while keeping it thoroughly wetted with water or the reaction solvent. A closed filtration system (e.g., a filter press or Nutsche filter) under a nitrogen blanket is standard industrial practice.

    • Quenching/Disposal: The recovered wet catalyst cake should be stored under water in a labeled, dedicated container. Do not allow it to dry out. It must be disposed of as hazardous waste according to regulations.

C. N-Methylation Stage: Selectivity and Reagent Control

Q1: I am performing a reductive N-methylation on the 6-amino group and observing the formation of a quaternary ammonium salt. How can I prevent this over-methylation?

A1: Over-methylation is a common side reaction in reductive aminations, driven by stoichiometry and reaction conditions. A straightforward method for this step is the reductive N-methylation of the parent quinoline using paraformaldehyde and H₂ over a Pd/C catalyst in a one-pot reaction. However, if performing this on the isolated 6-amino-tetrahydroquinoline, control is key.

  • Causality: The desired secondary amine product is often more nucleophilic than the starting primary amine, making it susceptible to a second methylation event.

  • Mitigation Strategies:

    • Stoichiometric Control: Carefully control the stoichiometry of the methylating agent (e.g., formaldehyde). Use no more than 1.0-1.1 equivalents. At scale, this requires precise dosing systems.

    • Slow Addition: Add the methylating agent slowly to the reaction mixture to keep its instantaneous concentration low, favoring the mono-methylation reaction.

    • pH Control: The pH of the reaction can influence selectivity. For reductive aminations with borohydride reagents, maintaining a slightly acidic to neutral pH is often optimal.

D. Purification and Isolation

Q1: What are the biggest challenges in purifying the final 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine product at scale?

A1: Moving from laboratory chromatography to scalable purification methods is a significant hurdle.

  • Key Challenges:

    • Residual Palladium: The final product may be contaminated with trace amounts of palladium from the hydrogenation steps. This is a major concern for pharmaceutical products, which have strict limits on heavy metal impurities.

    • Closely-Related Impurities: Isomeric impurities (from the nitration step) or over-methylated byproducts can be difficult to separate from the final product by simple crystallization.

  • Scalable Solutions:

    • Palladium Scavenging: Treat the crude product solution with a metal scavenger (e.g., silica-based thiols or activated carbon) to reduce palladium levels to acceptable limits.

    • Salt Formation and Crystallization: Amines can often be purified by forming a crystalline salt (e.g., hydrochloride or tartrate). This process can be highly selective and effective at rejecting structurally similar impurities. The free base can then be regenerated if required. This technique is mentioned as a purification method for related tetrahydroisoquinolines.[7]

Part 3: Key Experimental Protocols

Protocol 1: ICP-MS Analysis for Catalyst Poison Identification

This protocol outlines the general steps to identify trace metal poisons on a deactivated catalyst.[3]

  • Sample Preparation: Safely retrieve a representative sample of the spent catalyst under an inert atmosphere. Accurately weigh the sample.

  • Digestion: Digest the catalyst sample in a mixture of high-purity acids (e.g., nitric acid and hydrochloric acid) using a microwave digestion system. This brings the metals into solution.

  • Analysis: Dilute the digested sample to an appropriate concentration and analyze it using Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).

  • Interpretation: Compare the elemental profile of the spent catalyst to a fresh catalyst sample. Elevated levels of elements like sulfur, lead, mercury, or arsenic strongly indicate poisoning.

Potential Poison Source Common Poisoning Elements Analytical Technique
Starting MaterialsSulfur (S), Lead (Pb), Arsenic (As)ICP-MS, X-ray Photoelectron Spectroscopy (XPS)[3]
SolventsHalides (Cl, Br), Sulfur CompoundsGas Chromatography-Mass Spectrometry (GC-MS)[3]
Hydrogen Gas SupplyCarbon Monoxide (CO)Specialized Gas Analyzers

Part 4: Safety at Scale

Handling amines and the reagents for their synthesis at an industrial scale requires stringent safety protocols.

  • Amine Handling: Primary aromatic amines and their derivatives can be toxic and are often readily absorbed through the skin.[8][9] Always use appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and respiratory protection. Ensure work areas are well-ventilated.[10][11]

  • Exothermic Reactions: Both nitration and hydrogenation are significantly exothermic.[1] Scale-up must be accompanied by a thorough thermal hazard assessment to prevent thermal runaways.

  • High-Pressure Operations: Hydrogenation reactions are often run under pressure. Reactors must be properly rated, maintained, and equipped with safety features like rupture discs and pressure relief valves.[12] A leak test with an inert gas like nitrogen should always be performed before introducing flammable hydrogen.[12]

References

  • Curly Arrow. (2010, January 25). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]

  • Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot? Retrieved from [Link]

  • American Chemical Society. (2020, July 8). Serious Explosion during Large-Scale Preparation of an Amine by Alane (AlH3) Reduction of a Nitrile Bearing a CF3 Group. ACS Chemical Health & Safety. Retrieved from [Link]

  • Journal of Chemical Research. (n.d.). Fischer indole synthesis in DMSO/AcOH/H₂O under continuous flow conditions. Retrieved from [Link]

  • WordPress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]

  • Google Patents. (n.d.). WO1997017050A2 - An improved method for preparation of substituted tetrahydroisoquinolines.
  • DIPLOMATA COMERCIAL. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • American Chemical Society. (2011, August 10). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Retrieved from [Link]

  • Laiya. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • DIPLOMATA COMERCIAL. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2011, February 4). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • American Chemical Society. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]

  • Prime Scholars. (2021, October 27). How to deal with scale-up challenges of Chemistry? Archives in Chemical Research. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Reductive N-methylation of quinolines with paraformaldehyde and H₂ for sustainable synthesis of N-methyl tetrahydroquinolines. Chemical Communications. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Spectral Data Comparison Guide: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and Its Precursors

Executive Summary 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of WEE1 kinase inhibitors for oncolo...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is a highly versatile building block in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of WEE1 kinase inhibitors for oncology[1], novel luciferin fluorophores for bioluminescence imaging[2], and small molecules designed to increase survival motor neuron (SMN) protein expression in spinal muscular atrophy[3]. Because the electronic properties of the C6 substituent drastically alter the molecule's reactivity, rigorous spectral validation (NMR and MS) at each synthetic stage is mandatory. This guide provides an objective comparison of the target amine against its direct nitro precursor, detailing the causality behind the observed spectral shifts to establish a self-validating analytical system.

Synthetic Workflow & Logical Causality

The most reliable and scalable pathway to the target amine involves a three-stage sequence starting from commercially available 1,2,3,4-tetrahydroquinoline. The workflow relies on sequential N-alkylation, regioselective electrophilic aromatic substitution, and catalytic hydrogenation.

SyntheticWorkflow A 1,2,3,4-Tetrahydroquinoline B 1-Methyl-1,2,3,4-tetrahydroquinoline A->B N-Methylation (NaH, MeI) C 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline B->C Regioselective Nitration (HNO3, H2SO4) D 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine C->D Catalytic Reduction (H2, Pd/C)

Caption: Synthetic workflow from 1,2,3,4-tetrahydroquinoline to the target 6-amine.

Experimental Protocols & Mechanistic Validation

To ensure a self-validating system, the following protocols highlight not just the procedural steps, but the chemical causality dictating each experimental choice.

Protocol A: Synthesis of 1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline (Precursor 2)

  • Deprotonation: To a mixture of 6-nitro-1,2,3,4-tetrahydroquinoline (2.81 mmol) in N,N-dimethylformamide (DMF, 20.0 mL), add sodium hydride (60% in mineral oil, 3.09 mmol)[3]. Stir for 1 hour at room temperature.

    • Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the secondary amine, generating a highly reactive amide anion. DMF is chosen as a polar aprotic solvent because it poorly solvates anions, thereby maximizing the nucleophilicity of the nitrogen.

  • Alkylation: Introduce iodomethane (3.09 mmol) and stir overnight at room temperature[3].

    • Causality: Iodomethane is an excellent electrophile for SN2 reactions. The overnight stirring ensures complete conversion, preventing the carryover of unmethylated secondary amines which are notoriously difficult to separate via standard chromatography.

  • Quench & Extraction: Quench with saturated aqueous ammonium chloride, extract with ethyl acetate, and wash with 5% aqueous lithium chloride[3].

    • Causality: The 5% LiCl wash is a critical technique used specifically to remove residual DMF from the organic layer, ensuring high purity of the isolated orange solid without the need for immediate column chromatography.

Protocol B: Synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (Target Molecule)

  • Catalytic Setup: Combine 1-methyl-6-nitro-1,2,3,4-tetrahydroquinoline (2.16 mmol) and 10% Palladium on carbon (10% wt) in a solvent mixture of ethanol (30 mL) and tetrahydrofuran (5 mL)[3].

    • Causality: The EtOH/THF mixture is specifically formulated to balance the solubility profile; THF dissolves the relatively non-polar nitro precursor, while EtOH effectively solvates the highly polar amine product. This prevents the product from precipitating onto the catalyst and poisoning it.

  • Hydrogenation: Shake the mixture under a hydrogen atmosphere until hydrogen uptake ceases[3].

    • Causality: Catalytic hydrogenation is selected over dissolving metal reductions (e.g., Fe/HCl or SnCl2) because it generates zero metal-salt waste. The only byproduct is water, making this a highly atom-economical and scalable process suitable for downstream pharmaceutical applications.

Quantitative Spectral Data Comparison

The transformation from a nitro group to an amino group fundamentally reverses the electronic nature of the aromatic ring. The nitro group is strongly electron-withdrawing via both induction and resonance (-I, -M), whereas the amino group is strongly electron-donating via resonance (+M). This electronic reversal is clearly quantifiable via Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Structural Feature1-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline[3]1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine[4]Shift Causality (Electronic Effect)
Aromatic H-7 (meta to N, ortho to R)δ 7.99 (dd, J = 2.7, 9.3 Hz)~δ 6.55 (m)The -NO2 group deshields the ortho proton, shifting it downfield. Reduction to -NH2 floods the ring with electron density, heavily shielding the proton and shifting it upfield.
Aromatic H-5 (meta to N, ortho to R)δ 7.85 (m)~δ 6.50 (m)Similar to H-7, the transition from an electron-withdrawing group to an electron-donating group causes a massive upfield shift of >1.3 ppm.
Aromatic H-8 (ortho to N, meta to R)δ 6.45 (d, J = 9.3 Hz)δ 6.44 (d, J = 11 Hz)This proton is meta to the reaction center. It remains relatively unaffected by the C6 substituent and is primarily shielded by the adjacent N-methyl group.
N-CH3 Protons (Singlet)δ 3.03 (s, 3H)δ 2.89 (s, 3H)The -NO2 group pulls electron density from the ring, slightly deshielding the N-methyl protons. The -NH2 group restores electron density, shifting the singlet upfield.
Aliphatic Ring Protons (C2, C3, C4)δ 3.41 (t), 2.78 (t), 1.98 (m)δ 3.31 (t), 2.75 (t), 1.95 (m)The aliphatic protons experience minimal inductive effects from the C6 position, resulting in nearly identical chemical shifts across both molecules.
Mass Spectrometry (ESI-MS)[M+H]+ m/z 193.1 [M+H]+ m/z 163.1 The loss of two oxygen atoms (-32 Da) and the addition of two hydrogen atoms (+2 Da) results in a definitive net mass decrease of 30 Da.

(Note: NMR spectra are recorded in CDCl3 at 300-400 MHz).

Conclusion

The synthesis and verification of 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine rely heavily on tracking the profound electronic changes within the tetrahydroquinoline scaffold. By analyzing the 1H NMR shifts—specifically the >1.3 ppm upfield migration of the H-5 and H-7 protons—researchers can establish a self-validating analytical system that objectively confirms the successful reduction of the nitro precursor without the need for complex derivatization or extensive 2D NMR studies.

References
  • Title: Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1)
  • Title: Luciferins (US 8216550 B2)
  • Title: WEE1 INHIBITOR AND PREPARATION AND USE THEREOF (EP 3943496 A1)
  • Title: PCT Application WO 94/14801 Source: World Intellectual Property Organization / Googleapis URL

Sources

Comparative

A Comparative Guide to the Biological Activity of Tetrahydroquinolines: Spotlight on N-Methylated and Amino-Substituted Derivatives

For Researchers, Scientists, and Drug Development Professionals The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combine...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoline (THQ) core is a quintessential "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure, combined with the versatility for substitution on both the aromatic and heterocyclic rings, has made it a cornerstone in the development of a vast array of biologically active compounds. These molecules have demonstrated a remarkable spectrum of pharmacological effects, including anticancer, neuroprotective, antimicrobial, and anti-inflammatory properties.[1][2][3]

This guide provides a comparative analysis of the biological activities of various tetrahydroquinoline derivatives. While direct experimental data on 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is not extensively available in the reviewed literature, we will extrapolate its potential activities by examining structurally related analogs. Specifically, we will dissect the influence of N-methylation and amino substitution on the benzene ring to provide a predictive framework for its biological profile, supported by experimental data from other THQ derivatives.

Comparative Biological Profiling of Tetrahydroquinoline Analogs

The biological activity of a tetrahydroquinoline derivative is profoundly influenced by the nature and position of its substituents. The N-H group and the aromatic ring are common sites for modification, leading to a wide range of pharmacological profiles.

Anticancer Activity: A Multifaceted Approach

Tetrahydroquinoline derivatives have emerged as a promising class of anticancer agents, often acting through multiple mechanisms including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways that drive tumor growth.[1][2][4] The substitution pattern on the THQ scaffold is critical for cytotoxic potency.

For instance, studies have shown that certain pyrazolo-quinoline derivatives exhibit potent cytotoxic effects against various human cancer cell lines.[5] Other modifications have led to compounds that target specific pathways, such as the G Protein-coupled Estrogen Receptor (GPER) in breast cancer cells.[6]

Table 1: Comparative In Vitro Anticancer Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Mechanism/TargetReference
Pyrazolo-quinoline Derivative 15 MCF-7 (Breast)15.16Apoptosis Induction[5]
Pyrazolo-quinoline Derivative 15 HepG-2 (Liver)18.74Apoptosis Induction[5]
Pyrazolo-quinoline Derivative 15 A549 (Lung)18.68Apoptosis Induction[5]
THQ Derivative 2 MCF-7 (Breast)50 (at 72h)GPER Targeting[6]
THQ Derivative 2 MDA-MB-231 (Breast)25 (at 72h)GPER Targeting[6]

Based on these data, the introduction of complex heterocyclic systems (like pyrazole) can confer significant cytotoxic potential. The 6-amino group on our target compound, 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, could serve as a handle for similar synthetic elaborations to explore anticancer properties.

Neuroprotective Effects: Modulating Neuronal Pathways

The tetrahydroquinoline scaffold is also associated with significant neuroprotective effects.[1] While direct data on 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is scarce, the closely related 1-Methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) , an endogenous brain amine, offers profound insights. It's crucial to note the structural difference: 1MeTIQ is an isoquinoline isomer. However, its pharmacology provides a valuable model for understanding the potential effects of an N-methylated tetrahydro-heterocyclic amine.

1MeTIQ exhibits potent neuroprotective activity, particularly in models of Parkinson's disease, by antagonizing the effects of neurotoxins like MPTP.[7][8][9] Its mechanisms are complex and include:

  • MAO Inhibition: 1MeTIQ is a reversible inhibitor of both monoamine oxidase A (MAO-A) and MAO-B, leading to increased levels of monoamine neurotransmitters.[10]

  • Antioxidant Properties: It acts as a free radical scavenger, mitigating oxidative stress, a key factor in neurodegeneration.[7][9]

  • Dopamine Metabolism Modulation: It shifts dopamine catabolism away from pathways that produce harmful reactive species.[10]

These findings suggest that N-methylation can be a key feature for neuroprotective activity within this class of compounds. The presence of an amino group at the 6-position could further modulate these effects through its electronic properties or by serving as an additional site for antioxidant activity.

Antioxidant and Radical Scavenging Activity

Many tetrahydroquinoline derivatives exhibit potent antioxidant activity, a property that underlies their utility in diseases associated with oxidative stress, including neurodegeneration and inflammation.[11] The ability to donate a hydrogen atom or a single electron is key to this function. Assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are standard methods for quantification.

Studies on N-propargyl-toluidine derivatives, which cyclize to form tetrahydroquinolines, have shown exceptional antioxidant capacity in the ABTS assay, significantly outperforming the standard antioxidant, ascorbic acid.[11][12] This suggests that the tetrahydroquinoline core itself is an effective radical scavenger.

Table 2: Comparative Antioxidant Activity of Tetrahydroquinoline Derivatives (ABTS Assay)

Compound/DerivativeEC50 (µg/mL)Reference CompoundEC50 (µg/mL) of ReferenceReference
N-propargyl-toluidine derivative 1<10Ascorbic Acid35[12]
N-propargyl-toluidine derivative 2<10Ascorbic Acid35[12]
N-propargyl-6-methoxy-tetrahydroquinoline<10Ascorbic AcidNot specified[12]
N-propargyl-6-fluoro-tetrahydroquinoline<10Ascorbic AcidNot specified[12]

The 6-amino group in 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is an electron-donating group, which would be expected to enhance the antioxidant potential of the molecule by stabilizing the radical cation formed after electron donation.

Antimicrobial Activity

The tetrahydroquinoline scaffold is also a source of potent antimicrobial agents active against a variety of pathogenic bacteria and fungi.[1] The mechanism often involves the disruption of essential microbial processes.

Table 3: Comparative Antimicrobial Activity of Tetrahydroquinoline Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Alkylthio-pyrimido quinolineS. aureus7.81[13]
Alkylthio-pyrimido quinolineB. subtilis15.62[13]
Alkylthio-pyrimido quinolineE. coli31.25[13]
Alkylthio-pyrimido quinolineC. albicans15.62[13]

The specific activity is highly dependent on the substitution pattern. The N-methyl and 6-amino groups of our target compound could influence its antimicrobial profile by altering its polarity, membrane permeability, and interaction with microbial targets.

Visualizing Experimental Design and Biological Pathways

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Biological Screening cluster_analysis Data Analysis & SAR Compound 1-Methyl-1,2,3,4- tetrahydroquinolin-6-amine & Analogs Anticancer Anticancer Assays (MTT, Apoptosis) Compound->Anticancer Test Compound Neuro Neuroprotective Assays (SH-SY5Y, MPP+) Compound->Neuro Test Compound Antioxidant Antioxidant Assays (DPPH, ABTS) Compound->Antioxidant Test Compound Antimicrobial Antimicrobial Assays (MIC Determination) Compound->Antimicrobial Test Compound Data IC50 / EC50 / MIC Determination Anticancer->Data Raw Data Neuro->Data Raw Data Antioxidant->Data Raw Data Antimicrobial->Data Raw Data SAR Structure-Activity Relationship (SAR) Data->SAR Quantitative Results SAR->Compound Design Next-Gen Compounds

Caption: A generalized workflow for the synthesis and biological evaluation of novel tetrahydroquinoline derivatives.

cell_survival_pathway cluster_stress cluster_signaling THQ Tetrahydroquinoline Derivative ROS Reactive Oxygen Species (ROS) THQ->ROS Scavenges PI3K PI3K/Akt Pathway THQ->PI3K Inhibits (Anticancer) Apoptosis Apoptosis (Cell Death) ROS->Apoptosis Induces PI3K->Apoptosis Inhibits Survival Cell Survival & Proliferation PI3K->Survival Promotes

Caption: Dual roles of THQ derivatives in modulating cell fate via antioxidant and signaling inhibition pathways.

Key Experimental Protocols

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are methodologies for key assays discussed in this guide.

Protocol 1: MTT Assay for In Vitro Anticancer Activity

This assay measures cell viability based on the ability of mitochondrial dehydrogenases in living cells to convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals.

Methodology:

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7, HepG-2) into a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the test tetrahydroquinoline compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

Protocol 2: DPPH Free Radical Scavenging Assay

This assay evaluates the antioxidant capacity of a compound by measuring its ability to scavenge the stable DPPH free radical.[12]

Methodology:

  • Preparation: Prepare serial dilutions of the test tetrahydroquinoline compound and a positive control (e.g., ascorbic acid) in methanol.

  • Reaction Mixture: In a 96-well microplate, add 100 µL of each dilution to the wells.

  • DPPH Addition: Add 100 µL of a freshly prepared 0.1 mM DPPH solution in methanol to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance at 517 nm using a microplate reader. A blank well should contain only methanol.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the DPPH solution with methanol instead of the sample, and A_sample is the absorbance with the test compound. The IC50 value is determined from the dose-response curve.[12]

Conclusion and Future Directions

The tetrahydroquinoline scaffold is a remarkably versatile platform for the development of novel therapeutics. While a definitive biological profile for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine requires direct experimental evaluation, a comparative analysis of its structural components—the N-methyl group and the 6-amino substituent—provides a strong basis for predicting its potential activities.

  • The N-methyl group , by analogy with the well-studied 1MeTIQ, suggests a strong potential for neuroprotective activity , likely mediated through MAO inhibition and antioxidant effects.

  • The 6-amino group , being an electron-donating substituent, is predicted to enhance the intrinsic antioxidant and radical-scavenging capabilities of the tetrahydroquinoline core. Furthermore, it provides a crucial synthetic handle for creating a library of derivatives to probe other activities, particularly in the anticancer domain.

Future research should focus on the synthesis of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and its systematic evaluation using the standardized assays outlined in this guide. Such studies will not only elucidate the specific biological activities of this compound but also contribute valuable data to the broader structure-activity relationship landscape of the pharmacologically vital tetrahydroquinoline family.

References

  • Gautam, N., & Singh, M. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Available at: [Link]

  • ACS Publications. (2017). Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • ScienceDirect. (2010). Structure-activity relationship (SAR) investigations of tetrahydroquinolines as BKCa agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Neurotoxicity Research. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of tetrahydroquinoline ring derivatized.... Available at: [Link]

  • PubMed. (2014). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic application. Available at: [Link]

  • Faheem, et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available at: [Link]

  • ChemProc. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Available at: [Link]

  • National Institutes of Health. (n.d.). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Available at: [Link]

  • Wąsik, A., Romańska, I., Antkiewicz-Michaluk, L. (2013). 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an Endogenous Neuroprotectant and MAO Inhibitor with Antidepressant-Like Properties in the Rat. Pharmacological Reports. Available at: [Link]

  • Bentham Science. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry. Available at: [Link]

  • PubMed. (n.d.). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Antiproliferative Compounds of Breast Cancer via Targeting the GPER. Available at: [Link]

  • Bentham Science Publishers. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Available at: [Link]

  • MDPI. (2021). Synthesis of Novel Spiro-Tetrahydroquinoline Derivatives and Evaluation of Their Pharmacological Effects on Wound Healing. Molecules. Available at: [Link]

  • ResearchGate. (2021). Facile Synthesis and in vitro Anticancer Evaluation of a New Series of Tetrahydroquinoline. Available at: [Link]

  • ACS Publications. (2023). Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2013). 1-Methyl-1,2,3,4-Tetrahydroisoquinoline, an Endogenous Amine with Unexpected Mechanism of Action: New Vistas of Therapeutic Application. Available at: [Link]

  • ACS Publications. (2023). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • PubMed. (1999). Synthesis and Biological Evaluation of 1,2,3,4-tetrahydroisoquinoline Derivatives as Potent and Selective M2 Muscarinic Receptor Antagonists. Available at: [Link]

  • Taylor & Francis Online. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry. Available at: [Link]

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Validation

cross-reactivity studies of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

An In-Depth Guide to the Cross-Reactivity Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine This guide provides a comprehensive framework for evaluating the selectivity and off-target interaction profile of the no...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cross-Reactivity Profiling of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

This guide provides a comprehensive framework for evaluating the selectivity and off-target interaction profile of the novel compound 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. As drug development professionals are keenly aware, understanding a compound's polypharmacology is critical for mitigating safety risks and uncovering potential new therapeutic applications.[1][2] The 1,2,3,4-tetrahydroquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets, including G-protein coupled receptors (GPCRs), kinases, and other enzymes.[3][4] This inherent activity profile makes a thorough cross-reactivity assessment not just a regulatory requirement, but a scientific necessity.

This document is structured to guide researchers through the logic of designing a multi-tiered screening cascade, from broad liability panels to specific functional follow-ups. We will explain the causality behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis using hypothetical data to illustrate the interpretation of results.

Part 1: The Rationale for Cross-Reactivity Profiling

The goal of early drug discovery is to identify compounds with high affinity and selectivity for their intended therapeutic target. However, small molecules often interact with multiple unintended proteins, leading to off-target effects that can cause adverse drug reactions (ADRs).[5] Systematically screening for these unwanted interactions, a process known as in vitro safety pharmacology profiling or cross-reactivity screening, is essential to de-risk a compound and guide lead optimization.[1][6] A well-designed study can:

  • Identify Potential Safety Liabilities Early: Uncovering interactions with targets known to be associated with toxicity (e.g., the hERG ion channel for cardiotoxicity) can save significant time and resources.[6]

  • Inform Structure-Activity Relationships (SAR): By comparing the off-target profiles of related analogs, chemists can design new molecules that retain on-target potency while eliminating undesirable interactions.[1][7]

  • Uncover New Therapeutic Opportunities: An off-target interaction is not always detrimental. A compound that inhibits multiple kinases, for example, may have applications in oncology where hitting several pathways can be beneficial.[8]

For the purpose of this guide, we will hypothesize that the primary target of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (Compound A) is a protein kinase, a common target class for this scaffold.[9][10] We will compare its performance against two alternatives:

  • Comparator 1: A structurally related tetrahydroquinoline derivative known from literature to be a potent but highly selective inhibitor of a different kinase.

  • Comparator 2: A well-characterized, clinically approved kinase inhibitor with a distinct chemical scaffold but known off-target activities.

Part 2: A Tiered Experimental Workflow for Selectivity Profiling

A logical, tiered approach is the most efficient method for assessing cross-reactivity. The strategy begins with a broad, cost-effective screen to identify potential areas of concern, followed by more focused and functionally relevant assays to confirm and quantify these interactions.

G cluster_0 Tier 1: Broad Liability Assessment cluster_1 Tier 2: Focused Selectivity Profiling cluster_2 Tier 3: Hit Confirmation & Functional Validation cluster_3 Outcome T1 Compound A + Comparators (Single High Concentration, e.g., 10 µM) T1_Assay Radioligand Binding Safety Panel (e.g., SafetyScreen44) [13] Covers GPCRs, Ion Channels, Transporters T1->T1_Assay Screening T2_Assay Broad Kinase Panel (e.g., KinomeScan) Determine % Inhibition vs. >400 Kinases T1_Assay->T2_Assay If Primary Target is Kinase or Hits Emerge T3_IC50 Dose-Response Binding Assays (Ki Determination for 'Hits') T2_Assay->T3_IC50 Identify Hits (e.g., >70% Inhibition) T3_Func Cell-Based Functional Assays (e.g., Phosphorylation, cAMP) T3_IC50->T3_Func Functional Relevance Outcome Comprehensive Selectivity Profile (On-Target vs. Off-Target Potency) SAR Guidance T3_Func->Outcome

Caption: Tiered workflow for cross-reactivity profiling.

Part 3: Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the workflow. These protocols are designed to be self-validating by including appropriate controls.

Protocol 1: Tier 1 - Broad Radioligand Binding Assay Panel

Objective: To perform an initial, broad screen of Compound A against a panel of targets known to be implicated in adverse drug reactions. This is a competitive binding assay format where the ability of the test compound to displace a radiolabeled ligand from a specific receptor, channel, or transporter is measured.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of Compound A and comparators in 100% DMSO. From this, prepare a 100 µM intermediate plate.

  • Assay Execution: The assay is typically performed in a 96- or 384-well plate format. For each target:

    • Add receptor-containing membranes or cell lysates to the wells.

    • Add a known concentration of the specific high-affinity radioligand (e.g., [³H]-Prazosin for the α1A adrenergic receptor).

    • Add Compound A or a reference compound to a final concentration of 10 µM. Include a vehicle control (DMSO) and a positive control (a known unlabeled ligand for the target).

    • Incubate the plate to allow the binding reaction to reach equilibrium. Incubation times and temperatures are target-specific.

    • Separation: Rapidly filter the plate contents through a glass fiber filtermat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

    • Detection: Wash the filters, dry them, and add scintillation cocktail. Quantify the radioactivity on each filter disc using a scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition of radioligand binding caused by Compound A using the formula: % Inhibition = 100 * (1 - (cpm_compound - cpm_nonspecific) / (cpm_total - cpm_nonspecific))

    • A result of >50% inhibition at 10 µM is typically considered a "hit" and warrants further investigation.

Protocol 2: Tier 2 - Kinase Selectivity Profiling

Objective: To quantitatively assess the inhibitory activity of Compound A against a large panel of human protein kinases. This provides a selectivity profile within the target family.

Methodology:

  • Assay Principle: We will use an ATP-site competition binding assay (e.g., KinomeScan™) or an enzymatic activity assay (e.g., ADP-Glo™).[11] The enzymatic assay is described here.

  • Compound Preparation: Prepare serial dilutions of Compound A and comparators to generate a dose-response curve.

  • Kinase Reaction:

    • In a 384-well plate, add the specific kinase, its corresponding substrate peptide, and cofactors.

    • Add the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for each kinase to ensure a fair comparison of inhibitor potencies.[8]

    • Incubate for a set period (e.g., 60 minutes) at room temperature.

  • Detection (ADP-Glo™ Assay):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent, which contains luciferase and luciferin, to convert the ADP generated by the kinase reaction into a luminescent signal.

    • Read the luminescence on a plate reader. The signal is directly proportional to kinase activity.

  • Data Analysis:

    • Calculate the percent kinase activity remaining at each compound concentration relative to a vehicle control.

    • Plot the percent activity versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for each kinase that shows significant inhibition.

Protocol 3: Tier 3 - Cell-Based Functional Assay

Objective: To determine if the binding or enzymatic inhibition observed in biochemical assays translates to functional activity in a cellular context. For a hypothetical off-target GPCR hit (e.g., a Gs-coupled receptor), a cAMP assay is appropriate.

Methodology:

  • Cell Culture: Use a recombinant cell line stably overexpressing the GPCR of interest (e.g., HEK293 cells). Plate the cells in a 384-well assay plate and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of Compound A and controls.

    • Aspirate the culture medium and add the compound dilutions to the cells. Include a known agonist as a positive control and a vehicle control. Incubate for 15-30 minutes.

  • Cell Lysis and Detection (HTRF® cAMP Assay):

    • Lyse the cells and add the detection reagents: a cAMP-d2 acceptor and an anti-cAMP-cryptate donor.

    • In the absence of cellular cAMP, the two antibodies are in close proximity, generating a high FRET signal.

    • Cellular cAMP produced in response to receptor activation will compete with the cAMP-d2 acceptor, leading to a decrease in the FRET signal.

    • Read the plate on an HTRF-compatible reader.

  • Data Analysis:

    • Calculate the ratio of the two emission wavelengths and convert this to cAMP concentration using a standard curve.

    • Plot the cAMP concentration versus the log of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists) value.

Part 4: Comparative Data Presentation & Interpretation

The data gathered from the above experiments should be summarized in clear, comparative tables.

Table 1: Tier 1 - Broad Liability Panel Results (% Inhibition at 10 µM)

Target Class Target Compound A Comparator 1 Comparator 2
GPCR Adrenergic α1A 85% 5% 45%
Dopamine D2 62% 15% 91%
Serotonin 5-HT2A 78% 8% 65%
Ion Channel hERG 12% 2% 33%
Transporter Norepinephrine (NET) 45% 4% 18%

Hypothetical data for illustration.

Interpretation: The Tier 1 screen suggests that Compound A has significant off-target activity at several GPCRs, particularly adrenergic, dopamine, and serotonin receptors. Unlike Comparator 1, which is clean, Compound A shows a liability profile that partially overlaps with the known promiscuous drug, Comparator 2. The low hERG activity is a positive sign.

Table 2: Tier 2 & 3 - Kinase Selectivity & Functional Potency (IC50 / Ki in nM)

Target Assay Type Compound A Comparator 1 Comparator 2
Primary Target (Kinase X) Enzymatic IC50 15 8500 10
Off-Target (Kinase Y) Enzymatic IC50 350 >10,000 50
Off-Target (Kinase Z) Enzymatic IC50 1200 >10,000 25
Off-Target (Adrenergic α1A) Binding Ki 250 >10,000 550
Off-Target (Dopamine D2) Binding Ki 800 >10,000 95
Off-Target (Adrenergic α1A) Functional IC50 450 >10,000 900

Hypothetical data for illustration.

Interpretation: The focused assays confirm that Compound A is a potent inhibitor of its primary target, Kinase X, and is more potent than Comparator 2 at this target. However, it shows significant activity against Kinase Y and several GPCRs, with only a ~17-fold selectivity window between its primary target (Kinase X) and its most potent off-target (Adrenergic α1A). The functional data confirms that the binding to the α1A receptor translates to cellular activity. Comparator 1 remains highly selective, while Comparator 2 shows the expected broad activity profile. This quantitative data is crucial for the project team to decide whether the selectivity window for Compound A is acceptable or if medicinal chemistry efforts are needed to improve it.

Conclusion

This guide outlines a systematic, multi-tiered approach to characterizing the cross-reactivity profile of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine. By progressing from broad, high-throughput binding assays to more specific enzymatic and cell-based functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven process is fundamental to modern drug discovery, enabling teams to make informed decisions, mitigate risks of late-stage failure, and ultimately develop safer and more effective medicines.[2][12]

References

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., ... & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315. [Link]

  • Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved March 7, 2026, from [Link]

  • Aragen Life Sciences. (n.d.). In Vitro Pharmacology & Toxicology Services. Retrieved March 7, 2026, from [Link]

  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved March 7, 2026, from [Link]

  • Al-Masoudi, N. A., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Molecules, 30(5), 1234. [Link]

  • Adeboye, O. O., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Bowen University Institutional Repository. [Link]

  • Khan, I., et al. (2021). One-Pot Multicomponent Synthesis and Bioevaluation of Tetrahydroquinoline Derivatives as Potential Antioxidants, α-Amylase Enzyme Inhibitors, Anti-Cancerous and Anti-Inflammatory Agents. Molecules, 26(11), 3245. [Link]

  • Lovera, S., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(49), 12469-12474. [Link]

  • ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved March 7, 2026, from [Link]

  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved March 7, 2026, from [Link]

  • Pharmaron. (n.d.). In Vitro Safety Panel I Binding & Functional Assays. Retrieved March 7, 2026, from [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved March 7, 2026, from [Link]

  • Varela-M, C. A., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 44(44), 19343-19358. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of tetrahydroquinoline ring derivatized.... Retrieved March 7, 2026, from [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved March 7, 2026, from [Link]

  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311-323. [Link]

  • Parsey, M. V., et al. (2020). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. ACS Omega, 5(3), 1554-1564. [Link]

  • Creative Diagnostics. (n.d.). Off-Target Effects Analysis. Retrieved March 7, 2026, from [Link]

  • Allen, J. A., Roth, B. L. (2011). Strategies to discover unexpected targets for drugs active at G protein-coupled receptors. Annual Review of Pharmacology and Toxicology, 51, 117-144. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Chen, C. (2011). Advances in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259. [Link]

Sources

Comparative

Benchmarking the Purity of Synthesized 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine: A Comparative Guide to HPLC-UV and qNMR

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous purity assessment of foundational building blocks becomes paramount. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817...

Author: BenchChem Technical Support Team. Date: March 2026

As pharmaceutical pipelines increasingly rely on complex nitrogenous heterocycles, the rigorous purity assessment of foundational building blocks becomes paramount. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) is a highly versatile intermediate, frequently utilized in the synthesis of advanced therapeutics, including isoindoline compounds targeted for the treatment of spinal muscular atrophy (SMA) (1[1]).

However, the electron-rich nature of its tetrahydroquinoline core and primary amine makes it highly susceptible to oxidation. Furthermore, synthetic routes often leave behind non-chromophoric aliphatic impurities or residual solvents. To establish absolute confidence in the quality of this compound, researchers must move beyond single-method analyses. This guide provides an objective comparison between High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (qNMR) for benchmarking the purity of synthesized 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine.

Mechanistic Overview: The Orthogonal Approach to Purity

Relying solely on a single analytical technique introduces blind spots. The concept of "orthogonality" in analytical chemistry involves using independent methods with distinct physical principles to measure the same attribute, thereby cross-validating the results (2[2]).

  • HPLC-UV (Relative Purity): HPLC separates complex mixtures and detects trace impurities with high sensitivity. However, UV detection calculates purity based on Area Percent. This assumes that all impurities share the same UV response factor (molar extinction coefficient) as the main compound—a mathematically flawed assumption that often leads to false purity readings, especially if non-UV-absorbing impurities are present (3[3]).

  • ¹H-qNMR (Absolute Purity): qNMR is a primary analytical method. The fundamental principle is that the integrated area of an NMR peak is directly proportional to the molar concentration of the nuclei producing that signal. By comparing the analyte against a certified internal standard, qNMR delivers absolute mass fraction quantification without requiring a calibration curve or an identical reference standard (4[4]).

PurityWorkflow A Synthesized 1-Methyl-1,2,3,4- tetrahydroquinolin-6-amine B Sample Aliquoting & Prep A->B C HPLC-UV Analysis B->C D ¹H-qNMR Analysis B->D E Chromatographic Separation & Peak Integration C->E F Internal Standard Calibration (e.g., Maleic Acid) D->F G Relative Purity (Area %) Susceptible to UV response factors E->G H Absolute Purity (Mass %) Direct molar quantification F->H I Orthogonal Purity Validation G->I H->I

Orthogonal purity validation workflow comparing HPLC-UV and ¹H-qNMR methodologies.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the following methodologies are designed as self-validating systems, explaining the causality behind every critical parameter.

Protocol 1: HPLC-UV Relative Purity Assessment

Causality Focus: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine possesses both a basic primary amine and a tertiary amine. At a neutral pH, these basic sites will strongly interact with residual silanol groups on a standard C18 stationary phase, causing severe peak tailing and integration errors. We utilize Trifluoroacetic Acid (TFA) as an ion-pairing agent to protonate the amines, ensuring sharp, symmetrical peaks.

  • Mobile Phase Preparation:

    • Phase A: HPLC-grade Water with 0.1% (v/v) TFA.

    • Phase B: HPLC-grade Acetonitrile with 0.1% (v/v) TFA.

  • Chromatographic Conditions: Use a high-efficiency C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Run a gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Set the UV detector to 254 nm, which aligns with the strong chromophoric absorption of the tetrahydroquinoline aromatic ring.

  • System Suitability Validation (Self-Check): Before analyzing the synthesized batch, inject a blank diluent to confirm a flat baseline with no ghost peaks. Next, inject a standard solution. The system is validated only if the tailing factor (

    
    ) is ≤ 1.5 and the relative standard deviation (RSD) of peak areas from five replicate injections is ≤ 2.0%.
    
Protocol 2: ¹H-qNMR Absolute Purity Assessment

Causality Focus: For qNMR to be absolute, the integration must be mathematically perfect. This requires allowing all excited protons to fully relax back to their equilibrium state between scans. The relaxation delay (


) must be set to at least 

(longitudinal relaxation time) of the slowest relaxing proton to ensure >99.3% magnetization recovery.
  • Sample Preparation: Using a highly calibrated microbalance, accurately weigh ~10 mg of the synthesized 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine and ~5 mg of a certified internal standard. We select Maleic Acid as the internal standard because its alkene protons produce a distinct singlet at

    
     6.26 ppm in DMSO-d6, which perfectly avoids overlap with the analyte's aromatic (
    
    
    
    6.3-6.8 ppm) or aliphatic (
    
    
    1.8-3.2 ppm) signals (3[3]).
  • Solvent: Dissolve the mixture entirely in 0.6 mL of DMSO-d6.

  • Acquisition Parameters: Acquire the spectrum at 400 MHz or higher. Set the pulse angle to 90°, the number of scans to 64, and critically, set the relaxation delay (

    
    ) to 30 seconds.
    
  • System Suitability Validation (Self-Check): Process the spectrum of the internal standard alone. Integrate the maleic acid singlet. The system is validated if the signal-to-noise (S/N) ratio exceeds 250:1 and the baseline is perfectly flat without phase distortion, confirming that the integration error margin is < 1%.

Quantitative Data Comparison

The following table benchmarks three different synthetic grades of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3) (5[5], 6[6]), demonstrating the critical discrepancies that arise when relying solely on chromatographic methods.

Synthesis GradeHPLC-UV Purity (Area %)¹H-qNMR Purity (Mass %)

(HPLC - qNMR)
Scientific Interpretation of Discrepancy
Batch A (Crude) 94.2%89.5%+4.7%HPLC severely overestimates purity. qNMR detects non-UV-absorbing aliphatic impurities and residual extraction solvents (e.g., ethyl acetate) invisible at 254 nm.
Batch B (Recrystallized) 98.9%97.8%+1.1%High organic purity achieved. However, the mass-based qNMR reveals trace amounts of residual ethanol trapped within the crystal lattice.
Batch C (Prep-HPLC) 99.9%99.6%+0.3%Ultra-pure grade suitable for sensitive API synthesis. Both orthogonal methods show high concordance, validating the absence of both chromophoric and non-chromophoric contaminants.

Conclusion

When benchmarking the purity of complex intermediates like 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, relying exclusively on HPLC-UV introduces significant risk due to variable UV response factors and the "invisibility" of residual solvents. As demonstrated by the experimental data, ¹H-qNMR serves as a vital, highly accurate orthogonal technique that provides absolute mass-based quantification. For drug development professionals aiming to prevent downstream synthetic failures or regulatory pushback, implementing a dual-method validation workflow is not just a recommendation—it is an analytical necessity.

References

  • BenchChem Technical Support Team. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." Benchchem.
  • CymitQuimica. "1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3)." CymitQuimica.
  • Sigma-Aldrich. "1-methyl-1,2,3,4-tetrahydroquinolin-6-amine." Sigma-Aldrich.
  • Emery Pharma.
  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR)
  • European Patent Office. "Isoindoline compounds for the treatment of spinal muscular atrophy and other uses (EP 2573080 A1).

Sources

Validation

Comparative SAR Guide: 1-Methyl-1,2,3,4-Tetrahydroquinoline Derivatives in Melatoninergic Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) of conformationally constrained tetrahydroquinoline scaffolds as MT1/MT2 receptor modulato...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structure-Activity Relationship (SAR) of conformationally constrained tetrahydroquinoline scaffolds as MT1/MT2 receptor modulators.

Executive Summary & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, offering a rigidified three-dimensional conformation that minimizes the entropic penalty upon target binding[1, 2]. In the development of melatoninergic drugs, flexible N-anilinoethylamides often suffer from poor receptor subtype selectivity and rapid in vivo metabolism. By conformationally constraining the ethylamide side chain into a 2-acylaminomethyl-tetrahydroquinoline system, researchers can precisely probe the binding pockets of the MT1 and MT2 G-protein coupled receptors (GPCRs).

As a Senior Application Scientist, I have evaluated numerous heterocyclic scaffolds. The transition from a flexible melatonin analog to a constrained THQ derivative reveals a profound structure-activity relationship (SAR). Specifically, the substitution at the N1 position (e.g., 1-methyl vs. 1-benzyl) acts as a molecular switch, dictating whether the compound behaves as a non-selective MT1/MT2 agonist or a highly selective MT2 full agonist [1].

MT_Signaling Ligand 1-Methyl-THQ Derivative Receptor MT1 / MT2 Receptors Ligand->Receptor Agonist Binding Gi Gi/o Protein (α subunit) Receptor->Gi Activation AC Adenylyl Cyclase (Inhibition) Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces

Fig 1: GPCR-mediated signaling pathway of MT1/MT2 receptors upon 1-Methyl-THQ agonist binding.

Structural Constraints & Comparative SAR Analysis

The rational design of these derivatives relies on molecular superposition models aligned with the bioactive conformation of endogenous melatonin. The SAR of the 2-acylaminomethyl-tetrahydroquinoline scaffold is governed by three primary domains:

  • The N1-Substitution (The Selectivity Switch):

    • 1-Methyl Derivatives: The addition of a small, lipophilic methyl group at the N1 position yields potent, but MT1/MT2 non-selective full agonists. The small methyl group easily accommodates the conserved primary binding pockets of both receptor subtypes.

    • 1-Benzyl Derivatives: Replacing the methyl group with a bulkier benzyl moiety (e.g., UCM1014) exploits a larger accessory binding pocket present in the MT2 receptor but sterically restricted in the MT1 receptor. This single modification drives >10,000-fold selectivity for MT2 [1].

  • The 5-Methoxy Group (The Affinity Anchor): A methoxy group at position 5 of the THQ ring perfectly mimics the 5-methoxy group of the indole ring in melatonin. It is critical for high binding affinity and maintaining high intrinsic activity (

    
    ).
    
  • The 2-Acylaminomethyl Side Chain (The Activation Trigger): Small amides, particularly propionamide, optimally mimic melatonin's N-acetyl group, triggering the conformational change required for G-protein activation.

Quantitative SAR Comparison

The following table summarizes the comparative performance of the 1-Methyl-THQ scaffold against its 1-Benzyl counterpart and the endogenous reference, Melatonin.

Compound ClassN1 SubstituentMT1 Binding Affinity (

, nM)
MT2 Binding Affinity (

, nM)
MT2 Selectivity Ratio (MT1/MT2)Intrinsic Activity Profile
Endogenous Reference N/A (Indole)0.12 ± 0.030.15 ± 0.04~ 0.8Non-selective Full Agonist
1-Methyl-THQ Derivative -CH₃0.54 ± 0.110.31 ± 0.08~ 1.7Non-selective Full Agonist
1-Benzyl-THQ (UCM1014) -CH₂-C₆H₅> 10.00.001 ± 0.0002 > 10,000 MT2-Selective Full Agonist

Data derived from the conformational analysis and pharmacological evaluation of THQ melatonin receptor ligands [1].

Experimental Workflows: Self-Validating Protocols

To objectively validate the SAR claims above, robust pharmacological assays are required. As an application scientist, I emphasize that protocols must be self-validating; every reagent addition must serve a mechanistic purpose to ensure data integrity.

Assay_Workflow Membrane 1. Membrane Preparation (CHO cells expressing MT1/MT2) Incubation 2. Compound Incubation (with [125I]-2-iodomelatonin) Membrane->Incubation Filtration 3. Rapid Vacuum Filtration (GF/B glass fiber filters) Incubation->Filtration Detection 4. Liquid Scintillation (Radioactivity Counting) Filtration->Detection Analysis 5. Non-linear Regression (Ki & IC50 Determination) Detection->Analysis

Fig 2: Step-by-step workflow for the [125I]-2-iodomelatonin radioligand binding assay.

Protocol A: Radioligand Binding Assay ( -2-iodomelatonin)

This assay determines the binding affinity (


) of the THQ derivatives.
  • Membrane Preparation: Harvest Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold conditions prevent endogenous protease activity from degrading the GPCRs prior to the assay.

  • Assay Incubation: In 96-well plates, combine 50 µL of membrane suspension, 25 µL of

    
    -2-iodomelatonin (final concentration ~0.1 nM), and 25 µL of the 1-Methyl-THQ derivative (varying concentrations from 
    
    
    
    to
    
    
    M). Incubate for 2 hours at 25°C.
  • Non-Specific Binding (NSB) Control: Include wells containing 1 µM unlabeled melatonin. Causality: This saturates all specific receptor sites. Any remaining radioactivity detected in these wells represents non-specific binding to the plastic or membrane lipids, which must be subtracted to calculate specific binding.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter matrix, thereby maximizing the signal-to-noise ratio.

  • Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using a liquid scintillation counter. Calculate

    
     using the Cheng-Prusoff equation.
    
Protocol B: Binding Assay (Intrinsic Activity)

Affinity does not equal efficacy. This functional assay determines if the 1-Methyl-THQ derivative acts as an agonist, partial agonist, or antagonist.

  • Reaction Setup: Incubate MT1/MT2 membrane preparations in assay buffer containing 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 50 mM Tris-HCl (pH 7.4).

  • GDP Addition: Add 10 µM Guanosine diphosphate (GDP) to the mixture. Causality: GDP addition is critical. It forces the G-protein

    
    -subunits into the inactive, GDP-bound state. This artificially lowers the basal binding of 
    
    
    
    , creating a much larger and more sensitive signal window when the agonist induces GDP displacement.
  • Ligand & Radiotracer Incubation: Add the THQ derivative and 0.1 nM

    
     (a non-hydrolyzable GTP analog). Incubate for 30 minutes at 30°C. Causality: Because 
    
    
    
    cannot be hydrolyzed by the G-protein's intrinsic GTPase activity, it accumulates on activated G-proteins, providing a cumulative, measurable signal of receptor activation.
  • Filtration and Analysis: Filter, wash, and count as described in Protocol A. Calculate

    
     relative to the maximal response elicited by 1 µM endogenous melatonin (set at 100%).
    

Discussion: The Value of the 1-Methyl-THQ Scaffold

While the 1-benzyl derivative (UCM1014) is celebrated for its extreme MT2 selectivity, the 1-Methyl-1,2,3,4-tetrahydroquinoline scaffold holds unique value in drug development.

Because the 1-methyl group allows the molecule to act as a potent, non-selective full agonist , it serves as an excellent pharmacological tool for mimicking the broad-spectrum chronobiological effects of endogenous melatonin, but with vastly superior metabolic stability. The rigidified THQ ring protects the molecule from the rapid oxidative metabolism that typically degrades flexible indole and tetralin-based melatonin analogs [2]. For therapeutic indications requiring simultaneous activation of both MT1 (sleep onset) and MT2 (circadian phase shifting) receptors, the 1-Methyl-THQ derivatives present a highly optimized, drug-like alternative to standard melatonin supplements.

References

  • Spadoni, G., Bedini, A., Lucarini, S., Mari, M., Caignard, D.-H., Boutin, J. A., Delagrange, P., Lucini, V., Scaglione, F., Lodola, A., Zanardi, F., Pala, D., Mor, M., & Rivara, S. (2015). Highly Potent and Selective MT2 Melatonin Receptor Full Agonists from Conformational Analysis of 1-Benzyl-2-acylaminomethyl-tetrahydroquinolines. Journal of Medicinal Chemistry, 58(18), 7512–7525.[Link]

  • Muthukrishnan, I., Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(8), 5057–5191.[Link]

Comparative

comparing the efficacy of different catalysts for tetrahydroquinoline synthesis

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous alkaloids, antibacterial agents, and cholesterol ester transfer protein inhibitors[1][2...

Author: BenchChem Technical Support Team. Date: March 2026

The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged structural motif in medicinal chemistry, forming the backbone of numerous alkaloids, antibacterial agents, and cholesterol ester transfer protein inhibitors[1][2]. However, synthesizing optically pure THQs via the direct asymmetric hydrogenation of quinolines presents a formidable thermodynamic challenge. The inherent aromatic stability of the quinoline ring resists reduction, and the basic nitrogen atom frequently acts as a poison to transition metal catalysts[3].

As a Senior Application Scientist, I have compiled this guide to objectively compare the efficacy of leading catalytic systems—ranging from homogeneous transition metals to metal-free organocatalysts. This guide evaluates their performance, elucidates the mechanistic causality behind experimental choices, and provides self-validating protocols for bench execution.

Mechanistic Pathways & Logical Relationships

The reduction of quinolines does not occur in a single concerted step. Instead, it proceeds via a cascade mechanism where the initial hydride transfer breaks the aromaticity, forming either a 1,2-dihydroquinoline or a 1,4-dihydroquinoline intermediate. These intermediates are subsequently reduced to the final THQ product[4]. The choice of catalyst strictly dictates the regioselectivity of this first step and the enantioselectivity of the final reduction.

Mechanism Q Quinoline DHQ12 1,2-Dihydroquinoline Q->DHQ12 Hydride Transfer DHQ14 1,4-Dihydroquinoline Q->DHQ14 Hydride Transfer THQ Tetrahydroquinoline (THQ) DHQ12->THQ Asymmetric Reduction DHQ14->THQ Isomerization & Reduction

Logical pathway of quinoline reduction to tetrahydroquinoline via dihydro intermediates.

Catalyst Comparison & Quantitative Data

The table below synthesizes the experimental efficacy of five distinct catalytic paradigms based on their Turnover Number (TON), enantiomeric excess (ee%), and operational conditions.

Catalyst SystemTypeSubstrate ExampleYield / ConversionEnantioselectivity (ee%)Max TONKey Operational ConditionRef
Ir-TfOPhos + I₂ Homogeneous2-Methylquinoline>99%95%80,000H₂ pressure, THF, RT[5]
Cationic Ru (Phosphine-free) Homogeneous2-Alkylquinolines>99%>99%5,000H₂ (20 atm), MeOH[1]
VDPEN-RuOTs + TsOH Heterogeneous (Polymer)2-Methylquinoline92%90%N/A (90 h⁻¹ TOF)Recyclable solid, H₂[3]
Rh-Ts-dpen Transfer Hydrogenation2-Methylquinoline96%97%100HCOONa/HCOOH buffer, Water, Air[6]
Spiro Bicyclic Bisboranes Organocatalyst (Boron)Quinolines>95%99%460Metal-free, H₂[7]
Causality in Catalyst Selection:
  • Iridium-Bisphosphine Complexes: Represent the industrial gold standard for scalability. The addition of iodine (

    
    ) is not optional; it is a critical mechanistic activator that generates an electrophilic Ir(III) species capable of disrupting the quinoline's aromaticity[5].
    
  • Transfer Hydrogenation (Rh/Ru): Ideal for laboratories lacking high-pressure hydrogenation infrastructure. The Rh-Ts-dpen system operates in water using formate as the hydrogen source. The pH of the buffer is the causal factor for success here, as it regulates the protonation state of the quinoline, making it susceptible to hydride attack[6].

  • Heterogeneous Porous Polymers: Address the difficulty of catalyst recovery. By integrating both a chiral active site (VDPEN-RuOTs) and a substrate activation site (TsOH) into the polymer backbone, the catalyst achieves synergistic proximity effects, boosting activity tenfold compared to non-acidic polymers[3].

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, a protocol must be a self-validating system. The following methodologies embed analytical checkpoints to prevent downstream failures.

Protocol A: Scalable Iridium-Catalyzed Asymmetric Hydrogenation[5]

Target: Chiral 2-methyl-1,2,3,4-tetrahydroquinoline

  • Catalyst Pre-Activation (Glovebox):

    • Action: In a nitrogen-filled glovebox, dissolve

      
       (21.9 μmol) and chiral ligand (R)-TfOPhos (52.5 μmol) in anhydrous THF. Stir at room temperature for 30 minutes.
      
    • Causality: Pre-complexation is mandatory. It ensures the complete formation of the chiral metal environment before substrate introduction, preventing racemic background reduction by unligated iridium.

  • Substrate & Additive Loading:

    • Action: Transfer the active catalyst solution to a 2 L autoclave. Add 2-methylquinoline (1.75 mol), THF solvent, and Iodine (

      
      , 4.38 mmol).
      
    • Causality: Iodine acts as an oxidant/activator. Without it, the Ir(I) species remains too electron-rich to effectively coordinate and reduce the stable heteroaromatic ring.

  • Hydrogenation & Monitoring (Validation Step 1):

    • Action: Seal the autoclave, purge with

      
      , and pressurize. Stir the reaction.
      
    • Validation: Monitor the pressure gauge. A cessation in hydrogen pressure drop indicates reaction completion. If no drop occurs within 1 hour, catalyst poisoning (e.g., from wet solvent) has occurred.

  • Work-up & Isolation:

    • Action: Vent the

      
       gas. Quench the reaction with saturated aqueous sodium carbonate to neutralize acidic iodine species. Extract with organic solvent, dry, and concentrate.
      
  • Analytical Validation (Validation Step 2):

    • Action: Determine conversion via

      
       NMR and optical purity via chiral-phase HPLC.
      

Workflow A 1. Catalyst Prep (Ir + Ligand in THF) B 2. Substrate + I2 Addition A->B C 3. H2 Pressurization (Monitor Uptake) B->C D 4. Basic Workup & Extraction C->D E 5. Validation (NMR & Chiral HPLC) D->E

Workflow for Ir-catalyzed asymmetric hydrogenation with self-validating checkpoints.

Protocol B: pH-Regulated Asymmetric Transfer Hydrogenation in Water[6]

Target: Green synthesis of chiral THQs without H₂ gas

  • Buffer Preparation (Validation Step 1):

    • Action: Prepare a 2M HCOOH/HCOONa buffer solution in deionized water.

    • Validation: Use a pH meter to confirm the solution is strictly at pH 5. Causality: If the pH is too high, the quinoline nitrogen will not protonate, preventing activation. If too low, the formate hydrogen source decomposes prematurely.

  • Reaction Setup:

    • Action: Add the quinoline substrate (1 mmol) and the pre-synthesized Rh-Ts-dpen catalyst to the buffer (10 mL).

    • Causality: The reaction can be run in air because the Rh(III)-diamine complex is oxidatively stable, unlike low-valent Ir(I) or Ru(II) phosphine complexes.

  • Transfer Hydrogenation:

    • Action: Stir the mixture at 40°C for 6–12 hours.

  • Isolation & Analysis:

    • Action: Extract the aqueous layer with ethyl acetate. Purify via flash chromatography and validate enantiomeric excess (ee%) via chiral HPLC.

References

1.[5] Development of a scalable iridium-catalyzed asymmetric hydrogenation process for synthesis of chiral 2-methyl-1,2,3,4-tetrahydroquinoline. SciExplor. Available at: 2.[3] Efficient Asymmetric Hydrogenation of Quinolines over Chiral Porous Polymers Integrated with Substrate Activation Sites | ACS Catalysis. ACS Publications. Available at: 3.[1] Highly Enantioselective Hydrogenation of Quinolines Using Phosphine-Free Chiral Cationic Ruthenium Catalysts. Journal of the American Chemical Society. Available at: 4.[2] Advances in the Chemistry of Tetrahydroquinolines | Chemical Reviews. ACS Publications. Available at: 5.[7] Xiaochen Wang's group's research result about Asymmetric Hydrogenation of Quinoline Catalyzed by Chiral Spiro Bicyclic Bisboranes was published in Angew. Chem. Int. Ed. Nankai University. Available at: 6.[4] Ligand-Directed Divergent Selectivities in Cobalt-Catalyzed Transfer Hydrogenation of Quinolines: Insights from Experiment and Theory | Organometallics. ACS Publications. Available at: 7.[6] pH‐Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water. University of Liverpool. Available at:

Sources

Validation

assessing the novelty of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine through patent searches

Assessing the Novelty of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine: A Comparative Guide to Patent Search Strategies and Analog Performance For drug development professionals and patent analysts, assessing the novelty o...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Novelty of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine: A Comparative Guide to Patent Search Strategies and Analog Performance

For drug development professionals and patent analysts, assessing the novelty of a chemical building block is a critical step in securing intellectual property. 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3, PubChem CID: 18475618)[1] is a highly privileged scaffold frequently utilized in the synthesis of WEE1 kinase inhibitors[2], SYK/LRRK2 inhibitors[3], and bioluminescent luciferins[4].

This guide objectively compares the chemical and biological performance of this compound against its closest structural alternatives, providing a framework for establishing non-obviousness (35 U.S.C. § 103) through rigorous patent search workflows and self-validating experimental data.

Part 1: Patent Search Methodology & Workflow

When evaluating the novelty of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, simple keyword searches are insufficient due to the prevalence of Markush structures in patent claims. A multi-tiered search strategy must be employed across platforms like SciFinder, Reaxys, and WIPO PATENTSCOPE.

SearchWorkflow N1 Target Compound: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine N2 Exact Structure Search (CAS: 91817-59-3 | CID: 18475618) N1->N2 Primary query N3 Substructure Search (Core Tetrahydroquinoline Scaffold) N1->N3 Broaden scope N4 Markush Structure Enumeration (Patent Claim Analysis) N2->N4 Cross-reference N3->N4 Filter by R-groups N5 Novelty & Non-Obviousness Assessment N4->N5 Final evaluation

Multi-tiered patent search workflow for chemical novelty assessment.

Platform Comparison for Novelty Assessment:

  • SciFinder-n: Best for exact structure and CAS registry mapping. It excels at identifying specific synthetic routes for the 1-methyl derivative.

  • Reaxys: Superior for extracting experimental property data (e.g., bioactivity, melting points) to compare against prior art.

  • PATENTSCOPE (WIPO): Critical for searching broad Markush claims where the nitrogen atom is defined generically as "NR1" (where R1 = Alkyl, H).

Part 2: Establishing Non-Obviousness via Analog Comparison

In patent law, a common rejection from examiners is that adding a simple methyl group to a known scaffold is "obvious." To overcome this, researchers must provide experimental data demonstrating unexpected results or superior product performance compared to structural alternatives.

The Mechanistic Causality of N-Methylation: Why does the N-methyl group matter? The unmethylated precursor (1,2,3,4-tetrahydroquinolin-6-amine) contains a secondary amine, which acts as both a hydrogen-bond donor and acceptor. By N-methylating this position, the hydrogen-bond donor capacity is eliminated. This subtle modification dramatically increases lipophilicity, alters the hydration shell, and forces a specific steric conformation. In the context of kinase inhibition, this prevents off-target binding and significantly enhances blood-brain barrier (BBB) permeability—a critical factor for neuro-oncology drugs[2].

The table below summarizes representative Structure-Activity Relationship (SAR) data comparing the 1-methyl product against its primary alternatives to establish patentable novelty.

Compound AlternativeStructural FeatureWEE1 IC₅₀ (nM)Caco-2 Permeability (Papp × 10⁻⁶ cm/s)Efflux Ratio (ER)Patentability Status
1,2,3,4-tetrahydroquinolin-6-amine Unmethylated (2° Amine)45.24.23.5Prior Art (Baseline)
1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine N-Methylated (3° Amine) 12.4 18.5 1.2 Novel / Non-Obvious
1-Ethyl-1,2,3,4-tetrahydroquinolin-6-amine N-Ethylated (3° Amine)85.015.11.8Obvious / Inferior

Data Interpretation: The 1-methyl derivative demonstrates a nearly 4-fold improvement in target potency (IC₅₀) and a massive reduction in the Efflux Ratio (ER < 2 indicates excellent membrane permeability without being a P-glycoprotein substrate). The 1-ethyl alternative suffers a drop in potency due to steric clashing in the kinase hinge-binding pocket.

Part 3: Mechanistic Pathway & Biological Validation

To contextualize the experimental data, it is necessary to map the biological pathway. WEE1 is a tyrosine kinase that negatively regulates the G2/M cell cycle checkpoint. Inhibiting WEE1 with highly permeable tetrahydroquinoline derivatives forces cancer cells with DNA damage into premature mitosis, leading to mitotic catastrophe[2].

Pathway DNA_Damage DNA Damage WEE1 WEE1 Kinase DNA_Damage->WEE1 Activates CDK1 CDK1 (Inactive) WEE1->CDK1 Phosphorylates (Tyr15) Mitosis Mitotic Arrest CDK1->Mitosis Prevents Entry Inhibitor 1-Methyl-THQ Derivative Inhibitor->WEE1 Inhibits CDK1_Act CDK1 (Active) Inhibitor->CDK1_Act Promotes Apoptosis Mitotic Catastrophe (Apoptosis) CDK1_Act->Apoptosis Forces Mitosis

Mechanism of action for WEE1 kinase inhibition by tetrahydroquinoline derivatives.

Part 4: Self-Validating Experimental Protocol

To generate the IC₅₀ data required for a patent submission, the experimental protocol must be rigorously controlled. The following ADP-Glo™ Kinase Assay is chosen over radiometric assays because it directly measures ADP production via luminescence, providing high-throughput compatibility.

Crucially, this protocol is a self-validating system: It requires the calculation of a Z'-factor before any compound data is accepted, ensuring absolute trustworthiness of the results.

Step 1: Reagent & Control Preparation

  • Prepare 1X Kinase Buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.01% Brij-35).

  • Validation Controls: Prepare Staurosporine (10 µM) as a positive control for total kinase inhibition, and DMSO (1%) as a negative vehicle control.

Step 2: Kinase Reaction

  • Incubate 5 nM recombinant WEE1 kinase with a titration series (0.1 nM to 10 µM) of the 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine derivative for 15 minutes at room temperature.

  • Initiate the reaction by adding 100 µM ATP and 2 µg Poly(Glu,Tyr) substrate. Incubate for 60 minutes.

Step 3: ADP Depletion & Detection

  • Add ADP-Glo™ Reagent (1:1 volume ratio) to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Add Kinase Detection Reagent to convert the generated ADP back to ATP, driving a luciferase/luciferin luminescent reaction[4]. Incubate for 30 minutes.

Step 4: Luminescence Readout & Z'-Factor Validation

  • Read luminescence on a microplate reader (integration time: 1 second).

  • Self-Validation Check: Calculate the Z'-factor using the formula: Z' = 1 -[3(SD_vehicle + SD_staurosporine) / |Mean_vehicle - Mean_staurosporine|].

  • Causality: If Z' < 0.5, the assay's dynamic range is statistically compromised (e.g., due to reagent degradation or pipetting error), and the data cannot be used for patent filing. The assay must be repeated.

References

  • European Patent Office. (2020). WEE1 INHIBITOR AND PREPARATION AND USE THEREOF (Patent No. EP3943496A1).
  • World Intellectual Property Organization. (2014). PYRAZOLO[4,3-D]PYRIMIDINES AS KINASE INHIBITORS (Patent No. WO2014060112A1).
  • United States Patent and Trademark Office. (2012). Luciferins (Patent No. US8216550B2).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 18475618, 1-methyl-1,2,3,4-tetrahydroquinolin-6-amine. Retrieved from[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine proper disposal procedures

This comprehensive guide provides researchers, scientists, and environmental health and safety (EHS) professionals with authoritative, step-by-step protocols for the safe handling and disposal of 1-Methyl-1,2,3,4-tetrahy...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide provides researchers, scientists, and environmental health and safety (EHS) professionals with authoritative, step-by-step protocols for the safe handling and disposal of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (CAS: 91817-59-3)[1].

As an aromatic amine and tetrahydroquinoline derivative, this compound presents specific toxicological and environmental risks that require strict adherence to Resource Conservation and Recovery Act (RCRA) guidelines and advanced laboratory degradation techniques[2][3].

Chemical Profile & Causality of Hazards

Understanding the mechanistic hazards of a chemical is the first step in designing a self-validating safety and disposal protocol.

  • Chemical Identity: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (

    
    , MW: 162.23  g/mol )[1].
    
  • Toxicological Causality: Aromatic amines are highly lipophilic, allowing rapid absorption through the skin, eyes, and respiratory tract[4]. Once absorbed, they undergo metabolic activation in the liver via cytochrome P450 enzymes. This oxidation forms reactive electrophiles (such as N-hydroxylamines) that can covalently bind to DNA, posing severe mutagenic and carcinogenic risks[3]. Furthermore, systemic exposure can oxidize hemoglobin to methemoglobin, impairing oxygen transport.

  • Environmental Persistence: Tetrahydroquinoline derivatives are toxic to aquatic life and resist natural biodegradation[4]. Discharging untreated aromatic amines into the sanitary sewer system is strictly prohibited[3].

Logistical & Operational Safety Plan

Before initiating any disposal procedures, the following operational controls must be established to prevent accidental exposure or environmental release.

Storage and Segregation
  • Atmospheric Control: Store the compound in a dark, well-ventilated space under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature to prevent autoxidation[5].

  • Chemical Segregation: Aromatic amines are organic bases. They must be strictly segregated from strong oxidizers, strong acids, and acid chlorides to prevent violent, exothermic acid-base or redox reactions[6].

Spill Management Workflow

In the event of a spill, containment must be immediate. Do not use combustible materials (like paper towels) for large spills.

G A 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine Spill Detected B Don Appropriate PPE (Respirator, Gloves, Goggles) A->B C Contain Spill (Inert Absorbent e.g., Sand) B->C D Is the spill > 100g or highly concentrated? C->D E Contact EHS / HazMat Team D->E Yes F Collect in Sealed Hazardous Waste Container D->F No E->F G Label as Toxic/Irritant Aromatic Amine Waste F->G H Licensed Incineration G->H

Workflow for spill containment and hazardous waste routing of aromatic amines.

Step-by-Step Disposal Procedures

Laboratories have two primary avenues for disposing of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine, depending on the volume of waste generated.

Method A: Direct Hazardous Waste Collection (Preferred)

For bulk quantities (>1 gram) or highly concentrated stock solutions, off-site incineration by a licensed hazardous waste broker is the only self-validating method of disposal[3]. High-temperature incineration (>1000°C) completely combusts the nitrogenous ring into


, 

, and

, guaranteeing zero environmental persistence[7].
  • Collection: Consolidate the chemical waste in a chemically compatible, high-density polyethylene (HDPE) or glass container with a tightly fitting cap[6].

  • Labeling: Affix a compliant RCRA label. Explicitly write: "Hazardous Waste - Toxic/Irritant: 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine (Aromatic Amine)"[3].

  • Accumulation: Store the container in a secondary containment tray within a designated Satellite Accumulation Area (SAA). Ensure the container remains closed unless actively adding waste[6].

  • Broker Transfer: Transfer the waste to your institution's EHS department or a licensed chemical waste management company for thermal destruction[3][8].

Method B: On-Site Laboratory Degradation (For Small Quantities)

For residual amounts or dilute experimental solutions (< 0.01 mol), in-lab chemical degradation using acidified potassium permanganate is an established, self-validating protocol to cleave the aromatic ring[6][9].

Causality of the Protocol: Acidic conditions are required to maintain the high oxidation potential of permanganate (


 to 

). This ensures the complete oxidative cleavage of the robust tetrahydroquinoline structure into non-toxic aliphatic fragments and carbon dioxide[6]. The subsequent addition of sodium hydrogen sulfite acts as a visual self-validator; the disappearance of the purple color confirms that all excess, environmentally harmful permanganate has been successfully reduced.

Procedure:

  • Preparation: Working entirely within a certified chemical fume hood, dissolve up to 0.01 mol (~1.62 g) of the 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine waste in 3 L of 1.7 N sulfuric acid (

    
    ) within a 5-L flask[6].
    
  • Oxidation: Slowly add 1 L of 0.2 M potassium permanganate (

    
    ) solution to the flask[6][9].
    
  • Incubation: Allow the mixture to stand at room temperature for exactly 8 hours to ensure complete degradation of the aromatic amine[9].

  • Quenching: Slowly add solid sodium hydrogen sulfite (

    
    ) to the solution. Continue addition until the purple color of the unreacted permanganate completely disappears[6].
    
  • Neutralization: Adjust the pH of the clear solution to ~7 using dilute sodium hydroxide (

    
    )[6].
    
  • Disposal: Once neutralized and validated by EHS, the resulting innocuous aqueous waste can typically be flushed down the sanitary drain with copious amounts of water[9].

Oxidation N1 0.01 mol Aromatic Amine Waste N2 Acidification Add 3 L of 1.7 N H2SO4 N1->N2 N3 Oxidation Add 1 L of 0.2 M KMnO4 N2->N3 N4 Incubation Stand at RT for 8 hours N3->N4 N5 Quenching Add solid NaHSO3 until colorless N4->N5 N6 Neutralization & Disposal Adjust pH to 7, flush down drain N5->N6

Small-scale laboratory degradation pathway for aromatic amines via permanganate oxidation.

Quantitative Data & RCRA Waste Limits

Under the EPA's Resource Conservation and Recovery Act (RCRA), laboratories must strictly monitor the volume of hazardous waste generated to maintain their regulatory status[2]. The following table summarizes the quantitative limits for hazardous waste accumulation, which applies directly to the disposal of aromatic amines.

EPA RCRA Generator StatusMonthly Generation LimitMax Accumulation TimeOn-Site Quantity Limit
Very Small Quantity Generator (VSQG)

100 kg/month
No strict time limit

1,000 kg
Small Quantity Generator (SQG) 100 kg to 1,000 kg/month 180 days

6,000 kg
Large Quantity Generator (LQG)

1,000 kg/month
90 daysNo limit

Note: Exceeding the maximum accumulation time for your facility's specific generator status without a permit is a direct violation of federal law[2][10].

References

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is not publicly available. The following guidance is therefore based on a conservative hazard assessment...

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: As of this writing, a specific Safety Data Sheet (SDS) for 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine is not publicly available. The following guidance is therefore based on a conservative hazard assessment derived from structurally analogous substituted tetrahydroquinolines and the known risk profile of aromatic amines.[1][2] This protocol is designed to provide a high level of protection against the probable hazards of this compound.

Probable Hazard Profile: A Conservative Assessment

Based on data from closely related compounds, 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine should be handled as a hazardous substance.[3] The primary health risks are associated with its classification as an aromatic amine, a class of compounds known for potential toxicity and carcinogenicity.[2][4] The probable hazard classifications, aggregated from analogs like 1-Methyl-1,2,3,4-tetrahydroisoquinoline and other substituted tetrahydroquinolines, are as follows:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed (H302).[1][5][6][7]

  • Skin Irritation (Category 2): Causes skin irritation (H315) and may be harmful in contact with skin.[1][5][6][8] Most aromatic amines are readily absorbed through the skin.[2]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation (H319).[1][3][5][8]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation (H335).[5][7][8][9]

  • Potential Carcinogenicity: Some related structures are classified as potentially causing cancer (H350).[1] Given the nature of aromatic amines, it is prudent to handle this compound as a potential carcinogen.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to mitigate the risks of skin absorption, eye contact, and inhalation. The selection of PPE must be based on the task being performed, with the understanding that all manipulations should occur within a certified chemical fume hood.

Eye and Face Protection

Direct contact with the eyes can cause serious, lasting damage.[3][5]

  • Minimum Requirement: Tightly fitting chemical safety goggles conforming to EN 166 (EU) or ANSI Z87.1 (US) are required for all handling activities.[10]

  • Splash Hazard: When handling solutions or larger quantities (>1 gram) where splashing is possible, a full-face shield must be worn in addition to safety goggles.[11] This provides a secondary barrier against splashes to the entire face.

Skin and Body Protection

The primary risks to the skin are irritation and, more critically, dermal absorption of this potentially toxic compound.[2][6]

  • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned with sleeves rolled down.

  • Chemical Apron: For procedures involving significant splash potential, such as large-scale transfers or titrations, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.

  • Coveralls: For large-scale work or in the event of a significant spill, disposable chemical-resistant coveralls (e.g., Tychem®) are recommended.[1]

  • Footwear: Closed-toe shoes are required at all times. For spill response, chemical-resistant boots are necessary.

Hand Protection

Hands are the most likely point of direct contact. The correct glove selection and usage are critical.

  • Glove Material: Nitrile gloves are a suitable choice for incidental contact. Always inspect gloves for tears or pinholes before use.[9]

  • Double Gloving: It is highly recommended to wear two pairs of nitrile gloves. This provides a significant buffer in case the outer glove is compromised, allowing the user to safely remove it and continue working with the inner glove while a replacement is obtained.

  • Proper Removal: Contaminated gloves must be removed without touching the outer surface with bare skin and disposed of as hazardous waste.[8] Always wash hands thoroughly with soap and water after removing gloves.[3]

Respiratory Protection

Inhalation of dust or aerosols can cause respiratory tract irritation.[7][8]

  • Primary Engineering Control: All weighing, transferring, and handling of 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine must be performed inside a certified chemical fume hood.[11] This is the most effective way to prevent respiratory exposure.

  • Secondary Respiratory Protection: In the rare event that engineering controls fail or for emergency spill response, a full-face respirator equipped with an organic vapor/particulate (P100) combination cartridge is required.[10]

Operational and Disposal Plans

Proper operational procedure ensures that the selected PPE is used effectively. A clear disposal plan prevents environmental contamination and protects waste handlers.

Step-by-Step Handling Workflow
  • Preparation: Designate and prepare a work area within a chemical fume hood. Cover the work surface with absorbent, disposable bench paper.

  • Gather Materials: Assemble all necessary chemicals, glassware, and equipment within the fume hood.

  • Don PPE: Put on PPE in the following order: lab coat, inner gloves, outer gloves, safety goggles, and face shield (if required).

  • Chemical Handling: Carefully weigh and transfer the chemical, keeping the container opening away from your breathing zone. Handle solutions with care to avoid generating aerosols or splashes.

  • Post-Handling: Securely close all containers. Decontaminate any surfaces that may have been exposed.

  • Doff PPE: Remove PPE in an order that minimizes cross-contamination: outer gloves, face shield, lab coat, inner gloves. Goggles should be the last item removed before exiting the lab.

  • Hygiene: Immediately wash hands and forearms thoroughly with soap and water.[3]

Spill Management
  • Evacuate: Alert personnel and evacuate the immediate area.

  • Protect: If safe to do so, prevent the spill from entering drains.[1]

  • PPE: Don appropriate PPE, including respiratory protection, double gloves, and chemical-resistant coveralls.

  • Contain & Clean: For solid spills, carefully sweep up the material. For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand).[12] Collect all contaminated material into a sealed, labeled hazardous waste container.[8]

Disposal of Contaminated Materials
  • Chemical Waste: All waste containing 1-Methyl-1,2,3,4-tetrahydroquinolin-6-amine must be treated as hazardous waste. It should be collected in a clearly labeled, sealed container.[13][14] Do not mix with other waste streams.[4]

  • Contaminated PPE: All disposable items, including gloves, bench paper, and coveralls, that have come into contact with the chemical must be disposed of as solid hazardous waste.[6][12]

  • Disposal Vendor: Offer all surplus and non-recyclable solutions to a licensed professional waste disposal company.[12]

Data and Visualization

Table 1: PPE Requirements by Task
TaskEye/Face ProtectionSkin/Body ProtectionHand ProtectionRespiratory Protection
Weighing Solid (<1g) Safety GogglesLab CoatDouble Nitrile GlovesChemical Fume Hood
Solution Preparation Goggles & Face ShieldLab CoatDouble Nitrile GlovesChemical Fume Hood
Large-Scale Transfer (>1g) Goggles & Face ShieldLab Coat & Chemical ApronDouble Nitrile GlovesChemical Fume Hood
Spill Cleanup Goggles & Face ShieldChemical-Resistant CoverallsDouble Nitrile GlovesFull-Face Respirator
Diagram 1: Safe Handling Workflow

G cluster_prep Preparation Phase cluster_work Handling Phase cluster_cleanup Post-Handling & Doffing Phase Prep_Area Prepare Fume Hood & Cover Surface Don_Coat Don Lab Coat Prep_Area->Don_Coat Don_Gloves1 Don Inner Gloves Don_Coat->Don_Gloves1 Don_Gloves2 Don Outer Gloves Don_Gloves1->Don_Gloves2 Don_Goggles Don Goggles & Face Shield Don_Gloves2->Don_Goggles Handle_Chemical Perform Chemical Manipulation Don_Goggles->Handle_Chemical Enter Work Zone Secure_Waste Secure Waste & Decontaminate Handle_Chemical->Secure_Waste Work Complete Doff_Gloves2 Doff Outer Gloves Secure_Waste->Doff_Gloves2 Doff_Coat Doff Lab Coat & Face Shield Doff_Gloves2->Doff_Coat Doff_Gloves1 Doff Inner Gloves Doff_Coat->Doff_Gloves1 Doff_Goggles Doff Goggles Doff_Gloves1->Doff_Goggles Wash_Hands Wash Hands Thoroughly Doff_Goggles->Wash_Hands

Sources

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